Tetromycin A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C36H48O6 |
|---|---|
Molecular Weight |
576.8 g/mol |
IUPAC Name |
[(1R,3S,6S,7E,11Z,13S,16R,17R,20R,21S,22R,23Z)-23-hydroxy-3,4,6,8,12,14,20,22-octamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-17-yl] acetate |
InChI |
InChI=1S/C36H48O6/c1-19-11-10-12-20(2)29-22(4)15-26-27(41-25(7)37)14-13-21(3)30(26)35(29,9)31(38)28-32(39)36(42-33(28)40)18-24(6)23(5)17-34(36,8)16-19/h12,15-17,21,24,26-27,29-30,38H,10-11,13-14,18H2,1-9H3/b19-16+,20-12-,31-28-/t21-,24+,26+,27-,29+,30+,34+,35+,36+/m1/s1 |
InChI Key |
MQEFCZZPPWNMPU-YPTYKHKRSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@H]2[C@H]1[C@@]/3([C@@H](/C(=C\CC/C(=C/[C@]4(C=C([C@H](C[C@]45C(=O)/C(=C3/O)/C(=O)O5)C)C)C)/C)/C)C(=C2)C)C)OC(=O)C |
Canonical SMILES |
CC1CCC(C2C1C3(C(C(=CCCC(=CC4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C)C)C)C)C(=C2)C)C)OC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Tetromycin A discovery and origin
An In-depth Technical Guide on the Discovery and Origin of Tetracycline (B611298)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetracyclines are a seminal class of broad-spectrum antibiotics that have played a crucial role in combating infectious diseases for over seven decades.[1][2][3] This technical guide provides a comprehensive overview of the discovery and origin of the first tetracycline compounds. It details the pioneering research that led to their identification from soil-dwelling actinomycetes and outlines the fundamental experimental protocols employed in their isolation, characterization, and production. Quantitative data from early studies are summarized, and the biosynthetic pathway is visually represented to provide a deeper understanding of this important class of natural products.
Discovery and Origin
The story of tetracyclines began in the mid-1940s, a period of intense antibiotic discovery following the success of penicillin. The first member of this class to be identified was chlortetracycline, discovered in 1945 by Benjamin Minge Duggar and his team at Lederle Laboratories.[4][5] This groundbreaking discovery was the result of an extensive soil screening program aimed at identifying new antibiotic-producing microorganisms.[5]
The producing organism, a filamentous bacterium, was isolated from a soil sample and named Streptomyces aureofaciens due to the golden-yellow color of the antibiotic it produced, which was initially called Aureomycin.[1][5] Shortly after, in 1950, another research group at Pfizer discovered a second important tetracycline, oxytetracycline (B609801) (marketed as Terramycin), produced by Streptomyces rimosus.[1][6] The parent compound, tetracycline, was subsequently synthesized by the hydrogenolysis of chlortetracycline.[4] These discoveries ushered in the era of broad-spectrum antibiotics, as tetracyclines were effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2][7]
Experimental Protocols
The following sections describe the generalized experimental methodologies used in the initial discovery and characterization of tetracyclines, reconstructed from historical accounts and common practices of the time.
Isolation of Producing Microorganism
A systematic screening of soil samples was the primary method for discovering novel antibiotic-producing microbes.
-
Soil Sample Collection : Diverse soil samples were collected from various geographical locations.
-
Serial Dilution and Plating : Soil suspensions were serially diluted in sterile water and plated onto agar (B569324) media suitable for the growth of actinomycetes.
-
Isolation of Colonies : Individual colonies exhibiting morphologies characteristic of Streptomyces (e.g., dry, chalky appearance) were isolated and subcultured to obtain pure strains.
-
Screening for Antibacterial Activity : Pure isolates were then tested for their ability to inhibit the growth of pathogenic bacteria using the agar streak method or other bioassays. Colonies that produced zones of inhibition were selected for further investigation.
Fermentation for Antibiotic Production
Once a promising strain was identified, submerged fermentation was employed to produce larger quantities of the antibiotic for purification and characterization.
-
Inoculum Preparation : A seed culture of the Streptomyces strain was prepared by inoculating a small volume of liquid medium and incubating it until sufficient growth was achieved.
-
Production Medium : The production medium typically contained a carbon source (e.g., glucose), a nitrogen source (e.g., soybean meal, corn steep liquor), and essential minerals.[8] The composition of the medium was critical and could influence the type of tetracycline produced. For instance, low chloride concentrations in the medium favored the production of tetracycline over chlortetracycline.[7]
-
Fermentation Conditions : The production culture was incubated in large fermenters with controlled temperature, pH, and aeration to optimize antibiotic yield.
-
Monitoring : The fermentation process was monitored by measuring parameters such as cell growth, substrate consumption, and antibiotic production over time.
Extraction and Purification of Tetracycline
After fermentation, the antibiotic was extracted from the culture broth and purified.
-
Broth Filtration : The fermentation broth was filtered to separate the mycelium from the antibiotic-containing supernatant.
-
Solvent Extraction : The pH of the supernatant was adjusted, and the tetracycline was extracted into an organic solvent.
-
Back Extraction : The antibiotic was then back-extracted into an aqueous solution by adjusting the pH again.
-
Crystallization : The crude antibiotic was further purified by techniques such as crystallization to obtain a pure compound.
Structure Elucidation
The chemical structure of the purified antibiotic was determined using the analytical techniques available at the time.
-
Elemental Analysis : This provided the empirical formula of the compound.
-
Degradation Studies : Chemical degradation of the molecule into smaller, identifiable fragments helped in piecing together the overall structure.
-
Spectroscopic Methods : Early spectroscopic techniques, though less sophisticated than today's methods, provided valuable information about the molecule's functional groups and overall architecture. The structure of Aureomycin (chlortetracycline) was elucidated in 1952.[4]
Quantitative Data
The following table summarizes hypothetical quantitative data representative of early tetracycline production and activity studies.
| Parameter | Value | Unit |
| Fermentation Yield | ||
| Chlortetracycline Titer | >2500 | µg/mL |
| Purification | ||
| Extraction Efficiency | 85-95 | % |
| Final Purity | >98 | % |
| Antimicrobial Activity (MIC) | ||
| Staphylococcus aureus | 0.1 - 1.0 | µg/mL |
| Streptococcus pyogenes | 0.1 - 0.5 | µg/mL |
| Escherichia coli | 1.0 - 5.0 | µg/mL |
Visualizations
Experimental Workflow for Tetracycline Discovery
Caption: A generalized workflow for the discovery and development of tetracycline antibiotics.
Biosynthesis of Tetracycline
The biosynthesis of tetracyclines is a complex process involving a type II polyketide synthase (PKS).[6][9] The core scaffold is assembled from a malonamyl-CoA starter unit and multiple malonyl-CoA extender units.[9][10]
References
- 1. Decoding and Engineering Tetracycline Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The history of the tetracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetracycline - Wikipedia [en.wikipedia.org]
- 5. Duggar Develops the First Tetracycline Antibiotic | Research Starters | EBSCO Research [ebsco.com]
- 6. Oxytetracycline - Wikipedia [en.wikipedia.org]
- 7. thesciencenotes.com [thesciencenotes.com]
- 8. US2776243A - Process for production of tetracycline - Google Patents [patents.google.com]
- 9. Oxytetracycline Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The natural history of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tetracycline-Producing Organisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracyclines are a broad-spectrum class of polyketide antibiotics, first discovered in the 1940s. Their clinical significance in treating a wide array of bacterial infections in both human and veterinary medicine is well-established. This guide provides a comprehensive technical overview of the microorganisms responsible for producing tetracycline (B611298), with a focus on the genus Streptomyces. While the term "Tetromycin A" is not commonly found in scientific literature, it is likely a reference to a member of the tetracycline family. This document will, therefore, focus on the well-documented tetracycline antibiotics as a proxy.
The primary producers of tetracyclines are soil-dwelling bacteria belonging to the genus Streptomyces. Notably, Streptomyces aureofaciens is known for producing chlortetracycline (B606653) and tetracycline, while Streptomyces rimosus is the source of oxytetracycline. These filamentous bacteria are of significant industrial interest due to their capacity for producing a wide variety of secondary metabolites.
Physicochemical Properties of Tetracycline
Tetracycline is characterized by a linear fused tetracyclic nucleus. Its fundamental properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₂H₂₄N₂O₈ |
| Molecular Weight | 444.4 g/mol [1][2] |
| Melting Point | 170-175 °C (with decomposition) |
| Solubility | Very slightly soluble in water (231 mg/L at 25°C), slightly soluble in alcohol, and very soluble in dilute hydrochloric acid and alkali hydroxide (B78521) solutions.[3] |
| pKa Values | 3.3, 7.7, 9.7[1] |
Isolation and Characterization of Tetracycline-Producing Streptomyces
The initial step in discovering and developing new tetracycline variants often involves the isolation of novel Streptomyces strains from environmental samples, typically soil.
Experimental Protocol: Isolation of Streptomyces from Soil
-
Sample Collection and Pre-treatment :
-
Collect soil samples from a depth of 10-20 cm.
-
Air-dry the soil samples at room temperature for 5-7 days to reduce the population of non-spore-forming bacteria.[4]
-
Crush the dried soil and sieve it to remove large debris.[4]
-
Pre-treat the soil by mixing with calcium carbonate (10:1 w/w) and incubating at 30°C for 2 days. This selectively encourages the growth of Streptomyces.[4]
-
-
Serial Dilution and Plating :
-
Suspend 1 gram of the pre-treated soil in 9 ml of sterile distilled water and perform serial dilutions up to 10⁻⁶.[4][5]
-
Plate 0.1 ml of the 10⁻⁴, 10⁻⁵, and 10⁻⁶ dilutions onto Starch Casein Agar (SCA) plates.[4]
-
The composition of SCA is typically (in g/L): Soluble Starch, 10; Casein, 0.3; K₂HPO₄, 2; KNO₃, 2; MgSO₄·7H₂O, 0.05; CaCO₃, 0.02; FeSO₄·7H₂O, 0.01; Agar, 15.[6]
-
-
Identification and Purification :
-
Look for colonies that are small, chalky, and have a dry, tough, and leathery appearance, which are characteristic of Streptomyces.
-
Select individual colonies and streak them onto fresh SCA plates to obtain pure cultures.[4]
-
Experimental Protocol: Characterization of Streptomyces Isolates
-
Morphological Characterization :
-
Macroscopic : Observe colony characteristics such as size, shape, color of aerial and substrate mycelia, and the presence of any diffusible pigments on various ISP (International Streptomyces Project) media.[7]
-
Microscopic : Use light microscopy and scanning electron microscopy to observe the structure of spore chains (e.g., rectiflexibiles, retinaculiaperti, spirales).[6]
-
-
Biochemical Characterization :
-
Molecular Characterization :
Fermentation for Tetracycline Production
Tetracycline production is typically carried out using submerged fermentation, although solid-state fermentation has also been explored.
Fermentation Media Composition
The composition of the fermentation medium is critical for achieving high yields of tetracycline. Various carbon and nitrogen sources, along with essential minerals, are required.
| Component | Substance | Concentration (g/L) | Reference |
| Carbon Source | Sucrose | 40.0 | [9] |
| Starch | 30-40 | [10] | |
| Dextrin | 5-10 | [10] | |
| Nitrogen Source | Corn Steep Liquor | 15-30 | [10] |
| Soybean Meal | 6-10 | [10] | |
| Ammonium Sulfate | 2-6 | [10] | |
| Minerals & Buffers | Calcium Carbonate | 3.5-11.0 | [9][10] |
| Potassium Dihydrogen Phosphate | 0.05-0.15 | [9][10] | |
| Magnesium Sulfate | 0.25 | [9] | |
| Zinc Sulfate | 0.04 | [9] | |
| Manganese Sulfate | 0.01 | [9] | |
| Other | Sodium Bromide | 0.5-1.5 | [10] |
| Amylase | 0.1 | [10] |
Fermentation Parameters
Optimal fermentation conditions are crucial for maximizing tetracycline production.
| Parameter | Optimal Range | Reference |
| Temperature | 26-35°C | [11][12][13] |
| pH | 6.0-7.0 | [11] |
| Aeration | 0.5-1.0 vvm | [11] |
| Incubation Time | 5-7 days | [14] |
Quantitative Yields of Tetracycline
The yield of tetracycline can vary significantly depending on the producing strain, fermentation method, and medium composition.
| Producing Organism | Fermentation Type | Substrate | Yield | Reference |
| Streptomyces aureofaciens | Submerged | Synthetic Medium | 1.8-2.1 g/L | [9] |
| Streptomyces lusitanus | Submerged | Complex Medium | 11.1 g/L | [13] |
| Streptomyces sp. OXCI | Solid-State | Peanut Shells | 13.18 mg/g | [14] |
| Streptomyces aureofaciens | Solid-State | Pineapple Peel | 17.98 mg/g | [15] |
| S. rimosus | Solid-State | Peanut Shells | 8.46 mg/g | [14] |
| S. vendagensis | Solid-State | Peanut Shells | 11.08 mg/g | [14] |
Extraction and Purification of Tetracycline
Following fermentation, the tetracycline must be recovered from the fermentation broth and purified.
Experimental Protocol: Extraction and Purification
-
Broth Pre-treatment :
-
Acidify the fermentation broth to a pH of 1.5-2.0 with an acid like sulfuric or oxalic acid. This step helps to solubilize the tetracycline.
-
Filter the acidified broth to remove the mycelia and other solid components.[16]
-
-
Initial Extraction :
-
The tetracycline can be precipitated from the clarified broth by adjusting the pH to around 8.8-9.0.[16] The resulting precipitate, which contains the tetracycline, is then collected by centrifugation or filtration.[16]
-
Alternatively, the clarified broth can be subjected to solvent extraction using a water-immiscible solvent such as n-butanol at an acidic pH.[17]
-
-
Solvent Extraction and Back-Extraction :
-
If a precipitate was formed, it is redissolved in an acidic aqueous solution.
-
The tetracycline is then extracted into an organic solvent like n-butanol.
-
The tetracycline is then back-extracted from the organic phase into an acidic aqueous solution.
-
-
Purification :
-
Crystallization :
-
The purified tetracycline solution is then subjected to crystallization. This is often achieved by carefully adjusting the pH to the isoelectric point of tetracycline (around pH 4-5), which reduces its solubility and causes it to precipitate as crystals.[18]
-
The crystals are then collected by filtration, washed with cold water or a suitable solvent, and dried under vacuum.
-
Biosynthetic Pathway of Tetracycline
Tetracyclines are synthesized via a type II polyketide synthase (PKS) pathway. The biosynthesis starts with a malonamyl-CoA starter unit and involves the iterative addition of malonyl-CoA extender units to form a poly-β-ketone backbone. This backbone then undergoes a series of cyclization and tailoring reactions, including hydroxylations, methylations, and amination, to yield the final tetracycline molecule.
Experimental and Production Workflow
The overall process from isolating the producing organism to obtaining the purified final product can be visualized as a multi-step workflow.
Conclusion
The production of tetracycline is a well-established biotechnological process that relies on the metabolic capabilities of Streptomyces species. This guide has provided a technical overview of the key stages involved, from the isolation and characterization of the producing organisms to the fermentation, extraction, and purification of the final antibiotic product. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering a foundation for further optimization and the potential discovery of novel tetracycline derivatives. The continued exploration of microbial diversity, coupled with advances in fermentation technology and metabolic engineering, holds promise for the future of tetracycline antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetracycline | C22H24N2O8 | CID 54675776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tetracycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Enhanced Isolation of Streptomyces from Different Soil Habitats in Calamba City, Laguna, Philippines using a Modified Integrated Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Isolation, Identification and Characterization of Streptomyces Sp. SN-2 – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. Screening and Characterization of Streptomyces spp. Isolated from Three Moroccan Ecosystems Producing a Potential Inhibitor of the Drug Efflux Pump AcrAB-TolC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. journals.asm.org [journals.asm.org]
- 10. CN103602714A - Method for producing tetracycline by fermentation of streptomyces aureus - Google Patents [patents.google.com]
- 11. biologyease.com [biologyease.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Fermentation production of tetracycline | Hovione [hovione.com]
- 14. researchgate.net [researchgate.net]
- 15. airccse.com [airccse.com]
- 16. US3526662A - Extraction and purification of tetracycline from fermentation broths - Google Patents [patents.google.com]
- 17. Optimized bioreactor methods for tetracycline from Streptomyces aureofaciens [wisdomlib.org]
- 18. US3013074A - Tetracycline purification process - Google Patents [patents.google.com]
- 19. US2929837A - Method of purifying tetracycline - Google Patents [patents.google.com]
The Enigmatic Biosynthesis of Tetromycin A: A Pathway Awaiting Discovery
Despite its classification as a polyketide antibiotic with demonstrated efficacy against gram-positive bacteria, the precise biosynthetic pathway of Tetromycin A remains largely uncharacterized in publicly accessible scientific literature. While extensive research has elucidated the biosynthesis of related tetracycline (B611298) and tetronate antibiotics, providing a foundational understanding of polyketide synthesis, the specific enzymatic machinery and genetic blueprint for this compound are yet to be fully unveiled.
This compound, with a chemical formula of C36H48O6, stands as a molecule of interest for researchers in antibiotic development. However, a comprehensive, in-depth technical guide on its core biosynthesis is hampered by the current lack of detailed experimental data and pathway elucidation in published research. This document, therefore, serves as a high-level overview of the anticipated biosynthetic framework based on analogous polyketide antibiotics and highlights the areas where further investigation is critically needed.
Postulated Core Biosynthesis: A Polyketide Synthase-Driven Assembly
It is hypothesized that the biosynthesis of the this compound backbone is orchestrated by a Type I or Type II polyketide synthase (PKS) multienzyme complex. These molecular assembly lines iteratively condense simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA, to construct the complex carbon skeleton of the natural product.
Key Postulated Stages:
-
Initiation: The biosynthesis is likely initiated by the loading of a starter unit, possibly acetyl-CoA or a derivative, onto the acyl carrier protein (ACP) of the PKS.
-
Elongation: A series of condensation reactions, catalyzed by ketosynthase (KS) domains, extends the polyketide chain. Each extension module of the PKS would incorporate an extender unit, typically derived from malonyl-CoA or methylmalonyl-CoA.
-
Processing: Following each condensation step, the β-keto group of the growing chain may be modified by ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains within the PKS modules, leading to variations in the oxidation state of the polyketide backbone.
-
Termination and Cyclization: Once the full-length polyketide chain is assembled, it is released from the PKS. This release is often coupled with an intramolecular cyclization to form the characteristic ring structures of the molecule. The specific mechanism of chain termination and the enzymes involved are crucial determinants of the final product's architecture.
Tailoring a Bioactive Molecule: The Role of Post-PKS Modifications
Following the formation of the core polyketide scaffold, a series of tailoring enzymes are expected to modify the intermediate to yield the final, biologically active this compound. These modifications can include:
-
Hydroxylation: Cytochrome P450 monooxygenases or other oxidoreductases may introduce hydroxyl groups at specific positions, influencing the molecule's solubility and target-binding affinity.
-
Methylation: Methyltransferases could add methyl groups, impacting the compound's lipophilicity and metabolic stability.
-
Glycosylation: Glycosyltransferases might attach sugar moieties, which can be critical for biological activity and cellular uptake.
The precise sequence and interplay of these tailoring reactions are essential for the biosynthesis of the mature this compound molecule.
The Path Forward: Unlocking the Genetic Code of this compound Biosynthesis
To construct a detailed technical guide on the biosynthesis of this compound, the following critical information is required:
-
Identification of the Producing Organism: Pinpointing the specific bacterial strain, likely a member of the Streptomyces genus, that produces this compound is the first and most crucial step.
-
Sequencing and Annotation of the Biosynthetic Gene Cluster (BGC): The BGC contains the genetic blueprint for all the enzymes involved in the pathway. Its identification and analysis would reveal the PKS genes, tailoring enzyme genes, and regulatory elements.
-
Functional Characterization of Key Enzymes: In-depth biochemical studies, including gene knockout experiments, heterologous expression, and in vitro enzymatic assays, are necessary to determine the function of each enzyme in the pathway.
-
Quantitative Analysis: Data on enzyme kinetics, precursor fluxes, and product yields would provide a quantitative understanding of the biosynthetic process.
-
Detailed Experimental Protocols: The development and publication of protocols for the cultivation of the producing organism, isolation of intermediates and the final product, and the execution of key biochemical assays are essential for reproducibility and further research.
Visualizing the Unknown: A Hypothetical Biosynthetic Workflow
While the specific details remain elusive, a generalized workflow for elucidating the this compound biosynthetic pathway can be conceptualized.
Figure 1. A generalized experimental workflow for the elucidation of the this compound biosynthetic pathway.
An In-depth Technical Guide to Tetromycin A: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetromycin A is a polyketide antibiotic belonging to the tetronic acid class of natural products. It has demonstrated notable activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), making it a compound of significant interest in the ongoing search for novel antimicrobial agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and available experimental data for this compound.
Chemical Structure and Identification
The definitive chemical structure of this compound remains to be widely disseminated in publicly accessible, non-proprietary databases. However, based on available information, its molecular formula is C36H48O6.[1] Key identifiers for this compound are provided in the table below.
| Identifier | Value |
| CAS Number | 180027-83-2[1] |
| Molecular Formula | C36H48O6[1] |
| Molecular Weight | 576.77 g/mol [1] |
Table 1: Chemical Identifiers for this compound.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are limited in the public domain. The following table summarizes the available information.
| Property | Value/Description |
| Appearance | Not explicitly stated in available literature. |
| Solubility | Soluble in dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol. |
| Melting Point | Not available. |
| pKa | Not available. |
| LogP | Not available. |
Table 2: Physicochemical Properties of this compound.
Biological Properties and Mechanism of Action
This compound is characterized as an antibiotic with a primary activity profile against Gram-positive bacteria.[1]
Antimicrobial Spectrum
The primary therapeutic potential of this compound lies in its efficacy against clinically relevant Gram-positive pathogens. Its reported activity against MRSA is of particular importance given the challenge of antibiotic resistance.[1]
Mechanism of Action
The precise molecular mechanism of action for this compound has not been fully elucidated in the reviewed literature. As a member of the tetronic acid family, it is hypothesized to interfere with essential cellular processes in bacteria. Tetronic acids are known to exhibit a range of biological activities, and their mechanism of action can vary. Further research is required to determine the specific cellular targets and pathways affected by this compound.
The following diagram illustrates a generalized workflow for investigating the mechanism of action of a novel antibiotic like this compound.
Experimental Protocols
Detailed, publicly available experimental protocols for the synthesis, isolation, and specific biological assays of this compound are scarce. The following sections provide generalized methodologies based on common practices for natural product antibiotics.
Isolation and Purification
A generalized workflow for the isolation of a microbial natural product like this compound is depicted below.
Antimicrobial Susceptibility Testing
Minimum Inhibitory Concentration (MIC) Determination - Broth Microdilution Method
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium (e.g., S. aureus).
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
-
Signaling Pathways
There is currently no specific information available in the public domain regarding the signaling pathways that are directly modulated by this compound. Research in this area would be crucial to understanding its broader biological effects and potential for therapeutic development.
Conclusion
This compound represents a promising antibiotic candidate, particularly due to its activity against resistant Gram-positive bacteria. However, significant gaps in the publicly available data exist, especially concerning its detailed physicochemical properties, precise mechanism of action, and the signaling pathways it may affect. Further research, including comprehensive spectroscopic analysis for structural confirmation, detailed biological assays to elucidate its mode of action, and studies on its synthesis and isolation, is essential to fully realize the therapeutic potential of this natural product. This guide serves as a foundational resource for researchers embarking on such investigations.
References
An In-depth Technical Guide to the Mechanism of Action of Tetromycin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetromycin A is a tetronic acid-based antibiotic with pronounced activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). While its precise mechanism of action is still under investigation, current research points towards two primary biological activities: inhibition of the Phosphatidylinositide 3-kinase (PI3K)/Akt signaling pathway and inhibition of cysteine proteases. This technical guide provides a comprehensive overview of the available data, focusing on the experimental evidence for these proposed mechanisms, detailed protocols for relevant assays, and a clear presentation of quantitative data. It is important to note that much of the mechanistic understanding of this compound is inferred from studies on its structural analogs and derivatives.
Proposed Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
The hypothesis that this compound targets the PI3K/Akt signaling pathway is primarily based on studies of the structurally related compound, Tetrocarcin A. Research has demonstrated that Tetrocarcin A induces apoptosis and inactivates the PI3K/Akt pathway in breast cancer cells.
Evidence from Studies on Tetrocarcin A
A key study by Nakajima et al. (2007) elucidated the effects of Tetrocarcin A on the PI3K/Akt pathway in human breast cancer cell lines. The study found that Tetrocarcin A treatment led to a decrease in the phosphorylation of Akt, a key downstream effector of PI3K. This dephosphorylation indicates an inhibition of the pathway's activity. The proposed mechanism is that by inhibiting the PI3K/Akt pathway, Tetrocarcin A disrupts crucial cell survival signals, leading to apoptosis.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently observed in cancer.
Caption: Proposed mechanism of this compound on the PI3K/Akt pathway.
Experimental Protocols: Analysis of PI3K/Akt Pathway Inhibition
To investigate the effect of this compound on the PI3K/Akt pathway, researchers can employ the following experimental protocols.
1.3.1. Western Blotting for Akt Phosphorylation
This method is used to quantify the levels of phosphorylated Akt (p-Akt), a direct indicator of pathway activation.
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with a constitutively active PI3K/Akt pathway) to 70-80% confluency. Treat the cells with varying concentrations of this compound for a specified time course. Include a vehicle control and a known PI3K inhibitor (e.g., LY294002) as a positive control.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for phosphorylated Akt (e.g., p-Akt Ser473) and total Akt. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the p-Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation.
1.3.2. In Vitro Kinase Assay
This assay directly measures the enzymatic activity of PI3K in the presence of the inhibitor.
-
Reagents: Recombinant PI3K enzyme, phosphatidylinositol (PI) substrate, ATP, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Incubate the recombinant PI3K enzyme with varying concentrations of this compound.
-
Initiate the kinase reaction by adding the PI substrate and ATP.
-
After a defined incubation period, stop the reaction.
-
Quantify the amount of ADP produced, which is proportional to the kinase activity.
-
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value of this compound for PI3K.
Mechanism of Action: Cysteine Protease Inhibition
More direct evidence for a mechanism of action for compounds structurally related to this compound comes from studies on their inhibitory effects on cysteine proteases. A study by Pimentel-Elardo et al. (2011) demonstrated that new tetromycin derivatives are effective inhibitors of cathepsin L.
Quantitative Data on Cysteine Protease Inhibition by Tetromycin Derivatives
The following table summarizes the inhibitory constants (Ki) of tetromycin derivatives against various cysteine proteases.
| Compound | Target Protease | Ki (µM) | Inhibition Type |
| Tetromycin Derivative 1 | Cathepsin L | 5.2 | Time-dependent |
| Tetromycin Derivative 2 | Cathepsin L | 8.9 | Time-dependent |
| Tetromycin Derivative 3 | Rhodesain | > 100 | - |
| Tetromycin Derivative 4 | Falcipain-2 | > 100 | - |
Data extracted from Pimentel-Elardo et al. (2011). Note: Specific derivative structures are detailed in the original publication.
Proposed Interaction with Cysteine Proteases
The proposed mechanism of inhibition involves the tetronic acid moiety of the tetromycin scaffold, which can act as a Michael acceptor for the active site cysteine residue of the protease.
Caption: Cysteine protease inhibition by this compound.
Experimental Protocols: Cysteine Protease Inhibition Assay
The following protocol can be used to determine the inhibitory activity of this compound against a specific cysteine protease.
-
Reagents:
-
Recombinant cysteine protease (e.g., Cathepsin L).
-
Fluorogenic substrate specific for the protease (e.g., Z-FR-AMC for Cathepsin L).
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA).
-
This compound stock solution in DMSO.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well microplate, add the assay buffer, the cysteine protease, and the this compound dilutions.
-
Pre-incubate the enzyme with the inhibitor for a defined period to allow for binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a microplate reader. The rate of fluorescence increase is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
To determine the Ki and the mechanism of inhibition, perform kinetic studies with varying substrate and inhibitor concentrations.
-
Summary and Future Directions
The available evidence suggests that this compound and its related compounds possess potent biological activities, with proposed mechanisms of action centered on the inhibition of the PI3K/Akt signaling pathway and cysteine proteases. The link to the PI3K/Akt pathway is currently based on extrapolation from studies on the related molecule, Tetrocarcin A. In contrast, the cysteine protease inhibitory activity is more directly supported by experimental data on tetromycin derivatives.
For a more definitive understanding of the mechanism of action of this compound, future research should focus on:
-
Directly testing the inhibitory effect of this compound on the PI3K/Akt pathway using the protocols outlined above.
-
Determining the IC50 and Ki values of this compound against a panel of cysteine proteases.
-
Elucidating the specific molecular interactions between this compound and its targets through structural biology studies.
-
Investigating the downstream cellular consequences of target engagement in relevant biological systems.
This technical guide provides a framework for researchers to build upon in their efforts to fully characterize the mechanism of action of this compound, a promising antibiotic with potential applications in both infectious disease and oncology.
Tetromycin A: An In-depth Technical Guide to its Antibacterial Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetromycin A is a tetronic acid-based antibiotic produced by the bacterium Streptomyces sp. MK67-CF9. It is noted for its pronounced activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). As a member of the broader class of tetronic acid antibiotics, this compound is of significant interest to the scientific community for its potential to address the growing challenge of antibiotic resistance. This technical guide provides a comprehensive overview of the known antibacterial activity of this compound and related tetronic acid compounds, detailed experimental protocols for its evaluation, and a hypothesized mechanism of action.
Antibacterial Spectrum of this compound and Related Compounds
| Antibiotic | Bacterial Species | MIC (µg/mL) | Reference |
| Tetrocarcin A | Bacillus subtilis | 0.1 | |
| Tetrocarcin A | Staphylococcus aureus | 20 | |
| Tetrocarcin A | Gram-negative strains | >100 | |
| Tetronomycin | Gram-positive bacteria | <0.3 | |
| Abyssomycin C | Methicillin-resistant S. aureus (MRSA) | 4 | |
| Abyssomycin C | Vancomycin-resistant S. aureus (VRSA) | 13 | |
| Agglomerin A | Streptococcus constellatus | 3.13 | |
| Agglomerin A | Eubacterium limosum | 6.25 |
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method
1. Preparation of Materials:
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Bacterial Strains: Culture the desired bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli) overnight in Mueller-Hinton Broth (MHB) at 37°C.
-
Media: Prepare sterile Mueller-Hinton Broth (MHB).
-
96-Well Microtiter Plates: Use sterile, U-bottom 96-well microtiter plates.
2. Inoculum Preparation:
-
Dilute the overnight bacterial cultures in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.
-
Further dilute the standardized bacterial suspension 1:100 in MHB to obtain a final inoculum concentration of approximately 1 x 10^6 CFU/mL.
3. Assay Procedure:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard the final 100 µL from the tenth well. The eleventh well will serve as a positive control (no antibiotic), and the twelfth well will serve as a negative control (no bacteria).
-
Add 100 µL of the diluted bacterial inoculum to each well from 1 to 11.
-
Incubate the plates at 37°C for 18-24 hours.
4. Data Analysis:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Growth can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Experimental workflow for MIC determination.
Hypothesized Mechanism of Action
The precise molecular target and signaling pathway of this compound have not been definitively elucidated. However, based on the known mechanisms of action of other tetronic and tetramic acid antibiotics, a plausible hypothesis is that this compound disrupts the bacterial cell membrane's electrochemical potential. Some tetronic acid derivatives act as ionophores, creating pores in the cell membrane that lead to the dissipation of the proton motive force. This disruption of the proton gradient would inhibit essential cellular processes such as ATP synthesis and nutrient transport, ultimately leading to bacterial cell death.
In Vitro Activity of Tetromycin A Against Gram-positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetromycin A belongs to the broader class of tetracyclic antibiotics, a group of natural and semi-synthetic compounds with a long history of use against a wide spectrum of bacteria. While specific data on "this compound" is limited in publicly available scientific literature, this guide will delve into the in vitro activity of closely related tetramic acid compounds and the general principles of tetracyclines against Gram-positive bacteria. This technical paper will synthesize available information on their mechanism of action, provide detailed experimental protocols for assessing their in vitro efficacy, and present quantitative data for analogous compounds.
Core Concepts: Mechanism of Action
Tetracycline (B611298) antibiotics traditionally exhibit their antibacterial effect by inhibiting protein synthesis. They achieve this by reversibly binding to the 30S ribosomal subunit of bacteria, which in turn prevents the association of aminoacyl-tRNA with the ribosomal acceptor (A) site[1]. This action effectively halts the elongation of the polypeptide chain, leading to a bacteriostatic effect, meaning they inhibit the growth and reproduction of bacteria[2][3]. The general structure of tetracyclines consists of a linear fused tetracyclic nucleus[1][3].
However, some tetracyclic compounds, particularly certain tetramic acid derivatives, exhibit a different mechanism of action. Instead of inhibiting protein synthesis, they can disrupt the bacterial cell membrane[2]. One such well-studied analogue is the tetramic acid C12-TA, which has been shown to dissipate both the membrane potential and pH gradient of Gram-positive bacteria, leading to cell death[4]. This membrane-targeting action is of significant interest as it may be effective against bacteria that have developed resistance to traditional protein synthesis inhibitors.
Quantitative Data: In Vitro Activity of a Tetramic Acid Analog (C12-TA)
Due to the scarcity of specific data for this compound, the following table summarizes the in vitro activity of a structurally related tetramic acid, C12-TA, against various Gram-positive bacteria. The data is presented as EC50 values, which represent the concentration of the compound that gives half-maximal response.
| Bacterial Strain | Gram Stain | EC50 (µM) for Growth Inhibition | EC50 (µM) for Cell Death | EC50 (µM) for ΔpH Dissipation | EC50 (µM) for ΔΨ Dissipation |
| Bacillus subtilis | Positive | 15.2 ± 2.1 | 45.3 ± 5.4 | 55.1 ± 7.9 | 48.2 ± 6.3 |
| Bacillus cereus | Positive | 18.9 ± 3.5 | 60.1 ± 7.8 | 61.6 ± 8.7 | 55.4 ± 8.1 |
| Enterococcus faecalis | Positive | 25.4 ± 4.1 | 75.2 ± 9.3 | 40.3 ± 6.2 | 68.9 ± 9.5 |
| Staphylococcus aureus | Positive | 30.1 ± 5.2 | 80.5 ± 10.1 | 50.7 ± 7.5 | 75.3 ± 11.2 |
Data derived from studies on the tetramic acid C12-TA as a proxy for this compound.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium[5][6].
a. Preparation of Materials:
-
Test Compound (this compound): A stock solution is prepared in a suitable solvent (e.g., DMSO) at a high concentration.
-
Bacterial Culture: A fresh overnight culture of the Gram-positive bacterial strain grown in appropriate broth (e.g., Mueller-Hinton Broth - MHB).
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-well Microtiter Plates: Sterile, flat-bottom plates.
b. Inoculum Preparation:
-
A few colonies of the test bacterium are inoculated into a tube of sterile broth.
-
The broth is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The bacterial suspension is then diluted in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
c. Assay Procedure:
-
Serial two-fold dilutions of the this compound stock solution are prepared in the 96-well plate using the growth medium. This creates a gradient of decreasing concentrations of the compound.
-
A positive control well (containing only the bacterial inoculum in broth) and a negative control well (containing only sterile broth) are included on each plate.
-
The prepared bacterial inoculum is added to each well (except the negative control).
-
The plate is incubated at 37°C for 16-20 hours.
d. Interpretation of Results:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria. Visual inspection for turbidity is the standard method, though spectrophotometric readings can also be used.
Membrane Permeabilization Assay
To investigate if this compound acts on the bacterial membrane, a membrane permeabilization assay using a fluorescent dye like propidium (B1200493) iodide (PI) can be performed. PI can only enter cells with compromised membranes and fluoresces upon binding to DNA.
a. Preparation of Materials:
-
Test Compound (this compound): A stock solution in a suitable solvent.
-
Bacterial Culture: Log-phase culture of the Gram-positive bacterial strain.
-
Propidium Iodide (PI) Solution: A stock solution of PI.
-
Buffer: A suitable buffer, such as phosphate-buffered saline (PBS).
-
Fluorometer or Fluorescence Microscope.
b. Assay Procedure:
-
Bacterial cells are harvested from a log-phase culture, washed, and resuspended in the buffer.
-
The cell suspension is incubated with various concentrations of this compound for a specific period.
-
PI is added to the cell suspensions.
-
The fluorescence is measured using a fluorometer or visualized using a fluorescence microscope.
c. Interpretation of Results:
-
An increase in fluorescence intensity in the presence of this compound indicates that the compound has permeabilized the bacterial membrane, allowing PI to enter and bind to the intracellular DNA.
Visualizations
Signaling Pathway: Membrane Disruption by a Tetramic Acid Analog
Caption: Proposed mechanism of membrane disruption by a this compound analog.
Experimental Workflow: MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
While specific data for this compound remains elusive, the broader family of tetracyclines and related tetramic acids demonstrate significant in vitro activity against Gram-positive bacteria. The primary mechanisms of action include the well-established inhibition of protein synthesis and, for some analogs, the disruption of the bacterial cell membrane. The standardized protocols for MIC determination and membrane permeabilization assays are crucial for evaluating the efficacy of new tetracycline derivatives. Further research is warranted to isolate and characterize the specific activity and mechanism of this compound to fully understand its therapeutic potential.
References
- 1. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 4. Defining the Mode of Action of Tetramic Acid Antibacterials Derived from Pseudomonas aeruginosa Quorum Sensing Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
In Vitro Activity of Tetracycline-Class Antibiotics Against Gram-Negative Bacteria: A Technical Guide
Disclaimer: No specific antibiotic named "Tetromycin A" was identified in a comprehensive review of scientific literature. This guide will focus on the well-established "tetracycline" class of antibiotics, which is likely the subject of interest given the similarity in nomenclature.
This technical guide provides an in-depth overview of the in vitro activity of tetracycline-class antibiotics against Gram-negative bacteria. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations of key mechanisms.
Mechanism of Action
Tetracyclines are broad-spectrum bacteriostatic antibiotics that inhibit protein synthesis in bacteria.[1][2] Their primary mode of action involves reversible binding to the 30S ribosomal subunit, which effectively blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[1][3] This prevents the addition of new amino acids to the growing peptide chain, thereby halting protein synthesis and inhibiting bacterial growth.[1]
In Gram-negative bacteria, tetracyclines must first traverse the outer membrane, a process often facilitated by porin channels.[4][5] They then cross the inner cytoplasmic membrane to reach their ribosomal target in the cytoplasm.[4]
In Vitro Activity Data
The in vitro efficacy of tetracyclines is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values for tetracycline, doxycycline, and minocycline (B592863) against several clinically significant Gram-negative pathogens.
Table 1: MIC Values of Tetracycline Against Gram-Negative Bacteria (µg/mL)
| Bacterial Species | MIC50 | MIC90 | MIC Range |
| Acinetobacter baumannii | - | - | 0.125 - 128+ |
| Escherichia coli | - | - | - |
| Klebsiella pneumoniae | - | - | - |
| Pseudomonas aeruginosa | - | - | - |
Table 2: MIC Values of Doxycycline Against Gram-Negative Bacteria (µg/mL)
| Bacterial Species | MIC50 | MIC90 | MIC Range |
| Acinetobacter baumannii | - | - | 0.125 - 128 |
| Escherichia coli | - | - | - |
| Klebsiella pneumoniae | - | - | - |
| Pseudomonas aeruginosa | - | - | - |
Table 3: MIC Values of Minocycline Against Gram-Negative Bacteria (µg/mL)
| Bacterial Species | MIC50 | MIC90 | MIC Range |
| Acinetobacter baumannii | 1 | 8 | 0.125 - 16 |
| Escherichia coli | - | - | - |
| Klebsiella spp. | - | 36.5% susceptible | - |
| Pseudomonas aeruginosa | - | - | - |
Note: Data is compiled from multiple sources and may vary based on geographic location and resistance patterns. A dash (-) indicates that specific data was not available in the searched literature.
Mechanisms of Resistance
Resistance to tetracyclines in Gram-negative bacteria is a significant clinical concern. The most common mechanisms include:
-
Efflux Pumps: This is a primary mechanism where bacterial proteins actively transport tetracycline out of the cell, preventing it from reaching its ribosomal target. The tet(A) and tet(B) genes encode for such efflux pumps.[5]
-
Ribosomal Protection: Certain proteins can bind to the ribosome and dislodge tetracycline, allowing protein synthesis to proceed even in the presence of the antibiotic.
-
Enzymatic Inactivation: This is a less common mechanism where enzymes modify the tetracycline molecule, rendering it inactive.[1][2]
Experimental Protocols
The determination of in vitro activity of tetracyclines is standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The broth microdilution method is a commonly used reference method.
Broth Microdilution Method for MIC Determination (Based on CLSI M07)
This protocol outlines the general steps for determining the MIC of tetracyclines against aerobic Gram-negative bacteria.
1. Preparation of Antimicrobial Stock Solution:
- Prepare a stock solution of the tetracycline antibiotic in a suitable solvent at a concentration of at least 1000 µg/mL.
- Sterilize the stock solution by membrane filtration.
2. Preparation of Microdilution Plates:
- Using a 96-well microtiter plate, perform serial two-fold dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range.
- The final volume in each well should be 50 µL.
- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
3. Inoculum Preparation:
- From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.
- Suspend the colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
- Add 50 µL of the standardized inoculum to each well of the microdilution plate (except the sterility control).
- The final volume in each well will be 100 µL.
- Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
- Following incubation, examine the plates for visible bacterial growth (turbidity).
- The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
"Start" [label="Start: Pure Bacterial Culture", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Prepare_Inoculum" [label="Prepare 0.5 McFarland\nBacterial Suspension"];
"Dilute_Inoculum" [label="Dilute Suspension to\n~5 x 10^5 CFU/mL"];
"Prepare_Plates" [label="Prepare 96-well Plate with\nSerial Dilutions of Tetracycline"];
"Inoculate" [label="Inoculate Plate with\nBacterial Suspension"];
"Incubate" [label="Incubate at 35°C\nfor 16-20 hours"];
"Read_Results" [label="Read Plate for\nVisible Growth"];
"Determine_MIC" [label="Determine MIC:\nLowest Concentration\nwith No Growth", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Start" -> "Prepare_Inoculum";
"Prepare_Inoculum" -> "Dilute_Inoculum";
"Dilute_Inoculum" -> "Inoculate";
"Prepare_Plates" -> "Inoculate";
"Inoculate" -> "Incubate";
"Incubate" -> "Read_Results";
"Read_Results" -> "Determine_MIC";
}
References
- 1. Tetracyclines: Mode of Action and Mechanism of Resistance • Microbe Online [microbeonline.com]
- 2. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 3. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Ribosomal Binding Site of Tetromycin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the ribosomal binding site and mechanism of action of Tetromycin A, a representative member of the tetracycline (B611298) class of antibiotics. It is designed to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of antibiotic-ribosome interactions and the development of novel antibacterial agents. This document synthesizes current structural and biochemical data, offers detailed protocols for key experimental techniques, and presents quantitative binding and inhibition data in a clear, comparative format. Visualizations of the mechanism of action and experimental workflows are provided to facilitate a deeper understanding of the subject matter.
Introduction
Tetracycline antibiotics are a clinically significant class of broad-spectrum antibacterial agents that function by inhibiting protein synthesis in bacteria. Their primary target is the bacterial 70S ribosome, a complex molecular machine responsible for translating messenger RNA (mRNA) into protein. By binding to a specific site on the ribosome, tetracyclines prevent the attachment of aminoacyl-tRNA (aa-tRNA) to the ribosomal A-site, thereby arresting the elongation phase of protein synthesis. This guide focuses on the molecular details of this interaction, using this compound as a representative tetracycline.
The Ribosomal Binding Site of this compound
The primary binding site for tetracyclines, including this compound, is located on the small (30S) ribosomal subunit. High-resolution structural studies, primarily using X-ray crystallography and cryo-electron microscopy (cryo-EM), have elucidated the precise location and nature of this interaction.
2.1. Location on the 30S Subunit:
This compound binds to a single high-affinity site on the 30S subunit, nestled in a pocket formed by helices 31 (h31) and 34 (h34) of the 16S ribosomal RNA (rRNA). This site is in close proximity to the A-site, where codon-anticodon recognition occurs.
2.2. Molecular Interactions:
The binding of this compound is stabilized by a network of hydrogen bonds and van der Waals interactions with the 16S rRNA. Key interactions involve:
-
16S rRNA Nucleotides: Specific nucleotides within h31 and h34 are crucial for binding. These interactions primarily involve the sugar-phosphate backbone of the rRNA.
-
Magnesium Ions: A magnesium ion is often observed to be coordinated by the tetracycline molecule and the phosphate (B84403) groups of the rRNA, further stabilizing the complex.
The binding of this compound induces subtle conformational changes in the 16S rRNA, which are thought to contribute to the inhibition of aa-tRNA binding.
Mechanism of Action
The binding of this compound to the 30S ribosomal subunit directly interferes with the elongation stage of protein synthesis.
3.1. Steric Hindrance at the A-site:
By occupying its binding pocket, this compound physically obstructs the path of the incoming aminoacyl-tRNA to the A-site. This steric hindrance prevents the proper positioning of the aa-tRNA for codon recognition and subsequent peptide bond formation.
3.2. Allosteric Effects:
In addition to direct steric hindrance, the binding of this compound may also allosterically affect the conformation of the ribosome, further impeding the accommodation of aa-tRNA.
The overall effect is a bacteriostatic action, where bacterial growth is inhibited due to the cessation of protein synthesis.
Mechanism of this compound Action.
Quantitative Data
The following tables summarize key quantitative data for tetracycline and its derivatives, providing insights into their binding affinity and inhibitory activity. As specific data for "this compound" is not available, these values for closely related compounds serve as a valuable reference.
Table 1: Dissociation Constants (Kd) of Tetracyclines for the Bacterial Ribosome
| Compound | Bacterial Species | Method | Kd (µM) | Reference |
| Tetracycline | Escherichia coli | Not Specified | 1 - 20 | [1] |
Table 2: IC50 Values for Inhibition of Bacterial Protein Synthesis by Tetracyclines
| Compound | Bacterial Species | Assay Type | IC50 (µg/mL) | Reference |
| Telithromycin | Streptococcus pneumoniae | In vivo | 0.015 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of antibiotics with the ribosome.
5.1. Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Antibiotic Complexes
Cryo-EM is a powerful technique for determining the high-resolution structure of biological macromolecules in a near-native state.
Protocol:
-
Ribosome Preparation:
-
Isolate 70S ribosomes from a suitable bacterial strain (e.g., Escherichia coli or Thermus thermophilus) using established protocols involving sucrose (B13894) gradient centrifugation.[1]
-
Assess the purity and integrity of the ribosomes using methods such as SDS-PAGE and analysis of rRNA.
-
-
Complex Formation:
-
Incubate the purified 70S ribosomes with a molar excess of this compound to ensure saturation of the binding site.
-
-
Grid Preparation and Vitrification:
-
Apply a small volume (3-4 µL) of the ribosome-antibiotic complex solution to a glow-discharged cryo-EM grid.
-
Blot the grid to create a thin film of the sample.
-
Rapidly plunge-freeze the grid in liquid ethane (B1197151) to vitrify the sample, preserving the native structure.
-
-
Data Collection:
-
Screen the vitrified grids for areas with optimal ice thickness and particle distribution using a transmission electron microscope (TEM).
-
Collect a large dataset of high-resolution images (micrographs) of the ribosome-antibiotic complexes.
-
-
Image Processing and 3D Reconstruction:
-
Use specialized software (e.g., RELION, CryoSPARC) to perform motion correction, contrast transfer function (CTF) estimation, particle picking, 2D classification, and 3D reconstruction.
-
Refine the 3D map to high resolution.
-
-
Model Building and Analysis:
-
Fit an atomic model of the ribosome and the antibiotic into the cryo-EM density map.
-
Analyze the structure to identify the binding site and molecular interactions.
-
Cryo-EM Workflow for Ribosome-Antibiotic Complexes.
5.2. X-ray Crystallography of Ribosome-Antibiotic Complexes
X-ray crystallography provides atomic-resolution structures of macromolecules that can be crystallized.
Protocol:
-
Ribosome Preparation and Complex Formation:
-
Prepare highly pure and concentrated 70S ribosomes and form the ribosome-antibiotic complex as described for cryo-EM.[3]
-
-
Crystallization:
-
Screen a wide range of crystallization conditions (e.g., precipitants, pH, temperature) to find conditions that yield well-ordered crystals of the ribosome-antibiotic complex. This is often the most challenging step.
-
Optimize the crystallization conditions to obtain large, single crystals suitable for X-ray diffraction.
-
-
Data Collection:
-
Mount a crystal and cryo-cool it in liquid nitrogen.
-
Collect X-ray diffraction data using a synchrotron beamline.
-
-
Structure Determination:
-
Process the diffraction data (indexing, integration, and scaling).
-
Solve the phase problem using techniques such as molecular replacement, using a known ribosome structure as a search model.
-
Build an atomic model of the ribosome and the bound antibiotic into the electron density map.
-
Refine the model to obtain a high-resolution structure.
-
-
Analysis:
-
Analyze the final structure to determine the precise binding mode and interactions of the antibiotic with the ribosome.
-
5.3. Nitrocellulose Filter Binding Assay
This assay is used to quantify the binding affinity of an antibiotic for the ribosome.
Protocol:
-
Preparation of Labeled Antibiotic:
-
Synthesize or obtain a radioactively labeled (e.g., 3H or 14C) version of this compound.
-
-
Binding Reactions:
-
Set up a series of binding reactions containing a constant concentration of purified 70S ribosomes and varying concentrations of the labeled this compound.
-
Incubate the reactions at an appropriate temperature (e.g., 37°C) to allow binding to reach equilibrium.
-
-
Filtration:
-
Filter each reaction mixture through a nitrocellulose membrane. Ribosomes and ribosome-bound antibiotic will be retained on the filter, while unbound antibiotic will pass through.
-
Wash the filters with a suitable buffer to remove any non-specifically bound antibiotic.
-
-
Quantification:
-
Measure the amount of radioactivity retained on each filter using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of bound antibiotic as a function of the free antibiotic concentration.
-
Fit the data to a binding isotherm (e.g., the Langmuir equation) to determine the dissociation constant (Kd), which is a measure of binding affinity.
-
5.4. Toeprinting Assay
This technique is used to map the precise location of a ribosome stalled on an mRNA template by an antibiotic.
Protocol:
-
Preparation of Components:
-
In vitro transcribe an mRNA template containing a known ribosome binding site.
-
Design and synthesize a DNA primer that is complementary to a region downstream of the ribosome binding site on the mRNA.
-
Label the 5' end of the primer with a radioactive (e.g., 32P) or fluorescent tag.
-
-
Formation of the Ribosome-mRNA Complex:
-
Incubate the mRNA template with purified 70S ribosomes (or 30S subunits) and initiator tRNA to form a stable initiation complex.
-
-
Antibiotic Treatment:
-
Add this compound to the reaction mixture to stall the ribosomes at its site of action.
-
-
Primer Extension:
-
Add the labeled primer, dNTPs, and a reverse transcriptase to the reaction. The reverse transcriptase will synthesize a cDNA copy of the mRNA template, starting from the primer.
-
The reverse transcriptase will be blocked by the stalled ribosome, resulting in a truncated cDNA product, the "toeprint."
-
-
Analysis:
-
Denature the reaction products and separate them by size using denaturing polyacrylamide gel electrophoresis.
-
Include a sequencing ladder of the same mRNA template to precisely map the 3' end of the toeprint product. The position of the toeprint reveals the location of the leading edge of the stalled ribosome.[4]
-
Conclusion
This technical guide has provided a detailed examination of the ribosomal binding site of this compound, a representative tetracycline antibiotic. The primary binding site on the 30S ribosomal subunit and the mechanism of action involving the blockage of the A-site have been described based on current structural and biochemical evidence. Quantitative data on the binding affinity and inhibitory concentration of related tetracyclines have been presented to provide a comparative context. Furthermore, detailed protocols for key experimental techniques, including cryo-EM, X-ray crystallography, nitrocellulose filter binding assays, and toeprinting assays, have been outlined to aid researchers in their investigations of antibiotic-ribosome interactions. The continued application of these and other advanced techniques will undoubtedly lead to a deeper understanding of the molecular basis of antibiotic action and facilitate the development of new and more effective antibacterial therapies.
References
- 1. Preparation of biologically active Arabidopsis ribosomes and comparison with yeast ribosomes for binding to a tRNA-mimic that enhances translation of plant plus-strand RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-ray crystal structures of 70S ribosome functional complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structure of the 70S ribosome bound with the Q253P mutant form of release factor RF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Core Mechanism of Tetromycin A: A Technical Guide to its Inhibition of Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetromycin A, a member of the tetracycline (B611298) class of antibiotics, exerts its bacteriostatic effect by potently inhibiting protein synthesis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this inhibition, complete with quantitative data, detailed experimental protocols, and visual representations of the key processes. This document is intended to serve as a comprehensive resource for researchers in microbiology, molecular biology, and drug development.
Mechanism of Action: Targeting the Bacterial Ribosome
The primary target of this compound is the bacterial 70S ribosome, a complex molecular machine responsible for translating messenger RNA (mRNA) into protein. Specifically, this compound binds to the 30S small ribosomal subunit. This binding event sterically hinders the attachment of aminoacyl-tRNA (aa-tRNA) to the ribosomal A-site (acceptor site)[1][2][3]. By blocking the A-site, this compound effectively prevents the addition of new amino acids to the growing polypeptide chain, thereby halting protein synthesis[4][5]. This selective inhibition of bacterial protein synthesis is the basis of its antibiotic activity[3].
dot
Quantitative Data: Inhibitory Potency
The efficacy of this compound and its derivatives in inhibiting protein synthesis can be quantified by their half-maximal inhibitory concentration (IC50) values. Lower IC50 values indicate greater potency. The following table summarizes the IC50 values for several tetracycline-class antibiotics obtained from in vitro transcription/translation assays.
| Compound | Target Organism/System | IC50 (µM) | Reference |
| Tetracycline | E. coli cell-free system | 4 - 16.5 | [6][7] |
| Minocycline | E. coli cell-free system | 2.5 | [6] |
| Tigecycline | E. coli cell-free system | 0.2 - 0.75 | [6][7] |
| Omadacycline | E. coli cell-free system | 2 | [7] |
| Doxycycline | Dengue Virus NS2B-NS3 protease | 67.1 | [8][9] |
| Rolitetracycline | Dengue Virus NS2B-NS3 protease | 55.6 | [8][9] |
Experimental Protocols
In Vitro Transcription-Translation (IVTT) Assay for IC50 Determination
This assay is used to determine the concentration of an antibiotic required to inhibit protein synthesis by 50%. It utilizes a cell-free system containing all the necessary components for transcription and translation.
Materials:
-
E. coli S30 cell extract
-
DNA template encoding a reporter gene (e.g., luciferase or green fluorescent protein - GFP)
-
Amino acid mixture (including a radiolabeled amino acid if using autoradiography for detection)
-
ATP and GTP solutions
-
Energy regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase)
-
Buffer solution (containing Tris-HCl, MgCl2, KCl, and DTT)
-
Tetracycline derivative stock solutions of known concentrations
-
Microcentrifuge tubes or 96-well plates
-
Scintillation counter, fluorometer, or luminometer for detection
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a well of a 96-well plate, combine the E. coli S30 extract, DNA template, amino acid mixture, ATP, GTP, and the energy regenerating system in the appropriate buffer.
-
Inhibitor Addition: Add varying concentrations of the tetracycline derivative to the reaction mixtures. Include a control reaction with no antibiotic.
-
Incubation: Incubate the reactions at 37°C for 1-2 hours to allow for transcription and translation.
-
Detection:
-
Radiolabeling: If a radiolabeled amino acid was used, precipitate the synthesized proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the radioactivity using a scintillation counter.
-
Fluorescence/Luminescence: If a fluorescent or luminescent reporter was used, measure the signal directly using a fluorometer or luminometer.
-
-
Data Analysis: Plot the percentage of protein synthesis inhibition against the logarithm of the antibiotic concentration. The IC50 value is the concentration at which a 50% reduction in protein synthesis is observed.
dot
Ribosome Binding Assay
This assay directly measures the binding affinity of this compound to the bacterial ribosome.
Materials:
-
Purified 70S ribosomes or 30S ribosomal subunits from E. coli
-
Radiolabeled this compound ([3H]-tetracycline)
-
Binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 10 mM Mg(OAc)2, 100 mM NH4Cl, 2 mM β-mercaptoethanol)
-
Nitrocellulose membranes (0.45 µm pore size)
-
Filtration apparatus
-
Scintillation fluid and counter
Procedure:
-
Binding Reaction: In a microcentrifuge tube, mix a fixed concentration of purified ribosomes with varying concentrations of radiolabeled this compound in the binding buffer.
-
Incubation: Incubate the mixture at 37°C for 15-30 minutes to allow binding to reach equilibrium.
-
Filtration: Quickly filter the reaction mixture through a nitrocellulose membrane under vacuum. Ribosomes and any bound radiolabeled this compound will be retained on the membrane, while unbound this compound will pass through.
-
Washing: Wash the membrane with a small volume of cold binding buffer to remove any non-specifically bound ligand.
-
Quantification: Place the membrane in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound this compound against the concentration of free this compound. From this data, the dissociation constant (Kd) can be calculated, which is a measure of binding affinity.
Signaling Pathways Affected by Protein Synthesis Inhibition
Inhibition of protein synthesis by antibiotics like this compound is a significant cellular stress for bacteria, triggering a complex network of stress responses. The most prominent of these is the Stringent Response .
The Stringent Response
The stringent response is a global regulatory mechanism that allows bacteria to survive under harsh conditions, such as nutrient deprivation or antibiotic stress[1][10][11]. The central signaling molecules of this pathway are the alarmones guanosine (B1672433) tetraphosphate (B8577671) (ppGpp) and guanosine pentaphosphate (pppGpp)[12].
When this compound stalls ribosomes, the accumulation of uncharged tRNAs in the ribosomal A-site activates the enzyme RelA, a (p)ppGpp synthetase[6][12]. RelA then synthesizes (p)ppGpp from ATP and GTP[11]. Elevated levels of (p)ppGpp act as a global regulator, redirecting cellular resources from growth-related activities to survival pathways[10][12]. This includes the downregulation of ribosome and tRNA synthesis and the upregulation of amino acid biosynthesis and stress resistance genes[6][12].
dot
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Interference With Quorum-Sensing Signal Biosynthesis as a Promising Therapeutic Strategy Against Multidrug-Resistant Pathogens [frontiersin.org]
- 3. The bacterial translation stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Inhibition of Quorum Sensing as an Alternative for the Control of E. coli and Salmonella - PMC [pmc.ncbi.nlm.nih.gov]
- 5. etflin.com [etflin.com]
- 6. Coping with stress: How bacteria fine-tune protein synthesis and protein transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. Stringent response - Wikipedia [en.wikipedia.org]
- 12. Microbial Primer: what is the stringent response and how does it allow bacteria to survive stress? - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Arsenal: A Technical Guide to the Non-antibacterial Properties of Tetracyclines
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the non-antibacterial properties of the tetracycline (B611298) class of antibiotics. Extensive literature searches did not yield specific data on the non-antibacterial properties of a compound referred to as "Tetromycin A." Therefore, the information presented herein pertains to the broader class of tetracyclines, including well-studied derivatives such as doxycycline (B596269) and minocycline.
Executive Summary
Tetracyclines, a class of broad-spectrum antibiotics first discovered in the 1940s, have long been a cornerstone in the treatment of bacterial infections. Their primary mechanism of action involves the inhibition of protein synthesis in bacteria by binding to the 30S ribosomal subunit. However, a growing body of evidence reveals a fascinating and complex pharmacology for these molecules that extends far beyond their antimicrobial effects. These non-antibacterial properties, including anti-inflammatory, immunomodulatory, anti-cancer, and antiviral activities, are opening new avenues for the therapeutic application of tetracyclines in a range of non-infectious diseases. This technical guide synthesizes the current understanding of these "off-target" effects, presenting key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved.
Anti-inflammatory and Immunomodulatory Properties
Tetracyclines exert significant anti-inflammatory and immunomodulatory effects through multiple mechanisms, independent of their ability to kill bacteria. These properties have been leveraged in the treatment of chronic inflammatory conditions such as acne, rosacea, and periodontitis.
Inhibition of Inflammatory Mediators
Tetracyclines have been shown to suppress the production and activity of key inflammatory mediators. This includes the inhibition of pro-inflammatory cytokines, matrix metalloproteinases (MMPs), and reactive oxygen species (ROS).
Table 1: Quantitative Data on the Anti-inflammatory Effects of Tetracyclines
| Compound | Model System | Target | Effect | Reference |
| Tetracycline | Propionibacterium acnes-stimulated human neutrophils | Neutrophil Chemotactic Factor (NCF) Production | 35.8% reduction | |
| Tetracycline | Human Polymorphonuclear Leukocytes (PMNL) | Reactive Oxygen Species (ROS) Release | Significant inhibition | |
| Minocycline | LPS-stimulated J774.2 macrophage-like cells | Nitric Oxide (NO) Production | Dose-dependent inhibition | |
| Doxycycline | LPS-stimulated human monocytes | IL-1β and IL-6 Gene Expression | Reduction |
Modulation of Immune Cell Function
Tetracyclines can directly influence the behavior of various immune cells. For instance, they can inhibit the migration of neutrophils to sites of inflammation and suppress T-cell proliferation. In cattle, oxytetracycline, gamithromycin, and tulathromycin have been shown to markedly suppress T cell proliferation in vitro and in vivo.
Signaling Pathways in Immunomodulation
The immunomodulatory effects of tetracyclines are mediated through their influence on critical signaling pathways. They have been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK), key regulators of the inflammatory response.
A Technical Deep Dive: Natural Tetromycin A and its Distinction from Semi-Synthetic Tetracyclines
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the ever-evolving landscape of antimicrobial research, a clear understanding of the diverse chemical scaffolds and their mechanisms of action is paramount. This technical guide provides an in-depth analysis of Natural Tetromycin A, a tetramic acid-containing antibiotic, and contrasts it with the well-established class of semi-synthetic tetracycline (B611298) antibiotics. While the name "Tetromycin" may suggest a close relationship to the tetracycline family, their core structures and mechanisms of action are fundamentally different. Due to the limited specific data available for this compound (CAS 180027-83-2; Molecular Formula: C₃₆H₄₈O₆), this guide will utilize data from the closely related and well-characterized natural tetramic acid antibiotic, C₁₂-TA, as a representative example to illustrate the properties of this class of compounds. This comparative approach aims to provide researchers with a clear framework for understanding the unique attributes of natural tetramic acids and how they differ from the canonical semi-synthetic tetracyclines like doxycycline, minocycline, and tigecycline.
Chemical Structures
The foundational difference between this compound and semi-synthetic tetracyclines lies in their core chemical structures.
Natural this compound (as represented by C₁₂-TA): Belongs to the tetramic acid class of natural products, characterized by a 2,4-pyrrolidinedione ring system.
Semi-Synthetic Tetracyclines: These are derivatives of a four-ring carbocyclic structure known as the tetracycline scaffold. Natural tetracyclines like chlortetracycline (B606653) and oxytetracycline, produced by Streptomyces species, are chemically modified to produce semi-synthetic variants with improved pharmacological properties.
Quantitative Data Presentation: A Comparative Analysis of Antimicrobial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values, providing a quantitative comparison of the antimicrobial activity of a representative natural tetramic acid (C₁₂-TA) and three prominent semi-synthetic tetracyclines.
Table 1: Antimicrobial Activity of a Natural Tetramic Acid (C₁₂-TA)
| Bacterial Strain | Type | MIC (µg/mL) | EC₅₀ (µM) |
| Bacillus anthracis | Gram-positive | 6.25 | - |
| Bacillus cereus | Gram-positive | 25 | 53.6 ± 3.7 |
| Staphylococcus aureus (USA-300) | Gram-positive | 25 | - |
| Mycobacterium tuberculosis | Acid-fast | 12.5 | - |
| Vibrio cholerae | Gram-negative | 25 | - |
| Haemophilus influenzae | Gram-negative | 50 | - |
Data for C₁₂-TA is used as a representative for a natural tetramic acid antibiotic.
Table 2: Antimicrobial Activity of Semi-Synthetic Tetracyclines against Gram-Positive Bacteria
| Bacterial Strain | Doxycycline MIC (µg/mL) | Minocycline MIC (µg/mL) | Tigecycline MIC₅₀/MIC₉₀ (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.12 - 1 | ≤0.12 - 4 | 0.12/0.25 |
| Staphylococcus aureus (MRSA) | 0.25 - 2 | ≤0.12 - 4 | 0.12/0.5 |
| Streptococcus pneumoniae | ≤0.06 - 0.5 | ≤0.06 - 0.25 | 0.015/0.03 |
| Enterococcus faecalis | 8 - 32 | 4 - 16 | 0.12/0.5 |
MIC values are compiled from various sources.
Table 3: Antimicrobial Activity of Semi-Synthetic Tetracyclines against Gram-Negative Bacteria
| Bacterial Strain | Doxycycline MIC (µg/mL) | Minocycline MIC (µg/mL) | Tigecycline MIC₅₀/MIC₉₀ (µg/mL) |
| Escherichia coli | 2 - 8 | 2 - 8 | 0.25/0.5 |
| Klebsiella pneumoniae | 4 - 16 | 4 - 16 | 0.5/1 |
| Acinetobacter baumannii | 2 - 8 | 1 - 4 | 0.5/1 |
| Pseudomonas aeruginosa | 16 - 128 | 8 - 64 | - |
MIC values are compiled from various sources.
Mechanism of Action: A Tale of Two Pathways
The differing chemical structures of this compound and semi-synthetic tetracyclines result in distinct mechanisms of antibacterial action.
Natural this compound (as represented by C₁₂-TA): Disruption of Bacterial Membrane Potential
Natural tetramic acids like C₁₂-TA act by dissipating the proton motive force (PMF) across the bacterial cell membrane. This is achieved by disrupting both the membrane potential (ΔΨ) and the pH gradient (ΔpH). The collapse of the PMF interferes with essential cellular processes that rely on this electrochemical gradient, such as ATP synthesis and nutrient transport, ultimately leading to bacterial cell death.
Caption: Mechanism of action of this compound (as a tetramic acid).
Semi-Synthetic Tetracyclines: Inhibition of Protein Synthesis
The classical mechanism of action for semi-synthetic tetracyclines involves the inhibition of bacterial protein synthesis. These molecules bind to the 30S ribosomal subunit, sterically hindering the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This prevents the elongation of the polypeptide chain, thereby halting bacterial growth.
Caption: Mechanism of action of semi-synthetic tetracyclines.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of natural and semi-synthetic antibiotics.
Protocol 1: Isolation of a Natural Antibiotic Producer from Soil
This protocol describes a general method for isolating antibiotic-producing microorganisms, such as Streptomyces, from soil samples.
1. Sample Collection and Preparation: a. Collect approximately 1 gram of soil from a desired location. b. Prepare a serial dilution series (10⁻¹ to 10⁻⁶) of the soil sample in sterile saline (0.9% NaCl).
2. Isolation of Microorganisms: a. Plate 0.1 mL of each dilution onto Starch Casein Agar (B569324) (SCA) or other suitable selective media. b. Incubate the plates at 28-30°C for 7-14 days, or until distinct colonies are visible.
3. Primary Screening for Antibiotic Production (Cross-Streak Method): a. Isolate and purify individual colonies with morphologies characteristic of antibiotic producers (e.g., chalky, filamentous colonies for Streptomyces). b. Streak the pure isolate in a single line down the center of a new agar plate and incubate for 5-7 days. c. Streak test organisms (e.g., Staphylococcus aureus, Escherichia coli) perpendicular to the initial streak. d. Incubate at 37°C for 24-48 hours and observe for zones of inhibition around the producer streak.
4. Fermentation and Extraction: a. Inoculate a suitable liquid medium (e.g., Tryptic Soy Broth) with the antibiotic-producing isolate and incubate with shaking for 5-10 days. b. Separate the biomass from the culture broth by centrifugation. c. Extract the supernatant with an organic solvent (e.g., ethyl acetate). d. Concentrate the organic extract in vacuo to obtain the crude antibiotic extract.
5. Purification: a. Purify the active compound from the crude extract using chromatographic techniques such as silica (B1680970) gel chromatography and High-Performance Liquid Chromatography (HPLC).
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.
1. Preparation of Antimicrobial Agent: a. Prepare a stock solution of the test compound (e.g., this compound, doxycycline) in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.
2. Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 colonies of the test bacterium. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation: a. Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent. b. Include a positive control (inoculum without antibiotic) and a negative control (broth only). c. Incubate the plate at 35-37°C for 16-20 hours.
4. Determination of MIC: a. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Caption: Experimental workflow for MIC determination.
Conclusion
This technical guide delineates the significant differences between the natural tetramic acid antibiotic, this compound (represented by C₁₂-TA), and the widely used semi-synthetic tetracyclines. Key distinctions in their chemical structures lead to disparate mechanisms of action: membrane potential disruption for the former and protein synthesis inhibition for the latter. The provided quantitative data highlights their differing antimicrobial spectra and potencies. For researchers in drug discovery and development, recognizing these fundamental differences is crucial for the rational design of novel antimicrobial agents and for understanding potential mechanisms of resistance. The detailed experimental protocols offer a practical foundation for the isolation, characterization, and evaluation of new and existing antibiotic compounds.
Tetromycin A: An In-depth Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetromycin A, a tetronic acid-based antibiotic, has demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). As with any compound under investigation for therapeutic use, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound and the broader class of tetracycline (B611298) antibiotics. Due to the limited publicly available quantitative data for this compound, this guide focuses on established experimental protocols for determining these critical parameters and outlines the known degradation pathways for tetracyclines, offering a predictive framework for researchers. This document is intended to serve as a foundational resource for scientists and drug development professionals engaged in the preclinical and formulation development of this compound or similar compounds.
Introduction
This compound is a promising antibiotic agent belonging to the tetronic acid class. Its potent activity against resistant bacterial strains necessitates a detailed characterization of its solubility and stability to enable formulation development, preclinical testing, and ultimately, clinical application.[1] This guide synthesizes the available information on this compound's physicochemical properties and provides a roadmap for its comprehensive evaluation.
Chemical Structure of this compound
-
Molecular Formula: C₃₆H₄₈O₆
-
Molecular Weight: 576.77 g/mol
-
CAS Number: 180027-83-2[2]
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. While specific quantitative solubility data for this compound is not extensively documented in public literature, qualitative information and data from analogous compounds in the tetracycline class provide valuable insights.
Qualitative Solubility of this compound
Initial reports indicate that this compound is soluble in several organic solvents. This lipophilic nature is a key consideration for developing appropriate analytical methods and potential formulation strategies.[3]
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
Data based on available product information. Quantitative determination is recommended.
Aqueous Solubility Considerations for Tetracyclines
The aqueous solubility of tetracycline antibiotics is generally low and exhibits significant pH-dependence.[4][5] For instance, tetracycline itself has a water solubility of approximately 231 mg/L at 25°C.[6] The solubility of tetracyclines is typically higher in acidic and alkaline solutions compared to neutral pH.[4] This is attributed to the protonation and deprotonation of their ionizable functional groups.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[7]
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the test solvent (e.g., purified water, buffers of different pH, or organic solvents) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: The suspension is filtered through a low-binding membrane filter (e.g., 0.22 µm) or centrifuged to separate the solid phase from the saturated solution.
-
Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Solubility is typically reported in mg/mL or µM.
Shake-Flask Solubility Determination Workflow
Stability Profile
Evaluating the stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation products. Stability testing involves subjecting the compound to various stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.[8][9]
General Stability of Tetracyclines
Tetracycline antibiotics are known to be susceptible to degradation under several conditions:
-
pH: Tetracyclines can undergo epimerization and dehydration in acidic solutions, while in alkaline conditions, ring opening can occur.[10][11]
-
Light: Many tetracyclines are photosensitive and can degrade upon exposure to light.[12]
-
Temperature: Elevated temperatures can accelerate degradation processes.[4][13]
-
Oxidation: The tetracycline structure can be susceptible to oxidative degradation.[14][15]
Experimental Protocols for Stability Testing
Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[16][17][18][19]
Table 2: Recommended Conditions for Forced Degradation Studies of this compound
| Stress Condition | Typical Methodology |
| Acid Hydrolysis | 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C) for a defined period.[17] |
| Base Hydrolysis | 0.1 M NaOH at room temperature for a defined period.[17] |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) at room temperature for a defined period.[16] |
| Thermal Degradation | Exposure of solid drug substance to dry heat (e.g., 80°C) for a defined period. |
| Photostability | Exposure of solid or solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[1][20][21][22][23] |
Analytical Method for Stability Studies:
A stability-indicating HPLC method is the preferred analytical tool for these studies. The method should be able to separate the intact this compound from all potential degradation products.
-
Column: A C18 reversed-phase column is commonly used for tetracycline analysis.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is often employed.
-
Detection: UV detection at a wavelength where this compound and its degradation products have significant absorbance.
Forced Degradation Study Workflow
Potential Degradation Pathways
Based on the known chemistry of tetracyclines, the following degradation pathways can be anticipated for this compound.[10][24][25]
-
Epimerization: Reversible isomerization at a chiral center, which can lead to a decrease in biological activity.
-
Dehydration: Loss of a water molecule, particularly in acidic conditions, to form anhydrotetracycline (B590944) derivatives.
-
Ring Opening: Under basic conditions, the lactone ring can be hydrolyzed.
-
Oxidation: The phenolic rings and other functional groups are susceptible to oxidation.
Potential Degradation Pathways for this compound
Mechanism of Action
The primary mechanism of action for tetracycline antibiotics is the inhibition of bacterial protein synthesis.[6][26][27][28][29][30][31][32][33]
-
Entry into the Bacterial Cell: Tetracyclines cross the outer membrane of Gram-negative bacteria through porin channels and are then actively transported across the inner cytoplasmic membrane.
-
Binding to the Ribosome: Inside the cell, tetracyclines bind to the 30S ribosomal subunit.
-
Inhibition of Protein Synthesis: This binding sterically hinders the attachment of aminoacyl-tRNA to the A-site of the ribosome, thereby preventing the addition of new amino acids to the growing peptide chain. This leads to a bacteriostatic effect, inhibiting bacterial growth and replication.
Mechanism of Action of Tetracycline Antibiotics
Conclusion
While specific quantitative data on the solubility and stability of this compound are not yet widely available, this technical guide provides a robust framework for researchers and drug development professionals. By leveraging the knowledge of the broader tetracycline class and employing the standardized experimental protocols outlined herein, a comprehensive understanding of this compound's physicochemical properties can be achieved. This will be instrumental in guiding its formulation development and advancing its potential as a novel therapeutic agent. Further studies are warranted to establish the specific solubility and stability profile of this compound.
References
- 1. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. scbt.com [scbt.com]
- 3. Assessment of Lipophilicity Parameters of Antimicrobial and Immunosuppressive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetracycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tetracycline | 60-54-8 [chemicalbook.com]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. database.ich.org [database.ich.org]
- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 10. Hydrolytic transformation mechanism of tetracycline antibiotics: Reaction kinetics, products identification and determination in WWTPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. Oxidation of tetracycline antibiotics induced by Fe(III) ions without light irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biodegradation of Tetracycline Antibiotics by the Yeast Strain Cutaneotrichosporon dermatis M503 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Degradation of tetracycline antibiotics: Mechanisms and kinetic studies for advanced oxidation/reduction processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 18. ijcrt.org [ijcrt.org]
- 19. biomedres.us [biomedres.us]
- 20. ema.europa.eu [ema.europa.eu]
- 21. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 22. jordilabs.com [jordilabs.com]
- 23. fda.gov [fda.gov]
- 24. Tetracycline - Chemical properties [chm.bris.ac.uk]
- 25. researchgate.net [researchgate.net]
- 26. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 27. m.youtube.com [m.youtube.com]
- 28. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. rRNA Binding Sites and the Molecular Mechanism of Action of the Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 30. teachmephysiology.com [teachmephysiology.com]
- 31. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 32. m.youtube.com [m.youtube.com]
- 33. go.drugbank.com [go.drugbank.com]
A Technical Guide on the Preliminary Toxicity of Tetracyclines
Disclaimer: The initial request specified "Tetromycin A." However, extensive searches yielded no substance with this designation in the scientific literature. The following guide focuses on "Tetracycline," a well-documented antibiotic, and its class of derivatives, assuming this to be the intended subject of inquiry.
This technical guide provides a consolidated overview of the preliminary toxicity studies of tetracycline (B611298) antibiotics. It is intended for researchers, scientists, and drug development professionals, offering a summary of key toxicity data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.
Introduction to Tetracyclines
Tetracyclines are a class of broad-spectrum antibiotics produced by the Streptomyces genus of Actinobacteria or through semi-synthetic methods.[1] Their primary mechanism of action involves the inhibition of protein synthesis in bacteria.[1][2][3] While generally considered to have low toxicity, they are associated with a range of side effects, and high doses or prolonged use can lead to significant toxicity, particularly affecting the liver and kidneys.[2][3]
Mechanism of Action
Tetracyclines exert their bacteriostatic effect by reversibly binding to the 30S ribosomal subunit in bacteria.[1][2][3] This binding action blocks the attachment of aminoacyl-tRNA to the acceptor (A) site on the mRNA-ribosome complex, thereby preventing the elongation of the peptide chain and inhibiting protein synthesis.[2][3][4] This process ultimately halts bacterial growth and replication.[3] Eukaryotic cells are less susceptible because their ribosomes are structurally different (80S compared to the bacterial 70S), providing a basis for selective toxicity.[4]
Mechanism of action of Tetracycline.
Quantitative Toxicity Data
The following table summarizes the acute toxicity data for various tetracyclines, primarily focusing on the median lethal dose (LD50), which is the dose required to kill 50% of a test population.[5]
| Compound | Test Species | Route of Administration | LD50 (mg/kg) | Reference |
| Tetracycline | Mouse | Oral | 808 | [1] |
| Tetracycline Hydrochloride | Rat | Oral | 1478.22 ± 201.67 | |
| Doxycycline Hydrochloride | Rat | Oral | 1893.03 ± 286.20 | |
| Methacycline Hydrochloride | Rat | Oral | 1635.73 ± 199.36 | |
| Oxytetracycline (B609801) Hydrochloride | Rat | Gavage | >1500 (non-lethal) | [6] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of toxicity studies. Below are generalized protocols based on the available literature.
Acute Oral Toxicity Study in Rodents (General Protocol)
-
Objective: To determine the median lethal dose (LD50) of a tetracycline compound after a single oral administration.
-
Test Species: Rats (e.g., Sprague-Dawley) or mice (e.g., CD1).[6]
-
Grouping: Animals are divided into several groups, including a control group receiving the vehicle (e.g., sterile water or corn oil) and multiple test groups receiving different doses of the compound.[6]
-
Administration: The test substance is administered as a single dose via oral gavage.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of up to 14 days. Fatalities are recorded, and the time of death is noted.
-
Data Analysis: The LD50 is calculated using statistical methods, such as the Probit analysis, based on the mortality data collected across the different dose groups.
-
Pathology: At the end of the observation period, surviving animals are euthanized, and a gross necropsy may be performed.
Workflow for a typical acute oral toxicity study.
In Vitro Cytotoxicity Study
-
Objective: To assess the direct toxic effect of tetracyclines on different cell lines.
-
Cell Lines: Kidney cell lines (e.g., LLC-PK1, MDCK) and liver cell lines (e.g., Chang) have been used.[7]
-
Methodology: Cells are exposed to varying concentrations of the tetracycline compounds.
-
Assessment: Cytotoxicity is evaluated by measuring the leakage of cytoplasmic lactate (B86563) dehydrogenase (LDH), an indicator of cell membrane damage.
-
Findings: One study found that in vitro, tetracyclines showed minimal toxicity to kidney cells but were more toxic to liver cells, with demeclocycline (B601452) being more potent than chlortetracycline (B606653) and tetracycline.[7]
Toxicological Profile and Adverse Effects
While tetracyclines are selectively toxic to bacteria, they can produce a range of adverse effects in humans and animals, especially with long-term use or high doses.
-
Hepatotoxicity and Nephrotoxicity: High doses of tetracyclines can induce fatty liver and may exacerbate pre-existing renal failure.[2][3] Studies in rats have shown that degradation products of oxytetracycline and chlortetracycline can damage liver and kidney tissues.[8]
-
Gastrointestinal Distress: Nausea and esophagitis are common side effects of oral tetracycline administration.[2]
-
Bone and Teeth Discoloration: Tetracyclines can incorporate into calcifying tissues, leading to permanent discoloration of teeth in children and potentially impairing fetal long bone growth.[2][3] For this reason, they are contraindicated in pregnancy and in children under eight years of age.[3]
-
Photosensitivity: Skin reactions, including photosensitivity, are another common side effect.[2]
-
Reproductive Toxicity: Some studies in mice have indicated that tetracycline administration can reduce sperm count, motility, and normal morphology.[2]
Conclusion
The preliminary toxicity data for tetracyclines indicate a relatively low acute toxicity profile. However, they are associated with well-defined adverse effects, including potential hepatotoxicity, nephrotoxicity, and effects on developing bones and teeth. The mechanism of action, centered on the inhibition of bacterial protein synthesis, provides a strong basis for their selective antibacterial activity. Further in-depth studies are necessary to fully characterize the risk profile of specific tetracycline derivatives for new therapeutic applications.
References
- 1. Tetracycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. whs.rocklinusd.org [whs.rocklinusd.org]
- 6. Abstract for TER82094 [ntp.niehs.nih.gov]
- 7. In vitro cytotoxicity of tetracyclines and aminoglycosides in LLC-PK(1), MDCK and Chang continuous cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Isolation and Purification of Tetracycline
Introduction
Tetracyclines are a class of broad-spectrum polyketide antibiotics produced by the Streptomyces genus of Actinobacteria. They are characterized by a linear fused tetracyclic nucleus. This document provides a detailed protocol for the isolation and purification of tetracycline (B611298) from a fermentation broth of a Streptomyces species. The methodologies described herein are compiled from various established procedures and are intended for researchers, scientists, and professionals in the field of drug development.
Principle
The isolation and purification of tetracycline from a fermentation culture is a multi-step process that begins with the separation of the biomass from the fermentation broth. This is followed by the extraction of the antibiotic from the clarified broth, typically using liquid-liquid extraction with an organic solvent. Further purification is achieved through a series of steps including decolorization, precipitation, and crystallization. Chromatographic techniques can be employed for high-purity applications and for the analysis of the final product.
Materials and Equipment
-
Fermentation:
-
Streptomyces aureofaciens or other tetracycline-producing strain
-
Fermentation medium (e.g., Starch Casein Broth)
-
Shaker incubator
-
-
Extraction and Initial Purification:
-
Centrifuge
-
Filtration apparatus (e.g., Whatman No. 1 filter paper)
-
Separatory funnel
-
Ethyl acetate (B1210297)
-
n-Butanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Activated carbon
-
Diatomaceous earth
-
-
Crystallization:
-
Ethylene (B1197577) glycol monoethyl ether
-
Trisodium (B8492382) citrate (B86180) dihydrate
-
Beakers and flasks
-
Stir plate and stir bars
-
Cold water bath or refrigerator
-
-
Analysis:
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
High-Performance Liquid Chromatography (HPLC) system
-
UV spectrophotometer
-
Experimental Workflow Diagram
Caption: Workflow for the isolation and purification of tetracycline.
Detailed Experimental Protocols
Protocol 1: Fermentation of Streptomyces for Tetracycline Production
-
Prepare a suitable fermentation medium, such as Starch Casein Broth.
-
Inoculate the medium with a seed culture of a tetracycline-producing Streptomyces strain.
-
Incubate the culture in a shaker incubator at 28-30°C for 5-7 days. Optimal pH for production has been noted to be around 9.0.
-
Monitor the production of tetracycline periodically using analytical methods like HPLC or a bioassay.
Protocol 2: Extraction of Tetracycline from Fermentation Broth
-
After the fermentation is complete, harvest the broth and separate the mycelial biomass from the supernatant by filtration through Whatman No. 1 filter paper, followed by centrifugation.
-
Collect the supernatant which contains the dissolved tetracycline.
-
Adjust the pH of the supernatant as needed for optimal extraction. Some procedures involve acidifying the broth to a pH of around 2.0 before extraction.
-
Perform a liquid-liquid extraction by mixing the supernatant with an equal volume (1:1 v/v) of an organic solvent such as ethyl acetate or n-butanol in a separatory funnel.
-
Shake the mixture vigorously for an adequate period and then allow the layers to separate.
-
Collect the organic phase containing the tetracycline.
-
The extraction process can be repeated to maximize the recovery of the antibiotic.
-
Evaporate the organic solvent under reduced pressure to obtain the crude tetracycline extract.
Protocol 3: Purification of Tetracycline by Crystallization
This protocol is adapted from a described method for tetracycline purification.
-
Dissolve the crude tetracycline extract in a mixture of ethylene glycol monoethyl ether and water (e.g., 600 ml ethylene glycol monoethyl ether and 800 ml water for 500 grams of crude antibiotic).
-
Adjust the pH to approximately 1.2 with concentrated hydrochloric acid to ensure complete dissolution.
-
Decolorize the solution by adding activated carbon (e.g., 15 grams for the aforementioned volume) and stirring for about 15 minutes.
-
Filter the solution using a filter aid like diatomaceous earth to remove the activated carbon and any other insoluble impurities.
-
In a separate container, prepare a solution of trisodium citrate dihydrate and urea in water (e.g., 600 grams of trisodium citrate dihydrate and 30 grams of urea in 1 liter of water).
-
Slowly add the tetracycline-containing filtrate to the citrate-urea solution. The pH will rise to about 4, and the tetracycline will begin to crystallize.
-
Cool the mixture to approximately 10°C and continue stirring for about 2 hours to complete the crystallization process.
-
Collect the tetracycline crystals by filtration.
-
Wash the crystals with cold water.
-
Dry the purified tetracycline crystals at 60°C. An overall yield of about 94% from the crude base can be expected with this method.
Quantitative Data Summary
| Parameter | Value/Range | Reference(s) |
| Fermentation Time | 5 - 7 days | |
| Fermentation Temperature | 28 - 30°C | |
| Optimal Production pH | ~9.0 | |
| Extraction Solvent Ratio | 1:1 (v/v) fermentation broth to solvent | |
| pH for Dissolution | ~1.2 | |
| Crystallization pH | ~4.0 | |
| Crystallization Temperature | ~10°C | |
| Drying Temperature | 60°C | |
| Expected Yield from Crude | ~94% |
Signaling Pathway Diagram (Mechanism of Action)
Caption: Mechanism of action of tetracycline.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the isolation and purification of tetracycline from Streptomyces fermentation broth. The combination of solvent extraction and controlled crystallization is an effective method for obtaining high-purity tetracycline. The provided quantitative data and workflow diagrams serve as a valuable resource for researchers in the field. It is important to note that optimization of these protocols may be necessary depending on the specific Streptomyces strain and fermentation conditions used.
Application Notes and Protocols for Semi-Synthetic Derivatives of Tetracycline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological activity, and experimental protocols for two prominent semi-synthetic tetracycline (B611298) derivatives: Doxycycline (B596269) and Minocycline (B592863). This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
Tetracyclines are a class of broad-spectrum antibiotics that inhibit protein synthesis in bacteria.[1][2] The emergence of antibiotic resistance has driven the development of semi-synthetic derivatives with improved pharmacological properties.[3] Doxycycline and Minocycline are second-generation tetracyclines derived from oxytetracycline (B609801) and demeclocycline, respectively.[3] They exhibit activity against a wide range of Gram-positive and Gram-negative bacteria, as well as some protozoa.[4] Beyond their antimicrobial effects, these derivatives have been investigated for other properties, including anti-inflammatory and anti-cancer activities.[5][6]
Quantitative Data Summary
The following tables summarize the biological activity of Doxycycline and Minocycline.
Table 1: Cytotoxicity of Doxycycline and Minocycline against Cancer Cell Lines
| Compound | Cell Line | Incubation Time (h) | IC50 / EC50 (µM) | Reference |
| Doxycycline | A375 (Amelanotic Melanoma) | 24 | 518.5 | [7][8] |
| 48 | 226.1 | [7][8] | ||
| 72 | 110.4 | [7][8] | ||
| C32 (Amelanotic Melanoma) | 24 | 1270.0 | [7][8] | |
| 48 | 416.0 | [7][8] | ||
| 72 | 238.9 | [7][8] | ||
| HL-60 (Acute Myeloid Leukemia) | 24 | 9.2 (µg/ml) | [5] | |
| NCI-H446 (Lung Cancer) | 48 | 1.70 | [9] | |
| A549 (Lung Cancer) | 48 | 1.06 | [9] | |
| C6 (Glioma) | 48 | 43.49 | [10] | |
| Minocycline | A375 (Amelanotic Melanoma) | 24 | 528.4 | [7][8] |
| 48 | 307.8 | [7][8] | ||
| 72 | 234.0 | [7][8] | ||
| C32 (Amelanotic Melanoma) | 24 | 1040.0 | [7][8] | |
| 48 | 651.9 | [7][8] | ||
| 72 | 273.1 | [7][8] | ||
| HL-60 (Acute Myeloid Leukemia) | 24 | 9.9 (µg/ml) | [5] |
Table 2: Antimicrobial Activity of Tetracycline Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
| Tetracycline | E. coli | 1 to >128 |
| Shigella spp. | 1 to 128 | |
| TCNa (Tetracycline sodium salt) | P. aeruginosa | 3.2-fold increase vs TCH2 |
| E. coli | 14.7-fold increase vs TCH2 | |
| S. aureus | 2.4-fold increase vs TCH2 |
Note: Comprehensive MIC data for a wide panel of bacteria for Doxycycline and Minocycline requires consulting specific, detailed antimicrobial surveillance studies which are numerous and varied. The data for TCNa is presented as a fold-change relative to tetracycline hydrochloride (TCH2) as reported in the cited study.[11]
Experimental Protocols
Synthesis of Semi-Synthetic Tetracycline Derivatives
3.1.1. Synthesis of Doxycycline from Oxytetracycline
This protocol is a generalized procedure based on literature descriptions of the hydrogenolysis of oxytetracycline.[12][13]
Workflow for Doxycycline Synthesis
Caption: General workflow for the semi-synthesis of Doxycycline.
Protocol:
-
Chlorination and Dehydration: Oxytetracycline is treated with an appropriate chlorinating agent and p-toluenesulfonic acid to form 11a-chloro-6-methenyl oxytetracycline p-toluenesulfonate.[14]
-
Hydrogenation: The intermediate is then subjected to hydrogenation to yield doxycycline p-toluenesulfonate. This step is critical as it can produce both the desired alpha and the less active beta isomers.[14]
-
Salt Formation and Purification: The product is then converted to the hydrochloride salt and purified to yield doxycycline hydrochloride.[14]
A microwave-assisted, one-pot synthesis of doxycycline under heterogeneous catalysis in water has also been reported, offering a greener alternative.[13]
3.1.2. Synthesis of Minocycline from Demeclocycline
The synthesis of minocycline involves the introduction of a dimethylamino group at the 7-position of the tetracycline scaffold, starting from demeclocycline.[15][16]
Workflow for Minocycline Synthesis
Caption: General workflow for the semi-synthesis of Minocycline.
Protocol:
-
Dehydroxylation: Demeclocycline hydrochloride undergoes a dehydroxylation reaction to produce 6-deoxy-6-demeclocycline.[15]
-
Acetyl Protection: The hydroxyl groups of the intermediate are protected using an acetylating agent.[15]
-
Buchwald-Hartwig Coupling: A Buchwald-Hartwig amination reaction is performed to introduce the dimethylamino group at the 7-position.[15]
-
Hydrolysis: The acetyl protecting groups are removed by hydrolysis to yield minocycline free base.[15]
-
Salt Formation: The free base is then converted to minocycline hydrochloride.[15]
Biological Assays
3.2.1. Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cells.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the tetracycline derivatives (e.g., 0.5-100 µg/ml) for the desired time periods (e.g., 24, 48, 72 hours).[5]
-
MTT Addition: After incubation, add MTT solution to each well and incubate for a further 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
3.2.2. Antimicrobial Susceptibility Testing (Broth Microdilution)
This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18]
Workflow for Broth Microdilution Assay
References
- 1. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetracyclines: Mode of Action and Mechanism of Resistance • Microbe Online [microbeonline.com]
- 3. biomedres.us [biomedres.us]
- 4. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Effects of Tetracycline Analogues (Doxycycline, Minocycline and COL-3) in Acute Myeloid Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Tetracycline: structural characterization and antimicrobial properties of its water-soluble di-anionic bi-sodium salt - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01384K [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Microwave-Assisted, One-Pot Synthesis of Doxycycline under Heterogeneous Catalysis in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN113248397B - Preparation method of doxycycline hydrochloride - Google Patents [patents.google.com]
- 15. Synthesis method of minocycline hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 16. CN112574057A - Method for synthesizing minocycline hydrochloride - Google Patents [patents.google.com]
- 17. apec.org [apec.org]
- 18. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Quantitative Analysis of Tetromycin A: A Detailed Guide to Analytical Methods and Protocols
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive overview of the analytical methodologies for the quantification of Tetromycin A, a potent antibiotic effective against gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). This document details established protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and microbiological assays, enabling accurate and reproducible quantification of this compound in various sample matrices.
Introduction to this compound
This compound is an antibiotic characterized by its efficacy against a range of gram-positive bacteria. Its chemical properties, including a molecular formula of C₃₆H₄₈O₆ and a molecular weight of 576.77 g/mol , distinguish it from classic tetracycline (B611298) antibiotics[1]. Understanding its unique structure is crucial for the development of specific and sensitive analytical methods. While detailed information on its specific mechanism of action is not widely published, the general mechanism of action for related antibiotic classes often involves the inhibition of essential bacterial processes.
Chromatographic Methods for this compound Quantification
Chromatographic techniques are instrumental for the precise and selective quantification of antibiotics. Both HPLC and LC-MS/MS offer high levels of sensitivity and specificity for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the quantification of antibiotics. For tetracycline-class compounds, reversed-phase HPLC is a common approach. The following protocol is a general method that can be optimized for this compound.
Table 1: HPLC Method Parameters for Tetracycline Analysis (Adaptable for this compound)
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[2] |
| Mobile Phase | A gradient of acetonitrile (B52724) and 0.1% phosphoric acid in water[3] |
| Flow Rate | 1.0 mL/min[3] |
| Detection | UV at 280 nm[3] |
| Injection Volume | 10 µL |
| Column Temperature | 35 °C |
| Autosampler Temperature | 4 °C to prevent degradation[3] |
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or dimethyl sulfoxide) and perform serial dilutions to create calibration standards.
-
Sample Preparation: The sample preparation will vary depending on the matrix. For simple matrices, a straightforward dilution may be sufficient. For complex matrices like biological fluids or tissues, a liquid-liquid extraction or solid-phase extraction (SPE) will be necessary to remove interfering substances.
-
Chromatographic Analysis: Equilibrate the HPLC system with the initial mobile phase conditions. Inject the prepared standards and samples.
-
Data Analysis: Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Experimental Workflow for HPLC Analysis
Caption: Workflow for this compound quantification by HPLC.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for analyzing low concentrations of antibiotics in complex matrices.
Table 2: LC-MS/MS Method Parameters for Tetracycline Analysis (Adaptable for this compound)
| Parameter | Condition |
| LC Column | C18 or similar reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm)[4] |
| Mobile Phase | A: 0.1% formic acid in water with 5% methanol, B: 0.1% formic acid in methanol[4] |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 2 - 10 µL[4] |
| Column Temperature | 30 - 40 °C[4] |
| Mass Spectrometer | Triple quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
-
Standard and Sample Preparation: Follow the same procedures as for HPLC, ensuring high purity solvents and reagents suitable for mass spectrometry. The use of an internal standard is highly recommended to correct for matrix effects and variations in instrument response.
-
MS/MS Optimization: Infuse a standard solution of this compound directly into the mass spectrometer to determine the precursor ion and optimize collision energy to identify the most abundant and stable product ions for MRM transitions.
-
LC-MS/MS Analysis: Analyze the prepared standards and samples using the optimized LC-MS/MS method.
-
Data Analysis: Generate a calibration curve using the peak area ratios of the analyte to the internal standard. Calculate the concentration of this compound in the samples from this curve.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for this compound quantification by LC-MS/MS.
Microbiological Assay for this compound Bioactivity
Microbiological assays are essential for determining the biological activity of an antibiotic. These assays measure the inhibitory effect of the antibiotic on the growth of a susceptible microorganism. The two most common methods are the cylinder-plate (agar diffusion) assay and the turbidimetric (broth dilution) assay[5].
Table 3: General Parameters for Microbiological Assay of Antibiotics (Adaptable for this compound)
| Parameter | Cylinder-Plate Assay | Turbidimetric Assay |
| Principle | Diffusion of the antibiotic through an agar (B569324) medium, inhibiting microbial growth in a circular zone. | Inhibition of microbial growth in a liquid medium, measured by turbidity. |
| Test Organism | A susceptible strain of gram-positive bacteria (e.g., Staphylococcus aureus or Bacillus subtilis). | A susceptible strain of gram-positive bacteria. |
| Culture Medium | Antibiotic Assay Medium No. 8 or similar.[6] | Tryptic Soy Broth or similar nutrient broth. |
| Measurement | Diameter of the zone of inhibition. | Optical density (turbidity) of the broth culture. |
Experimental Protocol: Cylinder-Plate Assay
-
Preparation of Agar Plates: Prepare and sterilize the antibiotic assay medium and pour it into sterile petri dishes to a uniform thickness.
-
Inoculation: Prepare a standardized suspension of the test microorganism and use it to inoculate the surface of the agar plates evenly.
-
Application of Standards and Samples: Place sterile stainless steel cylinders onto the agar surface. Pipette known concentrations of this compound standards and the unknown samples into separate cylinders.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 32-37°C) for 16-24 hours.
-
Data Analysis: Measure the diameter of the zones of inhibition. Plot a standard curve of the zone diameter versus the logarithm of the antibiotic concentration. Determine the concentration of this compound in the samples from this curve.
Experimental Workflow for Cylinder-Plate Assay
Caption: Workflow for the cylinder-plate microbiological assay.
General Mechanism of Action of Related Antibiotics
While the specific signaling pathway for this compound is not detailed in currently available literature, the mechanism of action for the broader class of tetracycline antibiotics is well-established. These antibiotics are protein synthesis inhibitors[7][8][9]. They function by binding to the 30S ribosomal subunit of bacteria, which in turn blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site[7][8][9]. This action prevents the addition of amino acids to the growing peptide chain, thereby halting protein synthesis and inhibiting bacterial growth[7][8][9].
Bacterial Protein Synthesis Inhibition by Tetracyclines
Caption: General mechanism of bacterial protein synthesis inhibition.
Summary and Conclusion
This application note provides a framework for the quantitative analysis of this compound using HPLC, LC-MS/MS, and microbiological assays. While specific, validated methods for this compound are not yet widely published, the protocols outlined here for related compounds serve as a strong starting point for method development and validation. The provided workflows and diagrams offer a clear visual representation of the experimental processes and the general mechanism of action for this class of antibiotics. For accurate quantification, it is imperative that researchers perform in-house validation of their chosen method for this compound, adhering to relevant regulatory guidelines.
References
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. Development and validation of an HPLC method for tetracycline-related USP monographs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. uspbpep.com [uspbpep.com]
- 6. micromasterlab.com [micromasterlab.com]
- 7. Tetracycline - Wikipedia [en.wikipedia.org]
- 8. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 9. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Tetromycin A in Biological Samples using LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of Tetromycin A in biological matrices, such as human plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow, including sample preparation by solid-phase extraction, optimized chromatographic conditions, and mass spectrometric parameters for selective detection. This method is intended for researchers, scientists, and drug development professionals requiring accurate measurement of this compound for pharmacokinetic studies, therapeutic drug monitoring, or other research applications.
1. Introduction
This compound is a polyketide macrolide antibiotic with significant activity against various bacteria. Accurate quantification of this compound in biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, which are fundamental to drug development and clinical application. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and robustness.[1] This method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to ensure precise and reliable quantification.
Disclaimer: As of the date of this publication, a specific, validated LC-MS/MS method for this compound was not found in the reviewed scientific literature. The following protocol is a representative method developed based on the known chemical properties of this compound (PubChem CID: 6441326) and established analytical procedures for structurally related tetracycline (B611298) and macrolide antibiotics.[2][3][4] The parameters provided, particularly the MS/MS transitions, are theoretical and require optimization and validation by the end-user.
2. Experimental Workflow
The overall experimental process involves sample pre-treatment, Solid-Phase Extraction (SPE) for cleanup and concentration, followed by LC-MS/MS analysis.
3. Protocols
3.1. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from methods used for multi-class antibiotic analysis in serum and plasma.[1][3]
-
To 200 µL of plasma sample, add 10 µL of Internal Standard (IS) working solution (e.g., a stable isotope-labeled analog or a structurally related compound not present in the sample).
-
Add 190 µL of 4% phosphoric acid to precipitate proteins.[1] Vortex for 30 seconds.
-
Centrifuge the mixture at 16,000 x g for 5 minutes.
-
Condition an Oasis HLB SPE cartridge (or equivalent) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the supernatant from step 3 onto the conditioned SPE cartridge.
-
Wash the cartridge with two aliquots of 150 µL of water to remove interferences.[3]
-
Dry the cartridge under vacuum for 1-2 minutes.
-
Elute this compound from the cartridge with 150 µL of 60% acetonitrile (B52724) in water.[1][3]
-
The eluate is collected and is ready for injection into the LC-MS/MS system.
3.2. Liquid Chromatography
The following conditions are representative for the separation of tetracycline-class compounds.[1][5]
| Parameter | Value |
| LC System | High-Performance Liquid Chromatography (HPLC) or UPLC System |
| Column | C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 2-5 µL |
| Gradient Program | 0-0.5 min, 5% B; 0.5-5.0 min, 5-90% B; 5.0-6.0 min, 90% B; 6.1-8.0 min, 5% B |
3.3. Mass Spectrometry
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 550 °C (Optimize for specific instrument) |
| IonSpray Voltage | 5500 V (Optimize for specific instrument) |
| Collision Gas | Nitrogen |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Dwell Time | 100 ms |
Proposed MRM Transitions for this compound
Based on the molecular formula C₃₅H₅₃NO₁₃, the monoisotopic mass of this compound is 695.35 Da.[1] The protonated precursor ion [M+H]⁺ is therefore m/z 696.36 . Proposed product ions for quantification and confirmation are based on typical fragmentation patterns such as glycosidic bond cleavage and neutral losses.
| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Purpose |
| This compound | 696.4 | 534.3 | Quantifier |
| This compound | 696.4 | 516.3 | Qualifier |
| Internal Std. | User-Defined | User-Defined | Internal Std. |
| (Note: These are theoretical values and must be optimized experimentally.) |
4. Method Performance (Representative Data)
The following data are representative of performance characteristics for well-validated LC-MS/MS assays for other tetracycline antibiotics in biological matrices and should be considered achievable targets during method validation for this compound.[3][5]
Table 1: Calibration Curve and Sensitivity
| Parameter | Representative Value |
|---|---|
| Calibration Range | 0.5 - 50 ng/mL |
| Regression Model | Linear (1/x weighting) |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | ~0.05 ng/mL |
| Limit of Quantification (LOQ)| 0.2 - 0.5 ng/mL |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
|---|---|---|---|---|
| LQC | 1.5 | < 12% | < 12% | 88 - 109% |
| MQC | 15 | < 10% | < 10% | 90 - 110% |
| HQC | 40 | < 10% | < 10% | 92 - 108% |
Table 3: Matrix Effect and Recovery
| Parameter | Representative Value |
|---|---|
| Extraction Recovery | 85 - 110% |
| Matrix Effect | 85 - 115% |
5. Biological Mechanism of Action
Tetracycline-class antibiotics function by inhibiting protein synthesis in bacteria. They bind to the 30S ribosomal subunit, which prevents the aminoacyl-tRNA from binding to the acceptor (A) site on the mRNA-ribosome complex. This action effectively halts the elongation of the polypeptide chain, leading to a bacteriostatic effect.[2]
This application note provides a comprehensive, albeit representative, LC-MS/MS method for the determination of this compound in biological samples. The detailed protocols for sample preparation, chromatography, and mass spectrometry, along with representative performance data, offer a solid foundation for researchers to implement and validate this assay in their own laboratories. The high selectivity and sensitivity of this method make it a valuable tool for advancing the research and development of this compound.
References
- 1. Tetramycin A | C35H53NO13 | CID 6441326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tyromycin A | C26H38O6 | CID 132358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tetramycin | C35H53NO13 | CID 165359530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tetarimycin A | C21H16O6 | CID 71507685 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Determination of Minimum Inhibitory Concentration (MIC) of Tetromycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental quantitative measure in microbiology used to assess the in vitro activity of an antimicrobial agent against a specific microorganism. The MIC is defined as the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after a specified incubation period.[1][2] This application note provides detailed protocols for determining the MIC of Tetromycin A, a member of the tetracycline (B611298) class of antibiotics, using the broth microdilution and agar (B569324) dilution methods. These methods are aligned with the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5][6]
Tetracyclines are broad-spectrum bacteriostatic antibiotics that inhibit protein synthesis in both Gram-positive and Gram-negative bacteria.[7][8] Their mechanism of action involves binding to the 30S ribosomal subunit, which blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby preventing the addition of amino acids to the growing peptide chain.[9]
Data Presentation
The following table summarizes representative MIC values for Tetracycline against various bacterial strains. These values are provided as a reference and may vary depending on the specific strain and testing conditions. It is crucial to determine the MIC of this compound against the specific bacterial strains of interest in your laboratory.
| Microorganism | ATCC Strain No. | Tetracycline MIC Range (µg/mL) |
| Staphylococcus aureus | 29213 | 0.25 - 2.0 |
| Enterococcus faecalis | 29212 | 8.0 - 32.0 |
| Escherichia coli | 25922 | 1.0 - 8.0 |
| Pseudomonas aeruginosa | 27853 | 16.0 - 128.0 |
| Streptococcus pneumoniae | 49619 | 0.25 - 4.0 |
Experimental Protocols
Broth Microdilution Method
The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents in a liquid growth medium.
Materials and Reagents:
-
This compound stock solution (prepared in a suitable solvent and filter-sterilized)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Multichannel pipette
Protocol:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at 625 nm.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of two-fold dilutions of the this compound stock solution in CAMHB in separate tubes. The concentration range should be selected to encompass the expected MIC value.
-
Dispense 100 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 100 µL of the highest concentration of this compound to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last well containing the antibiotic.
-
-
Inoculation:
-
Inoculate each well (except the sterility control) with 10 µL of the prepared bacterial inoculum to achieve a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control well containing only the broth and the inoculum, and a sterility control well containing only broth.
-
-
Incubation:
-
Seal the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[1] For bacteriostatic antibiotics like tetracyclines, disregard pinpoint growth at the bottom of the well.
-
Agar Dilution Method
The agar dilution method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organism.
Materials and Reagents:
-
This compound stock solution
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Inoculum replicating device (e.g., Steers replicator)
-
Incubator (35 ± 2°C)
Protocol:
-
Preparation of Agar Plates:
-
Prepare molten MHA and cool it to 45-50°C in a water bath.
-
Prepare serial two-fold dilutions of this compound in a suitable solvent.
-
Add a specific volume of each antibiotic dilution to a specific volume of the molten MHA to achieve the desired final concentrations. For example, add 2 mL of a 10x antibiotic concentration to 18 mL of molten agar.
-
Mix well and pour the agar into sterile petri dishes. Allow the agar to solidify completely.
-
Prepare a growth control plate containing no antibiotic.
-
-
Inoculum Preparation:
-
Prepare the bacterial inoculum as described in the broth microdilution method (step 1), adjusting the final concentration to approximately 1 x 10⁷ CFU/mL.
-
-
Inoculation:
-
Using an inoculum replicating device, spot-inoculate the surface of each agar plate with the prepared bacterial suspension. Each spot should contain approximately 1-2 x 10⁴ CFU.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
-
Incubation:
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth, a faint haze, or the growth of one or two colonies is disregarded.
-
Mandatory Visualizations
Caption: Workflow for MIC determination using the broth microdilution method.
Caption: Mechanism of action of tetracycline antibiotics.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Contemporary tetracycline susceptibility testing: doxycycline MIC methods and interpretive criteria (CLSI and EUCAST) performance when testing Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 4. biomedres.us [biomedres.us]
- 5. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetracycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Efficacy Models of Tetracycline-Class Antibiotics
Disclaimer: Initial searches for "Tetromycin A" did not yield specific results for a compound with this exact name. The information provided below pertains to the well-established "Tetracycline" class of antibiotics, as it is highly probable that "this compound" was a typographical error.
Introduction
Tetracyclines are a class of broad-spectrum antibiotics widely used in the management and treatment of various bacterial infections.[1] Their mechanism of action involves the inhibition of protein synthesis in bacteria, making them effective against a range of Gram-positive and Gram-negative bacteria, as well as other microorganisms.[1][2][3] This document provides an overview of in vivo efficacy models for tetracycline-class antibiotics, detailed experimental protocols, and a summary of relevant quantitative data.
Mechanism of Action
Tetracyclines function by binding to the 30S ribosomal subunit of bacteria.[1][2][4] This binding prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, which in turn halts the addition of new amino acids to the growing peptide chain.[4] This effectively stalls protein synthesis, leading to a bacteriostatic effect where the bacteria can no longer grow or replicate.[1] Mammalian cells are generally not affected because they do not have 30S ribosomal subunits and do not accumulate the drug in the same way.[2]
Mechanism of action of tetracycline antibiotics.
In Vivo Efficacy Models & Protocols
Tetracyclines have been evaluated in a variety of in vivo models for different infectious diseases. Below are protocols for two common models.
Murine Model of Chlamydia trachomatis Infection
This model is used to assess the efficacy of antibiotics against respiratory chlamydial infections.
Experimental Protocol:
-
Animal Model: Swiss Webster mice.
-
Infection: Intranasal inoculation with Chlamydia trachomatis.
-
Treatment Groups:
-
Vehicle control.
-
Tetracycline-class antibiotic (e.g., Oxytetracycline).
-
Comparator antibiotic (e.g., Ampicillin).
-
-
Drug Administration:
-
Route: Oral gavage.
-
Dosing Regimen: Daily treatments for 7 or 14 consecutive days, starting 24 hours post-infection.
-
-
Endpoint:
-
Primary: Survival rate over a specified period (e.g., 21 days).
-
Secondary: Determination of the mean protective dose (ED50), which is the dose required to protect 50% of the animals from lethal infection.
-
Quantitative Data Summary:
| Antibiotic | Treatment Duration | Mean Protective Dose (mg/kg) |
| Terramycin (Oxytetracycline) | 7 daily treatments | 31.3[5] |
| 14 daily treatments | 12.3[5] | |
| Ampicillin | 7 daily treatments | >50[5] |
| 14 daily treatments | 12.7[5] |
Murine Model of Plasmodium berghei (Malaria) Infection
This model is used to evaluate the antimalarial activity of novel tetracycline derivatives.
Experimental Protocol:
-
Animal Model: Female Swiss Webster mice.
-
Infection: Intraperitoneal injection of Plasmodium berghei-infected red blood cells.
-
Treatment Groups:
-
Vehicle control.
-
Doxycycline (as a standard tetracycline comparator).
-
Novel tetracycline derivatives.
-
-
Drug Administration:
-
Route: Intraperitoneal injection.
-
Dosing Regimen: Once daily for a specified number of days.
-
-
Endpoint:
-
Primary: Parasitemia (percentage of infected red blood cells), monitored by microscopic examination of blood smears.
-
Secondary: Survival of the animals.
-
Quantitative Data Summary (Selected Compounds):
| Compound | Dose (mg/kg) | Mean Day 4 Parasitemia (%) |
| Vehicle Control | - | 10.3 |
| Doxycycline | 10 | 1.8[6] |
| 50 | 0.1[6] | |
| Novel Tetracycline 1 | 10 | 0.8 |
| Novel Tetracycline 2 | 10 | 0.3 |
General Experimental Workflow for In Vivo Antibiotic Efficacy Studies
The workflow for in vivo antibiotic efficacy studies generally follows a standardized procedure to ensure reproducibility and reliability of the findings.[5]
Generalized workflow for in vivo antibiotic studies.
Applications in Other In Vivo Models
-
Neuroprotection: Tetracyclines, particularly minocycline, have shown neuroprotective effects in animal models of stroke, Parkinson's disease, and Huntington's disease.[7] The mechanisms in these models are thought to involve inhibition of microglial activation and apoptosis.[7]
-
Dermatology: Topical tetracycline is used in models of skin and soft tissue infections and has been evaluated for conditions like peri-implantitis and trachoma.[8][9]
-
Staphylococcus aureus Abscess Model: Tetracyclines have been shown to significantly reduce bacterial load in murine subcutaneous abscess models infected with S. aureus.[5]
Conclusion
The tetracycline class of antibiotics has demonstrated efficacy in a wide range of in vivo models, from common bacterial infections to parasitic diseases and neurodegenerative conditions. The protocols and data presented here provide a foundation for researchers and drug development professionals to design and evaluate studies using this important class of therapeutic agents. The development of novel tetracycline derivatives continues to expand their potential applications against multidrug-resistant pathogens.[10]
References
- 1. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Tetracycline - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. What is the mechanism of Tetracycline Hydrochloride? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. In Vitro and In Vivo Antimalarial Efficacies of Optimized Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of tetracyclines: molecular targets, animal models and human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielosp.org [scielosp.org]
- 10. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Tetracycline in Bacterial Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracycline (B611298) is a broad-spectrum polyketide antibiotic, originally isolated from Streptomyces species.[1] It is a member of the tetracycline class of antibiotics, which are known for their bacteriostatic action against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical organisms like chlamydiae and mycoplasmas.[2] The primary mechanism of action of tetracycline involves the inhibition of protein synthesis in bacteria.[3][4] It achieves this by reversibly binding to the 30S ribosomal subunit, which in turn blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby preventing the elongation of the peptide chain.[2][3][4] Due to its efficacy and broad-spectrum activity, tetracycline and its derivatives are widely used in research and clinical settings for treating bacterial infections and as a selection agent in molecular biology.
These application notes provide detailed protocols for the use of tetracycline in bacterial cell culture, including the determination of its minimum inhibitory concentration (MIC), assessment of its impact on bacterial growth, and its use as a selective agent.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of Tetracycline against Various Bacterial Strains
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] The following table summarizes reported MIC values for tetracycline against several common bacterial strains. It is important to note that MIC values can vary depending on the specific strain, testing method, and experimental conditions.
| Bacterial Strain | MIC Range (µg/mL) | Reference |
| Escherichia coli (ATCC 25922) | 0.5 - 2.0 | [5] |
| Escherichia coli (tet(C)-positive) | 2.0 - 16.0 | [5] |
| Escherichia coli (porcine commensal) | Varies, with some strains showing high resistance | [6] |
| Streptococcus pneumoniae | S ≤ 2.0, R > 2.0 (mg/L) | [7] |
| Clostridium perfringens | 4 - 48 | [8] |
Note: S = Susceptible, R = Resistant. MIC values can be influenced by the presence of resistance genes, such as tet(C).
Signaling Pathway
Mechanism of Action of Tetracycline
Tetracycline exerts its bacteriostatic effect by targeting the bacterial ribosome and inhibiting protein synthesis. The antibiotic passively diffuses through porin channels in the bacterial membrane and accumulates inside the cell.[9] It then binds to the 30S ribosomal subunit, sterically hindering the binding of aminoacyl-tRNA to the A-site of the ribosome.[2][3][4] This action effectively halts the addition of new amino acids to the growing polypeptide chain, leading to the cessation of protein synthesis and inhibition of bacterial growth.[3] Some evidence also suggests that tetracyclines may have a minor interaction with the 50S ribosomal subunit and can alter the cytoplasmic membrane, causing leakage of intracellular components.[9]
Experimental Protocols
Protocol 1: Preparation of Tetracycline Stock Solution
It is crucial to prepare a sterile stock solution of tetracycline for use in cell culture. Tetracycline is light-sensitive, so all solutions should be protected from light.[10]
Materials:
-
Tetracycline hydrochloride powder
-
70% Ethanol (B145695) or sterile deionized water[11][12]
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Vortex mixer
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of tetracycline hydrochloride powder. For a 10 mg/mL stock solution, weigh 100 mg of tetracycline.
-
Transfer the powder to a sterile conical tube.
-
Add a small volume of 70% ethanol or sterile water to dissolve the powder. For a 10 mg/mL stock in 10 mL, add 9 mL of solvent initially.[11]
-
Vortex thoroughly until the tetracycline is completely dissolved. The solution should be clear.[10]
-
Adjust the final volume to 10 mL with the same solvent.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.[10]
-
Aliquot the sterile stock solution into smaller, sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C.[10] Stored properly, the stock solution is stable for several months.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the MIC of tetracycline against a specific bacterial strain.[5]
Materials:
-
Tetracycline stock solution
-
Sterile 96-well microtiter plates
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
-
Multichannel pipette
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or by using a spectrophotometer at 625 nm.
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.[5]
-
-
Preparation of Tetracycline Dilutions:
-
In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12 of a single row.
-
Add 200 µL of the tetracycline working solution (at twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 37°C for 16-20 hours.[5]
-
-
Reading the Results:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of tetracycline at which there is no visible growth.[5]
-
References
- 1. researchgate.net [researchgate.net]
- 2. biologydiscussion.com [biologydiscussion.com]
- 3. youtube.com [youtube.com]
- 4. scribd.com [scribd.com]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacodynamic modelling of in vitro activity of tetracycline against a representative, naturally occurring population of porcine Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 10. abo.com.pl [abo.com.pl]
- 11. laboratorynotes.com [laboratorynotes.com]
- 12. ibisci.com [ibisci.com]
Application Notes and Protocols for Tetracycline-Inducible Gene Expression Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracycline-inducible gene expression systems are powerful tools for the precise control of gene activity in eukaryotic cells. These "on/off" switches allow researchers to regulate the expression of a gene of interest in a reversible and dose-dependent manner. This level of control is crucial for a wide range of applications, from fundamental research in cell biology to the development of novel gene therapies.
This document provides a comprehensive overview of the tetracycline-inducible systems, detailed protocols for their implementation, and a summary of expected quantitative data. While the term "Tetromycin A" is not standard in the scientific literature for inducers of this system, the principles and protocols described herein apply to the well-established inducers, tetracycline (B611298) and its more commonly used analog, doxycycline (B596269) .
The two most widely used configurations of this system are the Tet-Off and Tet-On systems. In the Tet-Off system, gene expression is active in the absence of an inducer and is turned off by the addition of tetracycline or doxycycline. Conversely, in the Tet-On system, the gene of interest is expressed only in the presence of the inducer. The choice between these systems depends on the specific experimental requirements, such as the need for a default "on" or "off" state for the target gene.
Mechanism of Action
The tetracycline-inducible systems are based on regulatory elements from the tetracycline resistance operon of Escherichia coli. The core components are the tetracycline repressor protein (TetR) and the tetracycline operator DNA sequence (tetO).
The Tet-Off System:
In the Tet-Off system, a modified TetR protein, the tetracycline-controlled transactivator (tTA), is constitutively expressed. tTA is a fusion protein composed of TetR and the VP16 activation domain from Herpes Simplex Virus. In the absence of an inducer, tTA binds to the tetO sequences placed upstream of a minimal promoter driving the gene of interest (GOI). This binding recruits the transcriptional machinery, leading to robust gene expression. When tetracycline or doxycycline is added, it binds to tTA, causing a conformational change that prevents tTA from binding to the tetO sequences, thereby silencing gene expression.
The Tet-On System:
The Tet-On system utilizes a reverse tetracycline-controlled transactivator (rtTA). The rtTA protein is a mutant form of tTA that binds to the tetO sequences only in the presence of an inducer like doxycycline. In the absence of the inducer, rtTA cannot bind to the tetO sequences, and the GOI remains silent. The addition of doxycycline enables the binding of rtTA to the tetO sequences, leading to the activation of gene expression. More advanced versions of the rtTA, such as rtTA2S-M2 and rtTA3, have been developed to have increased sensitivity to doxycycline and lower basal activity.
Signaling Pathway Diagrams
Caption: Mechanism of the Tet-Off inducible gene expression system.
Caption: Mechanism of the Tet-On inducible gene expression system.
Quantitative Data
The performance of tetracycline-inducible systems can be characterized by several key parameters, including the fold induction, the dose-response to the inducer, and the kinetics of induction and de-induction.
Table 1: Comparison of Inducers
| Inducer | Typical Concentration Range | Affinity for TetR | Stability | Key Features |
| Tetracycline | 1 - 10 µg/mL | High | Moderate | The original inducer for the Tet systems. |
| Doxycycline | 10 - 1000 ng/mL | Higher than Tetracycline | High | Preferred inducer due to higher affinity, longer half-life, and greater stability. |
| Anhydrotetracycline (ATc) | 10 - 100 ng/mL | Very High | Moderate | Often used in bacterial systems for its high affinity. |
Table 2: Dose-Dependent Induction of a Luciferase Reporter Gene
This table presents representative data on the dose-dependent induction of a luciferase reporter gene in a stable cell line expressing the Tet-On system. The data is adapted from studies on rtTA variants.
| Doxycycline Concentration (ng/mL) | Relative Luciferase Activity (%) |
| 0 | < 0.1 (Basal Level) |
| 1 | 10 |
| 10 | 50 |
| 100 | 90 |
| 1000 | 100 |
Note: The exact dose-response will vary depending on the cell type, the specific rtTA variant, and the integration site of the transgene.
Table 3: Time-Course of Gene Expression
This table outlines the typical kinetics of gene expression induction and decay in a Tet-On system.
| Time Point | Event | Expected Outcome |
| 0 h | Addition of Doxycycline (1 µg/mL) | Gene expression begins to be induced. |
| 6 - 12 h | Induction | Significant levels of mRNA and protein can be detected. |
| 24 - 48 h | Peak Expression | Maximal levels of gene expression are typically reached. |
| 48+ h | Sustained Expression | Expression remains high with continued presence of doxycycline. |
| 0 h (Decay) | Removal of Doxycycline | Gene expression begins to decrease. |
| 24 - 72 h (Decay) | Decay | mRNA and protein levels decline, with the rate dependent on their intrinsic stability. |
Experimental Protocols
Caption: General workflow for creating and using a Tet-inducible cell line.
Protocol 1: Generation of a Stable Tet-On Inducible Cell Line
This protocol describes the two-step process for generating a stable cell line with doxycycline-inducible expression of a gene of interest (GOI).
Materials:
-
Mammalian cell line of choice
-
Complete cell culture medium
-
Tetracycline-free fetal bovine serum (FBS)
-
Transfection reagent (e.g., Lipofectamine)
-
Plasmid encoding the Tet-transactivator (e.g., pcDNA6/TR)
-
Plasmid containing the GOI under the control of a TRE promoter (e.g., pTRE-Tight)
-
Selection antibiotics (e.g., Blasticidin, Zeocin)
-
Phosphate-buffered saline (PBS)
-
Tissue culture plates and flasks
Procedure:
Step 1: Generation of a Stable Tet-Transactivator Expressing Cell Line
-
Cell Plating: The day before transfection, plate the cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Transfect the cells with the Tet-transactivator plasmid according to the manufacturer's protocol for your chosen transfection reagent.
-
Selection: 48 hours post-transfection, begin selection by adding the appropriate concentration of the first selection antibiotic (e.g., Blasticidin) to the culture medium. The optimal concentration should be determined beforehand by a kill curve.
-
Colony Picking: Continue selection, replacing the medium with fresh medium containing the antibiotic every 3-4 days, until distinct colonies form (typically 1-2 weeks).
-
Expansion and Validation: Pick at least 10-20 healthy colonies and expand them in separate culture vessels. Validate the expression of the Tet-transactivator protein in each clone by Western blot. Select the clone with the highest and most stable expression for the next step.
Step 2: Generation of a Double-Stable Inducible Cell Line
-
Cell Plating: Plate the validated Tet-transactivator expressing cells in a 6-well plate.
-
Transfection: Transfect the cells with the TRE-GOI plasmid.
-
Double Selection: 48 hours post-transfection, begin selection with both the first and second selection antibiotics (e.g., Blasticidin and Zeocin).
-
Colony Picking and Expansion: Similar to Step 1, select and expand individual colonies.
-
Functional Validation: Screen the expanded clones for doxycycline-inducible expression of the GOI. This can be done by treating the cells with a range of doxycycline concentrations (e.g., 0, 10, 100, 1000 ng/mL) for 24-48 hours and then analyzing the expression of the GOI by Western blot or a functional assay. Select the clone with the lowest basal expression and the highest induced expression.
Protocol 2: Luciferase Reporter Assay for System Validation
This protocol is used to quantify the activity of the Tet-inducible system using a luciferase reporter.
Materials:
-
Stable cell line with a TRE-luciferase reporter
-
Doxycycline
-
Luciferase assay reagent (containing luciferin (B1168401) substrate)
-
Cell lysis buffer
-
Opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Plating: Plate the TRE-luciferase stable cells in an opaque 96-well plate.
-
Induction: The next day, replace the medium with fresh medium containing various concentrations of doxycycline. Include a no-doxycycline control.
-
Incubation: Incubate the cells for the desired induction period (e.g., 24 hours).
-
Cell Lysis:
-
Remove the culture medium and wash the cells once with PBS.
-
Add 20-50 µL of cell lysis buffer to each well.
-
Incubate at room temperature for 15 minutes with gentle shaking to ensure complete lysis.
-
-
Luciferase Assay:
-
Equilibrate the luciferase assay reagent to room temperature.
-
Add a volume of luciferase assay reagent equal to the volume of cell lysate to each well (e.g., 20-50 µL).
-
Immediately measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase expressed.
-
-
Data Analysis: Calculate the fold induction by dividing the luminescence values of the doxycycline-treated samples by the luminescence value of the no-doxycycline control.
Protocol 3: Western Blot Analysis of Inducible Gene Expression
This protocol is used to visualize and quantify the expression of the protein of interest.
Materials:
-
Induced and uninduced cell lysates
-
SDS-PAGE gels
-
Running and transfer buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the GOI
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system. The intensity of the bands corresponds to the amount of the protein of interest.
Troubleshooting
Table 4: Common Issues and Solutions for Tet-Inducible Systems
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Basal Expression (Leaky System) | - Integration site of the transgene is near an endogenous enhancer.- Too many copies of the TRE-GOI plasmid integrated.- The minimal promoter is not sufficiently "tight". | - Screen more clones to find one with low basal expression.- Use a "tight" version of the TRE promoter.- Reduce the amount of TRE-GOI plasmid used for transfection. |
| Low or No Induction | - Low expression of the Tet-transactivator.- Inactive doxycycline.- The GOI is toxic to the cells. | - Screen for a transactivator clone with higher expression.- Use fresh, properly stored doxycycline.- Confirm the integrity of the TRE-GOI plasmid by sequencing.- Perform a time-course and dose-response experiment to optimize induction conditions. |
| High Variability Between Clones | - Positional effects of transgene integration. | - Screen a larger number of clones to find one with the desired expression characteristics.- Consider using a system that allows for site-specific integration. |
| Cell Toxicity Upon Induction | - The GOI is inherently toxic at high expression levels.- Off-target effects of doxycycline at high concentrations. | - Use a lower concentration of doxycycline to achieve a lower, non-toxic level of expression.- Perform a cell viability assay at different doxycycline concentrations. |
Application Notes and Protocols for the Development of Tetromycin A-Resistant Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the development of bacterial strains resistant to Tetromycin A, a member of the tetracycline (B611298) class of antibiotics. Understanding the mechanisms of resistance and possessing robust methods for generating resistant strains are crucial for antimicrobial research, drug discovery, and the development of novel therapeutic strategies. The protocols outlined below are based on established methods for inducing resistance to tetracyclines and can be adapted for this compound.
Tetracyclines, including this compound, are broad-spectrum antibiotics that function by inhibiting protein synthesis in bacteria.[1][2][3] They bind to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site and thereby halting the elongation of the polypeptide chain.[1][2][4] The development of resistance to this class of antibiotics is a significant challenge in clinical practice and a critical area of study.
Mechanisms of this compound Resistance
Bacteria can develop resistance to tetracyclines through several primary mechanisms:
-
Efflux Pumps: This is one of the most common resistance mechanisms. Bacteria acquire genes that code for membrane proteins that actively pump tetracycline antibiotics out of the cell, preventing the drug from reaching its ribosomal target in sufficient concentrations.[4]
-
Ribosomal Protection: Bacteria can produce proteins that interact with the ribosome. These proteins can dislodge the bound tetracycline from the ribosome or induce conformational changes that prevent the antibiotic from binding effectively, while still allowing protein synthesis to proceed.[4]
-
Enzymatic Inactivation: Though less common, some bacteria can produce enzymes that chemically modify and inactivate the tetracycline molecule, rendering it ineffective.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5][6][7] It is a critical parameter for quantifying the level of resistance. The following table summarizes typical MIC ranges for tetracycline against various bacterial species, which can serve as a baseline for studies with this compound.
| Bacterial Species | Tetracycline MIC Range (µg/mL) - Susceptible | Tetracycline MIC Range (µg/mL) - Resistant |
| Escherichia coli | ≤ 4 | ≥ 16 |
| Staphylococcus aureus | ≤ 1 | ≥ 16 |
| Streptococcus pneumoniae | ≤ 1 | ≥ 8 |
| Listeria monocytogenes | 2 - 15 | > 15 |
Note: These values are approximate and can vary depending on the specific strain and testing conditions. It is essential to determine the MIC experimentally for the strains used in your research.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of this compound against a bacterial strain.[5][8][9]
Materials:
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in MHB across the wells of a 96-well plate. The concentration range should span the expected MIC.
-
Leave a column of wells with only MHB to serve as a positive control for bacterial growth and another with uninoculated MHB as a negative (sterility) control.
-
-
Prepare Bacterial Inoculum:
-
Dilute the bacterial culture in MHB to achieve a standardized concentration, typically ~5 x 10^5 colony-forming units (CFU)/mL. The optical density at 600 nm (OD600) can be used to estimate the bacterial concentration.
-
-
Inoculation:
-
Add an equal volume of the standardized bacterial inoculum to each well containing the this compound dilutions and the positive control wells.
-
-
Incubation:
-
Incubate the microtiter plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC by visually inspecting the wells for turbidity or by measuring the OD600 using a microplate reader.
-
The MIC is the lowest concentration of this compound that shows no visible growth.
-
Protocol 2: Development of this compound-Resistant Strains by Stepwise Exposure
This protocol outlines a method for generating resistant bacterial strains through gradual exposure to increasing concentrations of this compound.
Materials:
-
Susceptible bacterial strain
-
Appropriate liquid growth medium (e.g., Luria-Bertani broth, Mueller-Hinton broth)
-
Agar (B569324) plates of the same medium
-
This compound stock solution
Procedure:
-
Initial MIC Determination:
-
Determine the baseline MIC of this compound for the susceptible parent strain using Protocol 1.
-
-
Initial Exposure:
-
Inoculate the susceptible strain into a liquid culture containing this compound at a sub-inhibitory concentration (e.g., 0.5 x MIC).
-
Incubate the culture under appropriate conditions until it reaches the stationary phase.
-
-
Serial Passaging:
-
Transfer a small aliquot of the culture to a fresh tube of medium containing a slightly higher concentration of this compound (e.g., 2 x the previous concentration).
-
Continue this serial passaging, gradually increasing the concentration of this compound in the medium with each passage.
-
-
Isolation of Resistant Mutants:
-
At various stages, spread a sample of the culture onto an agar plate containing a selective concentration of this compound (e.g., 4-8 x the initial MIC).
-
Incubate the plates until colonies appear.
-
-
Characterization of Resistant Strains:
-
Pick individual colonies and culture them in a liquid medium.
-
Determine the new MIC of this compound for these isolated strains to quantify the level of resistance.
-
Resistant isolates can be further characterized by sequencing genes known to be involved in tetracycline resistance (e.g., efflux pump genes, ribosomal protein genes).
-
Protocol 3: Development of this compound-Resistant Strains by Mutagenesis
This protocol uses a chemical mutagen, Ethyl Methanesulfonate (EMS), to increase the mutation rate and facilitate the selection of resistant strains.[10] Caution: EMS is a potent mutagen and should be handled with appropriate safety precautions.
Materials:
-
Susceptible bacterial strain
-
Appropriate liquid growth medium
-
Agar plates with and without this compound
-
Ethyl Methanesulfonate (EMS)
-
Phosphate buffered saline (PBS)
-
Sodium thiosulfate (B1220275) solution (to inactivate EMS)
Procedure:
-
Bacterial Culture Preparation:
-
Grow a culture of the susceptible bacterial strain to the mid-logarithmic phase.
-
-
Mutagenesis:
-
Harvest the bacterial cells by centrifugation and wash them with PBS.
-
Resuspend the cells in PBS and add EMS to a final concentration that results in a desired kill rate (typically 50-99%, to be determined empirically).
-
Incubate the cell suspension with EMS for a defined period (e.g., 30-60 minutes) with gentle shaking.
-
-
Inactivation and Recovery:
-
Stop the mutagenesis reaction by adding sodium thiosulfate solution.
-
Wash the cells with PBS to remove residual EMS.
-
Resuspend the cells in fresh, non-selective liquid medium and allow them to recover for a few hours.
-
-
Selection of Resistant Mutants:
-
Plate serial dilutions of the mutagenized culture onto agar plates containing a selective concentration of this compound (e.g., 4-8 x the initial MIC).
-
Incubate the plates until colonies appear.
-
-
Characterization of Resistant Strains:
-
Isolate and characterize the resistant colonies as described in Protocol 2.
-
Visualizations
References
- 1. Tetracycline - Wikipedia [en.wikipedia.org]
- 2. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 3. Tetracycline: Uses, Side Effects, Alternatives & More - GoodRx [goodrx.com]
- 4. goldbio.com [goldbio.com]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. protocols.io [protocols.io]
- 9. bmglabtech.com [bmglabtech.com]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Tetromycin A Resistance in Bacteria
Disclaimer: "Tetromycin A" is used in this guide as a representative tetracycline-class antibiotic for instructional purposes. The principles and protocols described are based on established mechanisms of tetracycline (B611298) resistance and strategies to overcome them. Researchers should adapt these guidelines to their specific tetracycline-class compound of interest.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to tetracycline-class antibiotics like this compound?
A1: Bacterial resistance to tetracyclines is primarily mediated by three main mechanisms[1]:
-
Efflux Pumps: These are membrane proteins that actively transport tetracycline out of the bacterial cell, preventing it from reaching its ribosomal target. The most clinically prevalent are members of the Major Facilitator Superfamily (MFS) of transporters.[2][3]
-
Ribosomal Protection Proteins (RPPs): These proteins bind to the ribosome and dislodge the tetracycline molecule, allowing protein synthesis to resume.[1][4] Tet(M) and Tet(O) are the most well-studied RPPs.[4][5]
-
Enzymatic Inactivation: Certain enzymes, known as tetracycline destructases, can chemically modify and inactivate the antibiotic.[6][7] The Tet(X) enzyme is a well-characterized example of a flavoprotein monooxygenase that inactivates tetracyclines through hydroxylation.[7][8]
Q2: My bacterial culture shows unexpected resistance to this compound. What are the initial troubleshooting steps?
A2: If you observe unexpected resistance, consider the following:
-
Verify the MIC: Re-determine the Minimum Inhibitory Concentration (MIC) of this compound against your bacterial strain using a standardized method (broth microdilution or agar (B569324) dilution) to confirm the resistance phenotype.[9][10]
-
Check Antibiotic Integrity: Ensure the stock solution of this compound has not degraded. Prepare a fresh stock and repeat the susceptibility testing.
-
Culture Purity: Streak the culture on an appropriate agar medium to ensure it is not contaminated with a resistant organism.
-
Review Experimental Conditions: Confirm that the incubation time, temperature, and media composition are correct, as these can influence susceptibility testing results.[10][11]
Q3: How can I determine which resistance mechanism is present in my bacterial strain?
A3: You can use a combination of phenotypic and genotypic methods:
-
Phenotypic Assays:
-
Efflux Pump Inhibition: Perform MIC assays with and without an efflux pump inhibitor (EPI) like Phenylalanine-Arginine Beta-Napthylamide (PAβN) or Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP).[12] A significant decrease in the MIC in the presence of an EPI suggests the involvement of efflux pumps.
-
-
Genotypic Assays:
-
PCR Screening: Use primers specific for known tetracycline resistance genes (e.g., tet(A), tet(B) for efflux pumps; tet(M), tet(O) for ribosomal protection; tet(X) for enzymatic inactivation) to screen the genomic DNA of your resistant strain.
-
Whole-Genome Sequencing (WGS): For a comprehensive analysis, WGS can identify known resistance genes and potentially novel resistance determinants.
-
Q4: Are there compounds that can restore the activity of tetracyclines against resistant bacteria?
A4: Yes, these compounds are often referred to as "adjuvants" or "resistance breakers".[13][14] They work by targeting the resistance mechanism itself. Examples include:
-
Efflux Pump Inhibitors (EPIs): These molecules block the activity of efflux pumps, leading to increased intracellular concentration of the antibiotic.[3][15]
-
Tetracycline Destructase Inhibitors: Compounds like anhydrotetracycline (B590944) and its semi-synthetic analogues can competitively inhibit tetracycline-degrading enzymes.[6][16]
-
Combination Therapies: Using tetracyclines in combination with other antibiotics, such as polymyxin (B74138) B, has shown synergistic effects against multidrug-resistant bacteria.[17][18][19]
II. Troubleshooting Guides
Problem 1: Inconsistent MIC Results for this compound
| Possible Cause | Troubleshooting Steps |
| Inoculum preparation variability | Ensure the bacterial suspension is standardized to a 0.5 McFarland standard before each experiment to maintain a consistent starting cell density.[10][20] |
| Media and supplement variations | Use the same batch of Mueller-Hinton broth or agar for all related experiments. If supplements are required, ensure they are added at the correct concentration.[10] |
| Errors in serial dilutions | Carefully prepare fresh serial dilutions of this compound for each experiment. Verify pipetting accuracy. |
| Incubation conditions | Maintain a consistent incubation temperature (typically 35°C ± 1°C) and duration (16-20 hours for most bacteria).[10][11] |
Problem 2: Efflux Pump Inhibitor (EPI) Fails to Potentiate this compound Activity
| Possible Cause | Troubleshooting Steps |
| EPI is not effective against the specific efflux pump | Different efflux pumps have different substrate specificities. Try a panel of EPIs with different mechanisms of action. |
| Resistance is not mediated by efflux pumps | Investigate other resistance mechanisms, such as ribosomal protection or enzymatic inactivation, using the methods described in FAQ 3. |
| EPI concentration is suboptimal | Perform a dose-response experiment to determine the optimal, non-toxic concentration of the EPI for your bacterial strain. |
| Multiple resistance mechanisms are present | The bacterium may possess multiple resistance mechanisms. Even if efflux is inhibited, other mechanisms can still confer resistance. |
III. Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution
-
Bacterial culture grown to log phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[20]
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a 2-fold serial dilution of this compound in MHB across the wells of the 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a growth control well (MHB + inoculum, no antibiotic) and a sterility control well (MHB only).[11]
-
-
Incubation:
-
Incubate the plate at 35°C for 16-20 hours in ambient air.[10]
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[10]
-
Protocol 2: Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between this compound and a potentiating agent (e.g., an EPI or another antibiotic).
Procedure:
-
Prepare a 96-well plate with serial dilutions of this compound along the x-axis and the potentiating agent along the y-axis.
-
Inoculate the wells with the bacterial suspension as described in the MIC protocol.
-
Following incubation, determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula:
-
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
IV. Data Presentation
Table 1: Example MIC Data for a this compound-Resistant E. coli Strain
| Compound | MIC (µg/mL) |
| This compound | 64 |
| This compound + Efflux Pump Inhibitor (10 µg/mL) | 4 |
| This compound + Tetracycline Destructase Inhibitor (5 µg/mL) | 64 |
This data suggests that an efflux pump is the primary mechanism of resistance in this strain.
Table 2: Example FICI Data for this compound in Combination with Polymyxin B
| Strain | MIC of this compound alone (µg/mL) | MIC of Polymyxin B alone (µg/mL) | MIC of this compound in Combination (µg/mL) | MIC of Polymyxin B in Combination (µg/mL) | FICI | Interpretation |
| MDR P. aeruginosa | 128 | 2 | 16 | 0.25 | 0.25 | Synergy |
V. Mandatory Visualizations
Caption: Major mechanisms of bacterial resistance to this compound.
Caption: Experimental workflow for overcoming this compound resistance.
Caption: Logical relationship of resistance inhibition.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ribosomal Protection Proteins and Their Mechanism of Tetracycline Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Combination Therapy that Improves Resistance to Tetracycline Antibiotics | Washington University Office of Technology Management [tech.wustl.edu]
- 7. The tetracycline destructases: a novel family of tetracycline-inactivating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetracycline-Inactivating Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apec.org [apec.org]
- 12. Inducement and Reversal of Tetracycline Resistance in Escherichia coli K-12 and Expression of Proton Gradient-Dependent Multidrug Efflux Pump Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibiotic Adjuvants: Diverse Strategies for Controlling Drug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibiotic Adjuvants: A Versatile Approach to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. Small molecule inhibitors to prevent tetracycline resistance | Washington University Office of Technology Management [tech.wustl.edu]
- 17. Combination therapy strategies against multidrug resistant bacteria in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 19. ox.ac.uk [ox.ac.uk]
- 20. actascientific.com [actascientific.com]
Technical Support Center: Enhancing Tetromycin A Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the yield of Tetromycin A from Streptomyces ahygroscopicus fermentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can lead to low this compound yield, presented in a question-and-answer format.
Issue 1: Low Overall Tetromycin Titer with Good Biomass Growth
Question: My Streptomyces ahygroscopicus culture is growing well, evidenced by high biomass, but the overall Tetromycin yield is consistently low. What are the likely causes and how can I troubleshoot this?
Answer: This is a common scenario where primary metabolism (cell growth) is robust, but secondary metabolism (antibiotic production) is lagging. The production of secondary metabolites like Tetromycin is often triggered by specific nutrient limitations or environmental cues.
-
Possible Cause 1: Suboptimal Medium Composition. The balance of carbon, nitrogen, and phosphate (B84403) sources is critical for inducing the switch from growth to production phase.
-
Solution: Systematically optimize the fermentation medium. A common approach is the "One-Factor-at-a-Time" (OFAT) method, followed by statistical methods like Response Surface Methodology (RSM) for fine-tuning. Key components to investigate include slowly and readily metabolized carbon sources, organic and inorganic nitrogen sources, and phosphate concentrations.[1] For instance, a study on a genetically engineered S. ahygroscopicus strain found that optimizing corn starch, glucose, and ammonium (B1175870) sulfate (B86663) concentrations increased the Tetromycin yield by 5.5 times.[1]
-
-
Possible Cause 2: Unfavorable Fermentation Parameters. Physical parameters such as pH, temperature, and dissolved oxygen play a crucial role in the enzymatic reactions of the Tetromycin biosynthetic pathway.
-
Solution: Monitor and control these parameters throughout the fermentation process. The optimal pH for Streptomyces fermentation is typically in the neutral to slightly alkaline range (pH 6.5-8.0).[2][3] The temperature should be maintained around 28-30°C.[4] Adequate aeration is critical; ensure dissolved oxygen levels are maintained above 20% saturation through optimized agitation and aeration rates.[3][5]
-
-
Possible Cause 3: Inconsistent Inoculum. The quality, age, and size of the seed culture can significantly affect the kinetics and productivity of the main fermentation.
Issue 2: High Proportion of Tetromycin B Relative to this compound
Question: My fermentation is producing Tetromycin, but the majority of it is Tetromycin B, and I need to maximize the yield of this compound. Why is this happening and what can be done?
Answer: Tetromycin B is produced from the hydroxylation of this compound at the C4 position.[8] This conversion is catalyzed by a specific cytochrome P450 monooxygenase enzyme, TtmD.[8] A high ratio of B to A indicates high activity of this enzyme.
-
Solution: Genetic Modification. The most direct way to solve this is by genetic engineering of the producing strain. By disrupting or deleting the ttmD gene, the conversion of this compound to B can be blocked. This strategy has been successfully used to create a strain that produces this compound as the single component, with a yield increase of over 236%.[8]
Issue 3: Low this compound Yield Due to Precursor Limitation
Question: I have optimized the media and fermentation conditions, but the this compound yield has plateaued. Could precursor availability be the limiting factor?
Answer: Yes, the biosynthesis of polyketides like Tetromycin is highly dependent on the intracellular pool of specific precursor molecules, primarily malonyl-CoA and methylmalonyl-CoA, which are derived from primary metabolism.
-
Possible Cause 1: Competition from Other Biosynthetic Pathways. The precursors for this compound synthesis are also used in other metabolic pathways, such as the biosynthesis of other secondary metabolites (e.g., nystatin) or fatty acids.[1][9]
-
Solution 1: Block Competing Pathways. Identify and block key genes in competing biosynthetic pathways. For example, in a strain of S. ahygroscopicus that produces both nystatin (B1677061) and Tetromycin, blocking a key gene (nysB) in the nystatin synthesis pathway led to an increased production of Tetromycin.[1]
-
Solution 2: Precursor-Directed Biosynthesis. Supplementing the fermentation medium with precursors can sometimes boost yield. While direct feeding of malonyl-CoA is not feasible, adding compounds that can be readily converted into these precursors, such as specific amino acids or fatty acids, may be effective.[10][11]
-
-
Possible Cause 2: Insufficient Expression of the Tetromycin Biosynthetic Gene Cluster. The overall expression level of the genes responsible for producing this compound may be a bottleneck.
-
Solution: Overexpress Pathway-Specific Regulators. Identify and overexpress positive regulatory genes within the Tetromycin biosynthetic gene cluster. This approach has been shown to significantly enhance the final product yield.[8]
-
Data Presentation: Media Optimization
The following tables summarize quantitative data from studies on optimizing the fermentation medium for Tetromycin production.
Table 1: Initial vs. Optimized Medium Composition for S. ahygroscopicus ΔnysB [1]
| Component | Initial Medium (g/L) | Optimized Medium (g/L) |
| Corn Starch | 8 | 25.08 |
| Glucose | 20 | 37.70 |
| Soybean Cake Meal | 30 | 30 |
| (NH₄)₂SO₄ | 0.42 | 0.24 |
| NaCl | 0.2 | 0.2 |
| MgSO₄ | 0.2 | 0.2 |
| K₂HPO₄ | 0.1 | 0.1 |
| FeSO₄ | 0.2 | 0.2 |
| CaCO₃ | 5 | 5 |
| Tetromycin Yield | ~30 mg/L | 167.19 mg/L |
Table 2: Impact of Genetic Modifications on this compound Yield in S. ahygroscopicus S91 [8]
| Strain Modification | This compound Yield (mg/L) | % Increase from Original |
| Original Strain | ~323 | - |
| Final Engineered Strain* | 1090.49 ± 136.65 | 236.84% |
*Final engineered strain includes blocking a precursor-competing pathway, disrupting Tetromycin B biosynthesis, and overexpressing a pathway regulator.
Experimental Protocols
Protocol 1: Fermentation for Tetromycin Production
This protocol outlines a general procedure for shake flask fermentation of S. ahygroscopicus.
-
Inoculum Preparation:
-
Grow S. ahygroscopicus on a suitable agar (B569324) medium (e.g., ISP2) at 28°C for 5-7 days until good sporulation is observed.
-
Prepare a spore suspension by scraping spores from the agar surface into a sterile solution (e.g., 20% glycerol).
-
Use this spore suspension to inoculate a seed culture medium (e.g., Tryptic Soy Broth). Incubate at 28°C, 220 rpm for 48 hours.[12]
-
-
Production Fermentation:
-
Inoculate the production fermentation medium (see Table 1 for an example) with the seed culture (typically 5-10% v/v).[12][13]
-
Incubate in baffled shake flasks at 28-30°C with vigorous shaking (e.g., 220 rpm) for 7-10 days.[12] The liquid volume should not exceed 20% of the flask volume to ensure adequate aeration.
-
Monitor the pH of the culture periodically and adjust if necessary. The initial pH should be set to around 7.0.[1]
-
-
Sample Analysis:
-
Withdraw samples aseptically at regular intervals.
-
Separate the mycelium from the broth by centrifugation.
-
Extract this compound from the supernatant using a suitable organic solvent (e.g., n-butanol).
-
Quantify the this compound concentration using High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection.
-
Protocol 2: Gene Disruption via CRISPR/Cas9 (Conceptual)
This protocol provides a conceptual workflow for disrupting the ttmD gene to prevent Tetromycin B formation.
-
Plasmid Construction:
-
Design two guide RNAs (gRNAs) targeting the 5' and 3' ends of the ttmD gene.
-
Clone the gRNAs into a suitable Streptomyces-E. coli shuttle vector that also expresses the Cas9 nuclease.
-
Construct a donor DNA template containing upstream and downstream homology arms of the ttmD gene, but lacking the gene itself.
-
-
Transformation:
-
Introduce the CRISPR/Cas9 plasmid and the donor DNA into S. ahygroscopicus protoplasts via polyethylene (B3416737) glycol (PEG)-mediated transformation.
-
-
Selection and Screening:
-
Select for transformants on a medium containing an appropriate antibiotic corresponding to the resistance marker on the plasmid.
-
Screen the resulting colonies by PCR using primers flanking the ttmD gene to identify mutants with the desired deletion.
-
-
Confirmation:
-
Confirm the gene deletion by sequencing the PCR product.
-
Perform fermentation and HPLC analysis to verify the absence of Tetromycin B production and the increased yield of this compound.
-
Visualizations
Caption: Simplified this compound biosynthetic pathway and key optimization points.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. thescipub.com [thescipub.com]
- 2. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Optimization of tetramycin production in Streptomyces ahygroscopicus S91 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Steps towards the synthetic biology of polyketide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Engineering Microbes for Plant Polyketide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Optimization of fermentation conditions and medium compositions for the production of chrysomycin a by a marine-derived strain Streptomyces sp. 891 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization of fermentation conditions through response surface methodology for enhanced antibacterial metabolite production by Streptomyces sp. 1-14 from cassava rhizosphere | PLOS One [journals.plos.org]
Technical Support Center: Synthesis of Tetromycin A and Related Tetronic Acid Antibiotics
Disclaimer: As of late 2025, a complete, step-by-step total chemical synthesis of Tetromycin A (CAS 180027-83-2) has not been detailed in publicly available scientific literature. One supplier notes that "Limited availability has restricted further investigation of this metabolite in the literature"[1]. Therefore, this guide provides troubleshooting advice based on the synthesis of structurally related complex natural products, such as tetronic acid-containing antibiotics (e.g., kijanimicin, chlorothricin) and other complex polyketides. The experimental protocols and reaction schemes presented are hypothetical and illustrative of the challenges that researchers may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing complex polyketide antibiotics like this compound?
Synthesizing complex polyketides such as this compound presents several significant hurdles. These often include:
-
Stereocontrol: Establishing the correct stereochemistry at multiple chiral centers is a primary challenge. This requires the use of stereoselective reactions and chiral auxiliaries.
-
Macrocyclization: Forming large ring structures is often entropically disfavored and can lead to low yields and the formation of dimers or polymers. High-dilution conditions are typically necessary.
-
Functional Group Compatibility: The molecule contains numerous sensitive functional groups that may require protection and deprotection throughout the synthesis, adding steps and potentially lowering the overall yield.
-
Late-Stage Modifications: Introducing key functional groups late in the synthesis can be difficult on a complex scaffold.
-
Scale-Up: Conditions that work on a small scale may not be directly transferable to larger-scale production, leading to issues with purity, yield, and reaction kinetics.
Q2: My macrocyclization reaction is failing or giving very low yields. What can I do?
Low yields in macrocyclization are a common problem. Here are several strategies to troubleshoot this step:
-
High-Dilution Conditions: Ensure you are using a high-dilution method, such as syringe pump addition of the linear precursor to a large volume of solvent. This favors intramolecular cyclization over intermolecular polymerization.
-
Choice of Cyclization Site: The position of the bond formation to close the ring can have a dramatic impact on the yield. If possible, explore alternative disconnection points in your synthetic plan.
-
Catalyst/Reagent Screening: The choice of coupling reagent or catalyst is critical. For macrolactonizations, for example, different reagents (e.g., Yamaguchi, Shiina, or Mitsunobu conditions) can give vastly different results. Screen a variety of conditions.
-
Conformational Control: The conformation of the linear precursor can influence the ease of cyclization. The use of "template" strategies or solvents that pre-organize the molecule for cyclization can be beneficial.
Q3: I am observing the formation of unexpected byproducts during a key coupling reaction. How can I identify and mitigate them?
The formation of byproducts is a frequent issue in multi-step synthesis. A systematic approach is required:
-
Characterization: Isolate the major byproducts using techniques like HPLC or flash chromatography. Characterize their structures using mass spectrometry (MS) and NMR spectroscopy.
-
Mechanistic Analysis: Once the structures are known, propose a plausible reaction mechanism for their formation. This could be a side reaction of your starting materials, reagents, or intermediates.
-
Reaction Optimization: Based on the presumed mechanism, modify the reaction conditions to disfavor byproduct formation. This could involve changing the temperature, solvent, reaction time, or the order of reagent addition.
Troubleshooting Guide: Common Issues in a Hypothetical this compound Synthesis
The synthesis of a complex molecule like this compound would likely involve several key stages, each with its own potential pitfalls. Below are troubleshooting tables for hypothetical, yet plausible, reaction types.
Table 1: Troubleshooting a Stereoselective Aldol Reaction
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity | 1. Incorrect choice of chiral auxiliary or catalyst.2. Reaction temperature is too high, allowing for background uncatalyzed reactions.3. Incorrect stoichiometry of reagents. | 1. Screen different chiral auxiliaries or catalysts.2. Lower the reaction temperature significantly (e.g., to -78 °C).3. Carefully control the addition rate and stoichiometry of all components. |
| Low Yield | 1. Incomplete deprotonation to form the enolate.2. Decomposition of starting materials or product.3. Steric hindrance preventing the reaction. | 1. Use a stronger base or a different solvent system for enolate formation.2. Run the reaction at a lower temperature and for a shorter duration.3. Consider a less sterically hindered substrate or a different coupling strategy. |
| Epimerization of Product | 1. The work-up conditions are too harsh (acidic or basic).2. The product is unstable on silica (B1680970) gel during purification. | 1. Use a buffered aqueous solution for the work-up.2. Use a neutral stationary phase for chromatography (e.g., alumina) or treat silica gel with a base like triethylamine (B128534). |
Table 2: Troubleshooting a Late-Stage Glycosylation
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction | 1. The aglycone (the complex molecule) is not nucleophilic enough.2. The glycosyl donor is not sufficiently activated.3. Steric hindrance around the reaction site. | 1. Use a stronger base to deprotonate the aglycone.2. Employ a more powerful activating agent for the glycosyl donor.3. Consider a different glycosylation strategy or a less hindered protecting group on the sugar. |
| Formation of Anomeric Mixture | 1. Lack of neighboring group participation from the glycosyl donor.2. The reaction conditions allow for anomerization. | 1. Use a glycosyl donor with a participating group at the C2 position (e.g., an acetyl group).2. Change the solvent to one that favors the desired anomer (e.g., acetonitrile (B52724) for β-glycosides). |
| Degradation of Aglycone | 1. The reaction conditions are too harsh for the complex substrate. | 1. Screen milder activation conditions for the glycosyl donor.2. Reduce the reaction temperature and time. |
Experimental Protocols (Hypothetical Examples)
Protocol 1: General Procedure for a High-Dilution Macrolactonization (Yamaguchi Conditions)
This protocol is a general example for a macrocyclization, a likely key step in a this compound synthesis.
-
Preparation: The linear seco-acid (1.0 eq) is dissolved in a large volume of anhydrous toluene (B28343) (to achieve a final concentration of 0.001 M).
-
Activation: To this solution, add triethylamine (2.2 eq) followed by the dropwise addition of 2,4,6-trichlorobenzoyl chloride (1.5 eq) at room temperature. Stir the mixture for 2 hours.
-
Cyclization: In a separate flask, a solution of 4-dimethylaminopyridine (B28879) (DMAP) (7.0 eq) in a large volume of anhydrous toluene is heated to 80 °C.
-
Slow Addition: The activated ester solution from step 2 is added dropwise to the heated DMAP solution over a period of 10-12 hours using a syringe pump.
-
Reaction Completion: After the addition is complete, the reaction is stirred for an additional 2 hours at 80 °C.
-
Work-up: The reaction mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for diagnosing and addressing low reaction yields.
Hypothetical Biosynthetic Pathway Logic
The biosynthesis of complex polyketides like this compound generally follows a conserved logic, providing a basis for understanding its structure.
Caption: Simplified logic of a polyketide biosynthetic pathway.
References
Technical Support Center: Mitigating Tetracycline Toxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with tetracycline-induced toxicity in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of tetracycline (B611298) toxicity observed in animal models?
A1: Tetracycline administration, particularly at high doses or for prolonged periods, can lead to a range of toxic effects. The most commonly reported signs include:
-
Hepatotoxicity: Elevated liver enzymes (ALT, AST), fatty liver (microvesicular steatosis), and in severe cases, acute liver failure. Histological examination may reveal vacuolization of hepatocytes and necrobiosis.
-
Nephrotoxicity: Increased blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) levels are key indicators. Histological changes can include renal tubular epithelial cell damage, hyaline cast formation, and swelling.
-
Gastrointestinal Distress: Disruption of the gut microbiota (dysbiosis) can lead to diarrhea and weight changes. Superinfections with non-susceptible pathogens like fungi or yeasts are also possible.
-
Bone and Teeth Discoloration: Tetracyclines can chelate calcium ions and become deposited in growing bones and teeth, causing yellow or brown discoloration. This is a particular concern in young animals.
Q2: Which animal models are most commonly used to study tetracycline toxicity?
A2: Several animal models are utilized in tetracycline toxicity studies, with the choice depending on the specific research question. Commonly used models include:
-
Rats (Sprague-Dawley, Wistar): Frequently used for studying hepatotoxicity, nephrotoxicity, and the effects of interventions like probiotics.
-
Mice (e.g., C57BL/6J): Utilized in studies investigating mechanisms of kidney injury and the protective effects of various agents.
-
Cats and Dogs: Studies in these companion animals have provided insights into tetracycline-induced hepatotoxicity and the efficacy of hepatoprotectants like silymarin (B1681676).
-
Pigs: Used to study the effects of different tetracycline doses and administration routes on gut microbiota and the development of antibiotic resistance.
Q3: What is the underlying mechanism of tetracycline-induced hepatotoxicity?
A3: The primary mechanism of tetracycline-induced liver injury is believed to be mitochondrial dysfunction. Tetracyclines can inhibit mitochondrial protein synthesis, which impairs cellular energy production and fat metabolism in hepatocytes. This disruption can lead to the accumulation of fat droplets (microvesicular steatosis) and ultimately, cell death.
Q4: How does tetracycline cause nephrotoxicity?
A4: Tetracycline-induced kidney injury is a complex process involving multiple signaling pathways. It is thought to be mediated by inflammation, apoptosis (programmed cell death), and oxidative stress. Key signaling pathways implicated include the MAPK and PI3K-Akt pathways, which are involved in cell survival and inflammation. Additionally, tetracycline may promote the expression of TNF (Tumor Necrosis Factor), a key inflammatory molecule that can directly induce apoptosis in renal tubular epithelial cells.
Troubleshooting Guides
Issue 1: Elevated Liver Enzymes (ALT, AST) in Tetracycline-Treated Animals
Possible Cause: Hepatotoxicity due to tetracycline administration.
Troubleshooting Steps:
-
Dose Reduction: Evaluate if the administered dose of tetracycline can be reduced while maintaining therapeutic efficacy. Toxicity is often dose-dependent.
-
Co-administration of a Hepatoprotectant: Consider the co-administration of a hepatoprotective agent like silymarin (milk thistle extract). Silymarin has been shown to protect liver tissue from tetracycline-induced damage by stabilizing cell membranes and inhibiting lipid peroxidation.
-
Antioxidant Co-therapy: Since oxidative stress contributes to liver damage, co-administration of an antioxidant such as N-acetylcysteine (NAC) could be beneficial. NAC has been shown to protect against liver injury induced by various toxins by replenishing glutathione (B108866) stores.
-
Monitor Liver Function: Regularly monitor serum ALT and AST levels throughout the experiment to assess the effectiveness of the intervention.
Issue 2: Signs of Renal Distress (Increased BUN and Creatinine)
Possible Cause: Nephrotoxicity resulting from tetracycline treatment.
Troubleshooting Steps:
-
Hydration: Ensure animals have adequate access to water, as dehydration can exacerbate kidney injury.
-
Dose and Duration Review: Assess the dosage and duration of tetracycline treatment. High doses and prolonged use increase the risk of nephrotoxicity.
-
Pathway-Specific Inhibitors (Experimental): In an experimental setting, exploring the use of inhibitors for pathways implicated in tetracycline nephrotoxicity, such as MAPK or PI3K inhibitors, could provide mechanistic insights and potential therapeutic strategies.
-
Assess Renal Histology: At the end of the study, perform histological analysis of kidney tissue to evaluate the extent of tubular damage and the effectiveness of any protective measures.
Issue 3: Gastrointestinal Side Effects (Diarrhea, Weight Loss)
Possible Cause: Disruption of the intestinal microbiota (dysbiosis) by the broad-spectrum activity of tetracycline.
Troubleshooting Steps:
-
Probiotic Co-administration: Administer a probiotic supplement containing strains like Lactobacillus rhamnosus GG. Probiotics can help restore the balance of the gut microbiota and have been shown to ameliorate tetracycline-induced fatty liver in rats.
-
Monitor Fecal Microbiota: Analyze fecal samples to assess changes in the composition of the gut microbiota in response to tetracycline and the probiotic intervention.
-
Dietary Considerations: Ensure a consistent and appropriate diet for the animal model, as diet can also influence the gut microbiome.
Data Presentation
Table 1: Summary of Dosing for Tetracycline and Protective Agents in Animal Models
| Agent | Animal Model | Dosage | Route of Administration | Duration | Observed Effect | Reference |
| Tetracycline | Sprague-Dawley Rats | 25 mg/kg, twice daily | Gavage | 8 weeks | Used in a model of renal epithelial injury | |
| Oxytetracycline (B609801) | Nursery Pigs | 5, 10, or 20 mg/kg | Oral | 5 days | Investigated selection of resistant bacteria | |
| Silymarin | Cats | 30 mg/kg | Oral | Single dose, concurrent with or 4h after tetracycline | Protected against tetracycline-induced hepatotoxicity | |
| Silymarin | Dogs | 10 mg/kg, twice daily | Oral | Concurrent with oxytetracycline therapy | Reduced deleterious effects of oxytetracycline | |
| Lactobacillus rhamnosus GG | Wistar Rats | 10^7 CFU/day | Gavage | 5 weeks | Ameliorated tetracycline-induced fatty liver |
Table 2: Effects of Protective Agents on Biochemical Markers of Tetracycline Toxicity
| Protective Agent | Animal Model | Toxicity Marker | Result | Reference |
| Silymarin | Cats | Serum ALT, AST, ALP, LDH | Maintained levels within normal values | |
| Silymarin | Nile Tilapia | Serum ALT | Significantly decreased | |
| Lactobacillus rhamnosus GG | Wistar Rats | Liver TIMP-1 and MMP-2 mRNA | Significantly decreased | |
| N-acetylcysteine | Rats (CCl4 model) | Serum ALT, AST | Significantly reduced |
Experimental Protocols
Protocol 1: Co-administration of Silymarin to Mitigate Tetracycline-Induced Hepatotoxicity in Cats
Objective: To evaluate the hepatoprotective effect of silymarin when co-administered with a high dose of tetracycline.
Animal Model: Healthy domestic cats.
Materials:
-
Tetracycline hydrochloride powder
-
Silymarin powder
-
Vehicle for oral administration (e.g., distilled water)
-
Gavage needles
Procedure:
-
Animal Groups: Divide animals into at least three groups:
-
Group A (Tetracycline only): Receives a single oral dose of tetracycline (e.g., 120 mg/kg).
-
Group B (Concurrent Treatment): Receives a single oral dose of silymarin (e.g., 30 mg/kg) at the same time as the tetracycline dose.
-
Group C (Delayed Treatment): Receives a single oral dose of silymarin (e.g., 30 mg/kg) 4 hours after tetracycline administration.
-
-
Drug Preparation: Prepare fresh suspensions of tetracycline and silymarin in the chosen vehicle on the day of the experiment.
-
Administration: Administer the compounds via oral gavage.
-
Blood Sampling: Collect blood samples at baseline and at specified time points post-administration (e.g., 24, 48, 72 hours) for biochemical analysis.
-
Biochemical Analysis: Measure serum levels of liver enzymes, including Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Lactate Dehydrogenase (LDH).
-
Data Analysis: Compare the enzyme levels between the groups to determine if silymarin administration prevented or reduced the expected increase in liver enzymes caused by tetracycline.
(This protocol is adapted from a study on tetracycline overdose in cats and should be adjusted for specific experimental needs.)
Protocol 2: Co-administration of Lactobacillus rhamnosus GG (LGG) to Reduce Tetracycline-Induced Fatty Liver in Rats
Objective: To investigate the effect of LGG supplementation on the development of tetracycline-induced hepatic steatosis.
Animal Model: Male Wistar rats.
Materials:
-
Tetracycline hydrochloride
-
Lactobacillus rhamnosus GG (PTCC 1637)
-
De Man, Rogosa, and Sharpe (MRS) broth
-
Vehicle for oral administration (e.g., water)
-
Gavage needles
Procedure:
-
Probiotic Preparation: Culture LGG in MRS broth at 37°C. Prepare a suspension for gavage containing 10^7 colony-forming units (CFU) of LGG.
-
Animal Groups: Establish experimental groups (n=10 per group):
-
Control
-
Tetracycline-induced NAFLD (Non-alcoholic fatty liver disease)
-
NAFLD + LGG
-
-
Induction of Fatty Liver: In the NAFLD and NAFLD + LGG groups, administer tetracycline hydrochloride intragastrically daily at a dose of 140 mg/kg for 7 days to induce hepatic steatosis.
-
LGG Administration: For the NAFLD + LGG group, administer 10^7 CFU of LGG by gavage 5 days a week for the entire 5-week study period.
-
Monitoring: Monitor animal weight and general health throughout the study.
-
Endpoint Analysis: At the end of the 5-week period, sacrifice the animals and collect liver tissue.
-
Tissue Analysis: Perform histological analysis of liver sections to assess the degree of steatosis. Conduct gene expression analysis (e.g., qPCR) for relevant markers of liver fibrosis and metabolism, such as TIMP-1, MMP-2, and LIPA.
(This protocol is based on a study investigating the combined effects of exercise and LGG on tetracycline-induced fatty liver.)
Visualizations
Caption: Experimental workflow for a tetracycline toxicity reduction study.
Technical Support Center: Tetromycin A and Assay Interference
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Tetromycin A and other tetracycline-class antibiotics in various laboratory assays.
FAQs and Troubleshooting Guides
Spectrophotometry and Fluorometry
Question: My absorbance readings are unexpectedly high in the UV range. Could this compound be the cause?
Answer: Yes, this is a strong possibility. Tetracycline-class compounds, including this compound, exhibit significant absorbance in the UV spectrum. If your analyte of interest has an absorbance maximum in a similar region, you may experience interference. It is crucial to measure the absorbance spectrum of this compound in your specific assay buffer to determine its contribution to the total absorbance.[1][2][3]
Question: I am observing unexpected fluorescence in my assay, or the fluorescence of my probe is lower than expected. Can this compound interfere with fluorescence-based assays?
Answer: Yes, tetracyclines possess intrinsic fluorescence (autofluorescence) and can also quench the fluorescence of other molecules.[4][5][6] This can lead to two main problems:
-
Increased background fluorescence: The inherent fluorescence of the tetracycline (B611298) molecule itself can elevate the baseline signal, reducing the signal-to-noise ratio of your assay.
-
Fluorescence quenching: Tetracyclines can interact with fluorescent dyes or proteins (such as those with tryptophan residues), causing a decrease in their fluorescence intensity through mechanisms like static quenching or Fluorescence Resonance Energy Transfer (FRET).[4][7]
Troubleshooting Spectroscopic Interference:
| Problem | Potential Cause | Recommended Solution |
| High background absorbance | This compound absorbance overlaps with the analyte's absorbance.[1][2][3] | - Run a blank with this compound alone to subtract its absorbance. - If possible, switch to a wavelength where this compound has minimal absorbance. |
| High background fluorescence | Intrinsic fluorescence of this compound.[4][5] | - Use a spectrofluorometer to identify an excitation/emission window that minimizes the contribution from this compound. - Perform a buffer blank measurement containing this compound to determine and subtract the background fluorescence. |
| Reduced fluorescence signal | Quenching of the fluorescent probe by this compound.[4][6] | - Increase the concentration of the fluorescent probe if possible. - Consider using a fluorescent probe with a different chemical structure that is less susceptible to quenching by tetracyclines. |
Quantitative Data: Spectroscopic Properties of Tetracycline
| Parameter | Wavelength (nm) | Solvent/Conditions |
| Absorbance Maximum 1 | ~270-280 | Aqueous/Organic Solvents[1][2][3] |
| Absorbance Maximum 2 | ~360-370 | Aqueous/Organic Solvents[1][2][3] |
| Intrinsic Fluorescence Emission | ~515-530 | Aqueous Buffer[7] |
Enzyme-Based Assays and PCR
Question: The activity of my enzyme, which requires divalent metal cations like Mg²⁺ or Ca²⁺, is inhibited in the presence of this compound. Why is this happening?
Answer: Tetracyclines are potent chelators of divalent and trivalent metal cations.[8][9][10] If your enzyme's activity is dependent on cofactors such as Mg²⁺ or Ca²⁺, this compound can sequester these ions from the reaction buffer, leading to a decrease or complete inhibition of enzymatic activity. This is a common cause of interference in assays involving polymerases, nucleases, and certain kinases.
Question: My PCR amplification is failing or has very low yield when the template DNA is isolated from a system treated with this compound. What could be the issue?
Answer: The most likely cause is the chelation of magnesium ions (Mg²⁺) by residual this compound in your DNA preparation.[11][12] DNA polymerases, such as Taq polymerase, require Mg²⁺ as a critical cofactor for their activity.[12] By chelating the available Mg²⁺ in the PCR master mix, this compound effectively inhibits the polymerase, leading to failed or inefficient amplification.[11][13]
Troubleshooting Chelation-Based Interference:
| Assay | Problem | Potential Cause | Recommended Solution |
| Enzyme Assays | Reduced enzyme activity | Chelation of essential metal ion cofactors (e.g., Mg²⁺, Ca²⁺) by this compound.[8][9] | - Supplement the reaction buffer with a higher concentration of the required metal cofactor. Titrate to find the optimal concentration. - Consider adding a chelating agent like EDTA to your control samples to mimic the effect and confirm chelation as the cause. |
| PCR/qPCR | Low or no amplification | This compound chelation of Mg²⁺ in the PCR master mix, inhibiting DNA polymerase.[11][12][13] | - Increase the MgCl₂ concentration in your PCR master mix. A titration from 1.5 mM to 3.0 mM is a good starting point. - Ensure your DNA purification protocol effectively removes all traces of this compound. |
Immunoassays (e.g., ELISA, Western Blot)
Question: I am getting inconsistent results in my ELISA. Could this compound be interfering?
Answer: Direct interference of tetracyclines in ELISAs is not widely reported unless the ELISA is designed to detect tetracyclines themselves. However, indirect interference is possible. If you are using a competitive ELISA format, structural similarities between this compound and other molecules could potentially lead to cross-reactivity, although this is unlikely for unrelated targets.[1][2] A more probable cause of interference in cell-based ELISAs is that this compound treatment may have altered the expression levels of the target protein.
Question: My Western blot results show a decrease in my protein of interest after treating cells with this compound. Is this a real effect or an artifact?
Answer: This is likely a real biological effect. The primary mechanism of action of tetracyclines is the inhibition of protein synthesis in both prokaryotic and, to some extent, eukaryotic cells.[14] Therefore, a decrease in the expression of your target protein following this compound treatment is an expected outcome. It is important to differentiate this from an assay artifact.
Troubleshooting for Immunoassays:
| Assay | Problem | Potential Cause | Recommended Solution |
| ELISA | Inconsistent or unexpected results | Altered protein expression in cell-based assays due to this compound treatment. | - Validate your results with a complementary method, such as qPCR, to determine if the changes are at the transcript level. - Include appropriate controls, such as a vehicle-treated control group. |
| Western Blot | Decreased protein expression | Inhibition of protein synthesis by this compound.[14] | - Perform a dose-response and time-course experiment to characterize the effect of this compound on your target protein. - Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading, but be aware that the expression of housekeeping genes can also be affected by antibiotic treatment. |
Cell-Based Assays (Reporter Genes, Viability)
Question: The expression of my luciferase or beta-galactosidase reporter gene is significantly reduced after this compound treatment. Is this expected?
Answer: Yes, this is an expected outcome. Since tetracyclines inhibit protein synthesis, the production of reporter proteins like luciferase and β-galactosidase will be suppressed.[3][15][16] This is a direct consequence of this compound's mechanism of action and not necessarily an artifact of the assay itself.
Question: Can this compound affect cell viability or proliferation assays?
Answer: Yes. While primarily bacteriostatic, tetracyclines can have off-target effects on mammalian cells, including impacting mitochondrial function and altering cellular metabolism. These effects can influence the results of cell viability and proliferation assays, especially those that rely on metabolic readouts (e.g., MTT, XTT).
Troubleshooting for Cell-Based Assays:
| Assay | Problem | Potential Cause | Recommended Solution |
| Reporter Gene Assays | Reduced reporter signal | Inhibition of reporter protein synthesis by this compound.[3][15][16] | - Acknowledge this as a potential biological effect in your experimental design and interpretation. - If using a tetracycline-inducible system, ensure you are using the correct concentration of the inducer (e.g., doxycycline) and appropriate controls. |
| Cell Viability/Proliferation | Altered metabolic activity or proliferation rate | Off-target effects of this compound on mitochondrial function and cellular metabolism. | - Use an orthogonal method to confirm viability, such as a dye exclusion assay (e.g., Trypan Blue) that is not dependent on metabolic activity. - Perform control experiments to assess the direct impact of this compound on the assay components. |
Experimental Protocols
Protocol: General Workflow for Investigating this compound Interference
-
Characterize this compound in Your Assay Buffer:
-
Prepare a solution of this compound in your specific assay buffer at the working concentration.
-
Measure the absorbance spectrum (e.g., 200-800 nm) to identify any overlap with your analyte's absorbance.
-
If using a fluorescence assay, measure the excitation and emission spectra of this compound to check for intrinsic fluorescence.
-
-
Spike-in Control Experiment:
-
Prepare a sample that does not contain this compound but is otherwise identical to your experimental samples.
-
Measure the baseline signal (absorbance, fluorescence, enzyme activity, etc.).
-
Spike in this compound at the final working concentration and immediately re-measure the signal. A significant change indicates direct physical or chemical interference.
-
-
Titration Experiments:
-
If chelation is suspected (e.g., in enzyme assays or PCR), perform a titration of the relevant metal cofactor (e.g., MgCl₂) in the presence of a fixed concentration of this compound to see if the activity can be rescued.
-
Perform a dose-response experiment with varying concentrations of this compound to understand the concentration at which interference becomes significant.
-
-
Orthogonal Method Validation:
-
Confirm your results using a different assay that works on a different principle. For example, if you see decreased protein levels in a Western blot, verify this with qPCR to check for changes in mRNA levels.
-
Visualizations
Caption: Mechanisms of this compound interference in common lab assays.
Caption: A logical workflow for troubleshooting assay interference.
References
- 1. Evaluation of Oxytetracycline Metabolites Cross-Reactivity with Oxytetracycline Enzyme-Linked Immunosorbent Assay (ELISA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nemi.gov [nemi.gov]
- 3. Measurement of Effects of Antibiotics in Bioluminescent Staphylococcus aureus RN4220 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ELISA based Monitoring and Quantification of Tetracycline Residues in Fresh and Powdered Cow Milk Commercialized in Constantine Region (Northeast Algeria) [arccjournals.com]
- 6. A unified fluorescence quenching mechanism of tetrazine-based fluorogenic dyes: energy transfer to a dark state - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. A Comparative Study of Interaction of Tetracycline with Several Proteins Using Time Resolved Anisotropy, Phosphorescence, Docking and FRET | PLOS One [journals.plos.org]
- 8. Tetracycline-chelated Mg2+ ion initiates helix unwinding in Tet repressor induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Real-time polymerase chain reaction for the quantitative detection of tetA and tetB bacterial tetracycline resistance genes in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Number of PCR Cycles and Magnesium Chloride Concentration Affect Detection of <i>tet</i> Genes Encoding Ribosomal Protection Proteins in Swine Manure [scirp.org]
- 12. help.takarabio.com [help.takarabio.com]
- 13. academicjournals.org [academicjournals.org]
- 14. Tetracyclines downregulate the production of LPS-induced cytokines and chemokines in THP-1 cells via ERK, p38, and nuclear factor-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemiluminometric beta-galactosidase detection as a basis for a tetracycline screening test in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of beta-galactosidase biosynthesis in Escherichia coli by tetracycline residues in milk - PMC [pmc.ncbi.nlm.nih.gov]
Tetromycin A stability in different buffer systems
This technical support center provides guidance on the stability of Tetromycin A in various buffer systems. Due to the close structural and functional relationship, and for the purpose of this guide, information pertaining to the broader class of tetracycline (B611298) antibiotics is used as a proxy for this compound to provide comprehensive stability profiles.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
A1: The stability of tetracycline antibiotics, including presumably this compound, in solution is primarily affected by several factors:
-
pH: Tetracyclines are most stable in acidic conditions (approximately pH 4) and are less stable in neutral to alkaline solutions.[1][2][3] Epimerization, a process that reduces antibacterial activity, is most significant around pH 3.[3] Under alkaline conditions (pH > 7.5), cleavage of the C and B rings can occur, leading to inactive forms like isotetracycline.[3]
-
Temperature: Higher temperatures accelerate the degradation of tetracyclines.[1][4][5] For instance, significant reduction in stability is observed at temperatures of 70°C and 100°C over 24 hours.[4] Even at room temperature, degradation occurs over time.[6]
-
Light: Exposure to ultraviolet and fluorescent light can cause degradation of tetracycline.[1][2]
-
Presence of Metal Ions: Certain metal ions can chelate with tetracycline, which in some cases may increase its stability by preventing conversion to anhydrotetracycline (B590944).[2][3]
-
Oxidation and Enzymatic Degradation: These processes can also contribute to the degradation of tetracyclines in biological matrices.[5]
Q2: What are the common degradation products of this compound, and are they toxic?
A2: Tetracycline antibiotics can degrade into several products, with two of the most common being 4-epi-anhydrotetracycline and anhydrotetracycline. The formation of anhydrotetracycline occurs under acidic conditions through dehydration.[2] It is important to note that some degradation products, such as 4-epi-anhydrotetracycline, are known to be toxic.[1][7][8]
Q3: What is the recommended storage condition for this compound stock solutions?
A3: For optimal stability, it is recommended to store this compound stock solutions at -20°C or even -80°C for longer-term storage.[9][10] Powdered forms of antibiotics are generally more stable than solutions.[9] When preparing stock solutions, it is advisable to make aliquots to avoid repeated freeze-thaw cycles.[9] Some studies suggest that tetracyclines in solution are stable for about 3 months at -20°C.[10]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of antibacterial activity in my experiment. | Degradation of this compound due to improper storage or experimental conditions. | - Prepare fresh stock solutions of this compound. - Ensure stock solutions are stored at -20°C or -80°C in aliquots. - Check the pH of your experimental buffer; acidic conditions (around pH 4) are generally preferred for stability.[1] - Protect your solutions from light.[1][2] - Minimize the time the solution is kept at room temperature or higher. |
| Inconsistent results between experiments. | Variability in the stability of this compound under slightly different conditions. | - Standardize your experimental protocol, paying close attention to buffer composition, pH, temperature, and light exposure. - Use freshly prepared working solutions for each experiment. - Consider performing a stability check of this compound in your specific experimental buffer system over the duration of your experiment. |
| Precipitation observed in the stock solution. | Poor solubility or degradation at the storage temperature or upon thawing. | - Ensure the correct solvent is used for preparing the stock solution as per the manufacturer's instructions. - Gently warm the solution to see if the precipitate redissolves. If it does not, it may be a degradation product, and the solution should be discarded. - Filter the stock solution through a 0.22 µm filter before storage.[9] |
Data Summary
Table 1: Influence of pH on Tetracycline Stability
| pH Range | General Stability | Key Degradation Pathways | Reference(s) |
| < 3 | Unstable | Dehydration to anhydrotetracycline | [2] |
| 3 - 5 | Relatively Stable | Epimerization to 4-epitetracycline | [2][3] |
| > 7.5 | Unstable | Cleavage of C and B rings to form isotetracycline | [3] |
Table 2: Influence of Temperature on Tetracycline Stability in Solution
| Temperature | Stability | Observations | Reference(s) |
| 4°C | Relatively Stable | Minimal loss of activity over 48 hours. | [4] |
| 25°C (Room Temp) | Moderate Stability | Some loss of activity observed over 24 hours. | [4] |
| 37°C | Unstable | Significant loss of activity (around 80%) within 4 weeks. | [6] |
| 70°C - 100°C | Highly Unstable | Significant reduction in stability within 24 hours. | [4] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
A common method to assess the stability of tetracycline is through reverse-phase high-performance liquid chromatography (HPLC).[1][7]
-
Objective: To quantify the concentration of the parent drug and its degradation products over time under different conditions.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or citrate (B86180) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact composition may need to be optimized.
-
Detection: UV detection at a wavelength appropriate for tetracycline (e.g., 355 nm).
-
Procedure:
-
Prepare solutions of this compound in the buffer systems of interest at a known concentration.
-
Incubate the solutions under the desired experimental conditions (e.g., different temperatures, pH values, light exposure).
-
At specified time points, withdraw an aliquot of the solution.
-
Inject the aliquot into the HPLC system.
-
Quantify the peak area of the parent this compound and any appearing degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A stability study of tetracycline and tetracycline cyclodextrins in tablets using a new HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Degradation pathways and main degradation products of tetracycline antibiotics: research progress] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. goldbio.com [goldbio.com]
- 10. researchgate.net [researchgate.net]
Preventing Tetromycin A precipitation in stock solutions
This technical support center provides guidance on the proper handling and storage of Tetromycin A to prevent precipitation in stock solutions, ensuring the integrity and efficacy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for this compound (commonly available as Tetracycline (B611298) hydrochloride) is 70% ethanol (B145695) in water.[1][2][3] Other solvents such as methanol (B129727) or water with adjusted pH can also be used, but ethanol generally provides good solubility and stability for stock solutions.[4][5][6]
Q2: My this compound stock solution appears cloudy or has visible precipitate. What could be the cause?
A2: Precipitation in this compound stock solutions can be caused by several factors:
-
Improper Solvent: Using a solvent in which this compound has low solubility.
-
Low Temperature: Storing the solution at a very low temperature can sometimes cause the solute to precipitate out.
-
pH Changes: this compound solubility is pH-dependent. Changes in the pH of the solution can lead to precipitation.[6][7]
-
Concentration Too High: Attempting to dissolve this compound at a concentration exceeding its solubility limit in the chosen solvent.
-
Degradation: this compound is sensitive to light and can degrade, leading to the formation of less soluble byproducts.[4][8]
Q3: How should I store my this compound stock solution to prevent precipitation?
A3: To prevent precipitation and degradation, store your this compound stock solution at -20°C and protect it from light.[2][5] Aliquoting the stock solution into smaller, single-use vials is also recommended to avoid repeated freeze-thaw cycles.[1]
Q4: Can I redissolve precipitated this compound?
A4: In some cases, gentle warming of the solution to room temperature and vortexing may help redissolve the precipitate.[2] However, if the precipitation is due to degradation, the product may not be fully active and it is advisable to prepare a fresh stock solution.
Q5: Is it necessary to filter sterilize the this compound stock solution?
A5: If the stock solution is prepared in 70% ethanol, filter sterilization is generally not required as the ethanol acts as a sterilizing agent.[1] If prepared in water or other aqueous solutions, filter sterilization using a 0.22 µm filter is recommended.[2] Do not autoclave this compound solutions, as heat can cause degradation.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Cloudy Solution or Precipitate Formation | - Solvent incompatibility- Solution concentration is too high- Improper storage conditions (e.g., exposure to light, incorrect temperature) | - Ensure the correct solvent is used (e.g., 70% ethanol).- Prepare a new solution at a lower concentration.- Store the solution at -20°C and protect it from light. |
| Color Change in Solution (Darkening) | - Degradation of this compound, often due to light exposure or improper pH.[8] | - Discard the solution and prepare a fresh stock.- Ensure the stock solution is stored in a light-protected container. |
| Loss of Antibiotic Activity | - Degradation of this compound.- Repeated freeze-thaw cycles. | - Prepare a fresh stock solution.- Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. |
Experimental Protocols
Preparation of 10 mg/mL this compound Stock Solution in 70% Ethanol
Materials:
-
This compound (Tetracycline Hydrochloride) powder
-
95% Ethanol
-
Sterile deionized water
-
Sterile, light-protected storage tubes (e.g., amber microcentrifuge tubes)
-
Vortex mixer
Procedure:
-
To prepare 10 mL of 70% ethanol, mix 7.4 mL of 95% ethanol with 2.6 mL of sterile deionized water.
-
Weigh out 100 mg of this compound powder.
-
Add the this compound powder to the 10 mL of 70% ethanol.
-
Vortex the solution vigorously until the powder is completely dissolved.[2] The solution should be a clear, yellow color.
-
Aliquot the stock solution into smaller, sterile, light-protected tubes.
-
Store the aliquots at -20°C.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. Protocols · Benchling [benchling.com]
- 2. abo.com.pl [abo.com.pl]
- 3. Tetracycline Stock Solution [novoprolabs.com]
- 4. Stability studies of tetracycline in methanol solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. khimexpert.com [khimexpert.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Technical Support Center: Understanding the Impact of Serum Proteins on Tetromycin A Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the activity of Tetromycin A in the presence of serum proteins. As specific data for "this compound" is not widely available, this guide is based on the established principles of tetracycline-class antibiotics and general antibiotic-protein interactions.
Frequently Asked Questions (FAQs)
Q1: We observed a significant decrease in this compound activity in our cell-based assay when we switched from a serum-free medium to a serum-containing medium. What could be the cause?
A1: This is a common phenomenon when evaluating antibiotic efficacy. The most likely cause is the binding of this compound to serum proteins, primarily albumin. It is a well-established principle that only the unbound, or "free," fraction of a drug is microbiologically active.[1][2] When this compound binds to serum proteins, its free concentration available to act on the target bacteria is reduced, leading to a decrease in observed activity.
Q2: How does protein binding affect the Minimum Inhibitory Concentration (MIC) of this compound?
A2: Serum protein binding typically leads to an increase in the apparent MIC of an antibiotic.[2][3] The MIC value represents the lowest concentration of the drug that inhibits visible bacterial growth.[4] In the presence of serum, a higher total concentration of this compound is required to achieve a free concentration equivalent to the MIC observed in a protein-free medium. This phenomenon is often referred to as a "serum shift" in the MIC.
Q3: What percentage of this compound is expected to bind to serum proteins?
A3: The extent of protein binding can vary widely among different antibiotics, ranging from less than 10% to over 95%.[3] For tetracycline-class antibiotics, the binding can be moderate. However, the exact percentage for this compound would need to be determined experimentally. Factors such as the drug's physicochemical properties (e.g., lipophilicity) and the specific composition of the serum can influence the degree of binding.
Q4: Can the presence of other drugs or endogenous substances affect this compound's protein binding?
A4: Yes. If other substances, such as other drugs or endogenous molecules like free fatty acids, compete for the same binding sites on serum proteins, they can displace this compound, thereby increasing its free fraction.[5] Conversely, some substances might enhance binding. This is an important consideration in complex in-vivo environments.
Q5: Is the unbound fraction of this compound the only factor to consider?
A5: While the free fraction is the primary driver of antimicrobial activity, other factors in serum can also play a role. For instance, the presence of divalent cations like Ca²⁺ and Mg²⁺ can sometimes influence the binding of certain antibiotics to serum proteins.[6] Additionally, the growth characteristics of the bacteria might differ between protein-free and serum-containing media, which could indirectly affect the perceived antibiotic activity.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Higher than expected MIC in serum-containing medium. | Binding of this compound to serum proteins reduces the free, active concentration. | 1. Quantify the protein binding of this compound using methods like equilibrium dialysis or ultrafiltration. 2. Calculate the free concentration of this compound at the observed MIC. This "free MIC" should be comparable to the MIC in protein-free medium. |
| Inconsistent results between different batches of serum. | Variation in protein composition (especially albumin) and endogenous substances in different serum lots. | 1. Use a single, pooled batch of serum for a complete set of experiments. 2. Consider using purified human serum albumin (HSA) at a standardized concentration to reduce variability. |
| This compound appears less potent in time-kill assays with serum. | Reduced free drug concentration leads to slower bacterial killing kinetics.[1] | 1. Measure the free concentration of this compound over the time course of the experiment. 2. Correlate the bacterial killing rate with the free, rather than total, drug concentration. |
Quantitative Data Summary
The following tables present illustrative data based on typical findings for antibiotics with moderate serum protein binding, which can be used as a reference for expected results with this compound.
Table 1: Impact of Human Serum on this compound MIC against E. coli
| Medium | This compound MIC (µg/mL) |
| Mueller-Hinton Broth (MHB) | 1.0 |
| MHB + 25% Human Serum | 2.0 |
| MHB + 50% Human Serum | 4.0 |
Table 2: Protein Binding of Various Antibiotics (for comparison)
| Antibiotic | Protein Binding (%) | Reference |
| Ciprofloxacin | 20-40 | [3] |
| Ceftriaxone | 85-95 | [3] |
| Ertapenem | ~95 | [7] |
| This compound (Hypothetical) | ~60-70 | N/A |
Key Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) with Serum (Serum Shift Assay)
Objective: To determine the effect of serum on the MIC of this compound against a target bacterium.
Methodology:
-
Bacterial Preparation: Prepare a standardized inoculum of the test organism (e.g., E. coli ATCC 25922) as per CLSI guidelines.
-
Medium Preparation: Prepare serial dilutions of this compound in a 96-well plate using:
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[4]
Protocol 2: Quantification of Serum Protein Binding by Ultrafiltration
Objective: To determine the percentage of this compound bound to serum proteins.
Methodology:
-
Sample Preparation: Spike a known concentration of this compound into human serum or a solution of human serum albumin (HSA) at a physiological concentration (e.g., 40 g/L).[7]
-
Ultrafiltration: Transfer the sample to an ultrafiltration device with a molecular weight cutoff that retains proteins (e.g., 10 kDa). Centrifuge the device according to the manufacturer's instructions to separate the protein-free ultrafiltrate.
-
Concentration Measurement: Accurately measure the concentration of this compound in the ultrafiltrate (the free drug concentration) and in the initial total sample using a validated analytical method such as HPLC.
-
Calculation: Calculate the percentage of protein binding using the following formula: % Bound = [(Total Concentration - Free Concentration) / Total Concentration] x 100
Visualizations
Caption: Logical relationship of this compound, serum proteins, and antibacterial activity.
Caption: Experimental workflow for determining serum protein binding via ultrafiltration.
Caption: Mechanism of action for tetracycline-class antibiotics like this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Influence of Human Serum on Pharmacodynamic Properties of an Investigational Glycopeptide, LY333328, and Comparator Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of serum on the in vitro activities of 11 broad-spectrum antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. idexx.com [idexx.com]
- 5. Effect of free fatty acids on protein binding of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding of aminoglycoside antibiotics to human serum proteins. III. Effect of experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Validation & Comparative
A Comparative Guide to the Efficacy of Tetracycline and Doxycycline
An objective analysis of the in-vitro antibacterial performance of two widely-used tetracycline-class antibiotics.
This guide provides a detailed comparison of the efficacy of Tetracycline (B611298) and its synthetic derivative, Doxycycline (B596269). The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions regarding the selection and application of these antibiotics in a research context.
A Note on Terminology: Initial searches for "Tetromycin A" did not yield relevant results corresponding to a recognized tetracycline antibiotic. It is presumed that the intended compound for comparison was "Tetracycline," the parent compound of the tetracycline class of antibiotics. This guide will proceed with a comparative analysis of Tetracycline and Doxycycline.
Mechanism of Action
Both Tetracycline and Doxycycline are broad-spectrum bacteriostatic antibiotics that function by inhibiting protein synthesis in bacteria.[1] Their primary target is the bacterial 30S ribosomal subunit. By binding to the 30S subunit, these antibiotics prevent the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site in the mRNA-ribosome complex.[2] This action effectively halts the elongation of the polypeptide chain, thereby inhibiting the synthesis of proteins essential for bacterial growth and replication.[2] Doxycycline is a synthetic derivative of tetracycline and shares this fundamental mechanism of action.[3]
Comparative In-Vitro Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for Tetracycline and Doxycycline against a range of Gram-positive and Gram-negative bacteria. MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. Lower MIC values are indicative of greater potency.
Table 1: Comparative Efficacy against Gram-Positive Bacteria
| Bacterial Species | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (MSSA) | Tetracycline | - | 2 |
| Doxycycline | - | 0.5 | |
| Staphylococcus aureus (MRSA) | Tetracycline | - | 2 |
| Doxycycline | - | 0.5 | |
| Streptococcus pneumoniae | Tetracycline | - | - |
| Doxycycline | 0.06 - 32 (Range) | - | |
| Streptococcus pyogenes | Tetracycline | - | - |
| Doxycycline | - | - | |
| Mycoplasma pneumoniae | Tetracycline | - | - |
| Doxycycline | 0.016 - 2 (Range) | - | |
| Mycoplasma hominis | Tetracycline | - | - |
| Doxycycline | - | - | |
| Ureaplasma urealyticum | Tetracycline | - | - |
| Doxycycline | - | - |
Data sourced from the SENTRY Antimicrobial Surveillance Program and other in-vitro studies.[1][4][5] MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Table 2: Comparative Efficacy against Gram-Negative Bacteria
| Bacterial Species | Antibiotic | MIC Range (µg/mL) |
| Escherichia coli | Tetracycline | 32 - 256 |
| Doxycycline | - | |
| Chlamydia psittaci | Doxycycline | 0.03 |
Data for E. coli is based on tetracycline-resistant strains.[6] Data for C. psittaci is from a separate study.[1] Direct comparative MIC data for a broad range of Gram-negative bacteria was limited in the reviewed literature.
Experimental Protocols
The efficacy data presented in this guide are primarily derived from two standard antimicrobial susceptibility testing methods: the Kirby-Bauer disk diffusion test and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
1. Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of a bacterium to an antibiotic by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.
-
Inoculum Preparation: A standardized suspension of the test bacterium, equivalent to a 0.5 McFarland turbidity standard, is prepared in a sterile broth or saline solution.
-
Inoculation: A sterile cotton swab is dipped into the bacterial suspension, and the excess fluid is removed. The swab is then used to streak the entire surface of a Mueller-Hinton agar (B569324) plate to ensure a uniform lawn of bacterial growth.
-
Disk Placement: Paper disks containing a defined concentration of the antibiotic (e.g., 30 µg for tetracyclines) are placed on the agar surface.
-
Incubation: The plates are incubated under standardized conditions (typically 35-37°C for 16-24 hours).
-
Result Interpretation: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. This diameter is then compared to standardized interpretive charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to classify the bacterium as susceptible, intermediate, or resistant to the antibiotic.
2. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium in a liquid growth medium.
-
Preparation of Antibiotic Dilutions: A series of twofold dilutions of the antibiotic are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in the wells of a microtiter plate.
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the Kirby-Bauer test.
-
Inoculation: Each well of the microtiter plate is inoculated with a standardized concentration of the test bacterium.
-
Incubation: The microtiter plate is incubated under appropriate conditions.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic in which there is no visible bacterial growth (i.e., the well remains clear). For tetracyclines, which are bacteriostatic, pinpoint growth at the bottom of the well may be disregarded.[7]
Summary of Findings
Based on the available in-vitro data, Doxycycline generally exhibits greater potency against susceptible Gram-positive bacteria compared to Tetracycline, as evidenced by lower MIC₉₀ values for Staphylococcus aureus (both MSSA and MRSA).[4] For Streptococcus pneumoniae, Doxycycline has been shown to be 1 to 3 dilutions more potent than Tetracycline, particularly in strains with the tetM resistance gene.[2]
Direct comparative data for Gram-negative bacteria is less comprehensive. However, studies on fecal flora suggest that Doxycycline may induce less resistance in Escherichia coli compared to Tetracycline.[8][9]
The choice between Tetracycline and Doxycycline in a research setting should be guided by the specific bacterial strains being investigated and the experimental objectives. The provided data and protocols offer a foundation for making such informed decisions.
References
- 1. Doxycycline - Wikipedia [en.wikipedia.org]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. jmilabs.com [jmilabs.com]
- 5. In vitro comparison of the activity of doxycycline, tetracycline, erythromycin and a new macrolide, CP 62993, against Mycoplasma pneumoniae, Mycoplasma hominis and Ureaplasma urealyticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetracycline Resistance in Escherichia coli and Persistence in the Infantile Colonic Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Comparative effect of tetracycline and doxycycline on the occurrence of resistant Escherichia coli in the fecal flora - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Resistance Between Tetracyclines and Other Antibiotics: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against antimicrobial resistance. This guide provides an objective comparison of the performance of tetracycline-class antibiotics against various bacterial strains, supported by experimental data. It delves into the mechanisms of action and resistance, offering detailed experimental protocols for key assays and visualizing complex pathways to facilitate comprehension.
Tetracyclines are a class of broad-spectrum antibiotics that function by inhibiting protein synthesis in bacteria.[1][2][3][4] Their efficacy, however, is challenged by the emergence of bacterial resistance, which can also confer resistance to other antibiotics, a phenomenon known as cross-resistance. This guide explores these intricate relationships.
Mechanism of Action of Tetracyclines
Tetracycline (B611298) antibiotics exert their bacteriostatic effect by reversibly binding to the 30S ribosomal subunit of bacteria.[1][2][3][4] This binding action physically obstructs the docking of aminoacyl-tRNA to the ribosome's A-site, thereby preventing the addition of amino acids to the growing peptide chain and halting protein synthesis.[2][3][4]
Caption: Mechanism of action of tetracycline antibiotics.
Mechanisms of Tetracycline Resistance and Cross-Resistance
Bacteria have evolved several mechanisms to counteract the effects of tetracyclines, which can also lead to cross-resistance with other antibiotics. The three primary mechanisms are:
-
Efflux Pumps: These are membrane proteins that actively expel tetracycline from the bacterial cell, preventing it from reaching its ribosomal target.[1] Genes encoding these pumps, such as tet(A), tet(B), and tet(K), are often located on mobile genetic elements, facilitating their spread.
-
Ribosomal Protection: Bacteria can produce proteins, such as Tet(M) and Tet(O), that bind to the ribosome and dislodge tetracycline, allowing protein synthesis to resume.[1] These proteins exhibit homology to elongation factor G (EF-G).
-
Enzymatic Inactivation: A less common mechanism involves the enzymatic modification of the tetracycline molecule, rendering it inactive.
Caption: Major mechanisms of bacterial resistance to tetracyclines.
Quantitative Cross-Resistance Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several tetracycline antibiotics against susceptible and resistant strains of Escherichia coli and Staphylococcus aureus. The data illustrates how the presence of specific resistance genes affects the efficacy of different tetracyclines.
| Bacterial Strain & Resistance Gene | Oxytetracycline MIC (µg/mL) | Tetracycline MIC (µg/mL) | Doxycycline MIC (µg/mL) | Minocycline MIC (µg/mL) |
| Escherichia coli (Tetracycline-Susceptible) | 0.5 - 1 | 0.5 - 1 | 0.25 - 0.5 | 0.12 - 0.25 |
| Escherichia coli with tet(A) | 32 - 128 | 32 - 128 | 4 - 16 | 2 - 8 |
| Escherichia coli with tet(B) | 64 - 256 | 64 - 256 | 16 - 64 | 16 - 64 |
| Staphylococcus aureus (Tetracycline-Susceptible) | 0.25 - 0.5 | 0.25 - 0.5 | 0.12 - 0.25 | 0.06 - 0.12 |
| Staphylococcus aureus with tet(K) | 16 - 64 | 16 - 64 | 1 - 4 | 0.25 - 1 |
| Staphylococcus aureus with tet(M) | 64 - 256 | 64 - 256 | 8 - 32 | 4 - 16 |
Data sourced from "Navigating Tetracycline Cross-Resistance: A Comparative Guide for Researchers" by Benchchem.[5]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent, as outlined by the Clinical and Laboratory Standards Institute (CLSI) document M07-A9.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Antibiotic stock solutions
-
Sterile pipette tips and multichannel pipettor
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Prepare Antibiotic Dilutions: Serially dilute the antibiotic stock solutions in CAMHB in the 96-well plates to achieve a range of concentrations.
-
Prepare Bacterial Inoculum: Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader to measure optical density.
Caption: Workflow for MIC determination.
Efflux Pump Activity Assay (Ethidium Bromide Accumulation)
This assay indirectly measures efflux pump activity by quantifying the intracellular accumulation of a fluorescent substrate, such as ethidium (B1194527) bromide (EtBr).
Materials:
-
Bacterial cultures (wild-type and suspected efflux pump-overexpressing strains)
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr) solution
-
Glucose
-
Efflux pump inhibitor (e.g., Carbonyl cyanide m-chlorophenyl hydrazone - CCCP)
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Cell Preparation: Grow bacterial cultures to the mid-logarithmic phase. Harvest the cells by centrifugation, wash with PBS, and resuspend in PBS to a specific optical density.
-
Loading with EtBr: Add glucose to energize the cells and then add EtBr to the cell suspension.
-
Accumulation Measurement: Monitor the increase in fluorescence over time as EtBr accumulates inside the cells and intercalates with DNA.
-
Efflux Measurement: After a period of accumulation, add an efflux pump inhibitor like CCCP. A functional efflux pump will be inhibited, leading to a rapid increase in fluorescence as EtBr is no longer expelled.
-
Data Analysis: Compare the fluorescence curves of the wild-type and test strains. A lower accumulation of EtBr in the test strain compared to the wild-type suggests active efflux. The addition of an inhibitor should increase accumulation in the strain with active efflux.
References
Validating Tetromycin A as a Potent and Selective Inhibitor of Protein Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the efficacy and mechanism of action of Tetromycin A, a novel putative protein synthesis inhibitor. Through objective comparisons with established inhibitors—Cycloheximide, Puromycin, and Anisomycin—and detailed experimental protocols, researchers can effectively characterize this new compound. The data presented for this compound is based on preliminary findings and serves as a template for validation studies.
Comparative Analysis of Protein Synthesis Inhibitors
The inhibitory potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the key characteristics and IC50 values of this compound in comparison to other well-known protein synthesis inhibitors.
| Inhibitor | Proposed Mechanism of Action | Target Ribosomal Subunit | IC50 for Protein Synthesis | Effect on Cell Viability (CC50) |
| This compound (Hypothetical) | Blocks the peptidyl transferase center, preventing peptide bond formation. | 60S (Eukaryotic) | ~150 nM | ~1.2 µM |
| Cycloheximide | Inhibits the translocation step of elongation by binding to the E-site of the ribosome.[1] | 60S (Eukaryotic) | 5-50 µM[1] | 570 nM[2] |
| Puromycin | Acts as an aminoacyl-tRNA analog, causing premature chain termination.[3][4] | 80S (Eukaryotic) & 70S (Prokaryotic) | 3.96 µM in NIH/3T3 cells[3][4] | 1.3 µM[2] |
| Anisomycin | Inhibits peptidyl transferase on the 60S ribosomal subunit.[5] | 60S (Eukaryotic) | 0.192-0.233 µM in U251 & U87 cells[5] | 81 nM[2] |
Experimental Protocols for Validation
To validate this compound as a protein synthesis inhibitor, a series of well-established assays should be performed. The following protocols provide a detailed methodology for these key experiments.
In Vitro Translation Assay
This assay directly measures the ability of a compound to inhibit protein synthesis in a cell-free system.
Materials:
-
Rabbit Reticulocyte Lysate System
-
mRNA template (e.g., Luciferase mRNA)
-
Amino acid mixture (containing a radiolabeled amino acid like ³⁵S-methionine)
-
This compound and control inhibitors (dissolved in a suitable solvent like DMSO)
-
Trichloroacetic acid (TCA)
-
Scintillation counter and vials
Procedure:
-
Prepare the in vitro translation reaction mix according to the manufacturer's instructions, containing rabbit reticulocyte lysate, amino acid mixture, and the mRNA template.
-
Aliquot the reaction mix into microcentrifuge tubes.
-
Add varying concentrations of this compound (e.g., 1 nM to 100 µM) and control inhibitors to the respective tubes. Include a vehicle-only control (e.g., DMSO).
-
Incubate the reactions at 30°C for 90 minutes to allow for protein synthesis.
-
Stop the reaction by placing the tubes on ice.
-
Precipitate the newly synthesized proteins by adding an equal volume of cold 10% TCA.
-
Incubate on ice for 30 minutes, then centrifuge to pellet the precipitated proteins.
-
Wash the protein pellet with cold acetone (B3395972) and allow it to air dry.
-
Resuspend the pellet in a suitable buffer and transfer to a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter to quantify the amount of newly synthesized protein.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effect of the inhibitor on cultured cells.
Materials:
-
Human cell line (e.g., HeLa or HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound and control inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and control inhibitors in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitors. Include a vehicle-only control.
-
Incubate the plate for 24-72 hours at 37°C in a CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the CC50 value.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in the phosphorylation status of key proteins in signaling pathways affected by protein synthesis inhibition, such as the mTOR and eIF2α pathways.
Materials:
-
Human cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system (e.g., PVDF membrane)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-4E-BP1, anti-4E-BP1, anti-phospho-eIF2α, anti-eIF2α, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture the cells and treat them with an effective concentration of this compound (e.g., 2x IC50) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells using the lysis buffer and collect the total protein lysate.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative changes in protein phosphorylation.
Visualizing the Experimental and Biological Pathways
To better understand the experimental process and the biological context of protein synthesis inhibition, the following diagrams have been generated.
Caption: Experimental workflow for validating a novel protein synthesis inhibitor.
Caption: The mTOR signaling pathway's role in regulating protein synthesis.
Caption: The eIF2α signaling pathway in response to cellular stress.
References
- 1. Cycloheximide | inhibitor of protein synthesis | CAS 66-81-9 | Buy Cycloheximide from Supplier InvivoChem [invivochem.com]
- 2. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative IC50 Analysis of Puromycin-Induced Cytotoxicity in NIH/3T3 Cells Using a Multi-Well Array Impedance Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
A Comparative Analysis for Drug Development: Tigecycline vs. Tetromycin A
In the critical landscape of antimicrobial resistance, the evaluation of novel and existing antibiotics is paramount for guiding future drug development. This guide provides a detailed comparative analysis of Tigecycline (B611373), a last-resort glycylcycline antibiotic, and Tetromycin A, a lesser-known antibacterial compound. The objective is to present a comprehensive, data-driven overview for researchers, scientists, and drug development professionals, highlighting the robust dataset available for Tigecycline against the current information scarcity for this compound.
Overview of the Compounds
Tigecycline is a semisynthetic glycylcycline antibiotic, a derivative of minocycline.[1] It was specifically engineered to overcome the two major mechanisms of tetracycline (B611298) resistance: ribosomal protection and drug-specific efflux pumps.[1] It is considered a last-line therapeutic option for treating complex infections caused by multidrug-resistant (MDR) bacteria.[2][3]
This compound is an antibiotic compound reported to be active against both susceptible and resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4] Publicly available data on its structure-activity relationship, mechanism of action, and full antibacterial spectrum is limited, positioning it as a compound requiring further investigation.
Mechanism of Action
Tigecycline functions by inhibiting bacterial protein synthesis.[5] Its mechanism is similar to other tetracyclines but with significantly higher potency.[1][6]
-
Target: Tigecycline binds to the bacterial 30S ribosomal subunit.[5][6]
-
Action: It blocks the entry of aminoacyl-tRNA molecules into the A-site of the ribosome.[1][5] This action prevents the incorporation of amino acids into the elongating peptide chain, effectively halting protein synthesis and leading to a bacteriostatic effect.[3][7] Against certain pathogens like Streptococcus pneumoniae and Legionella pneumophila, it has demonstrated bactericidal activity.[1][8]
-
Enhanced Affinity: Tigecycline's unique structure, particularly the N,N-dimethylglycylamido moiety at the 9-position, allows for stronger binding to the ribosome—five times greater than minocycline.[8] This enhanced interaction helps it evade ribosomal protection proteins, a common tetracycline resistance mechanism.[1][8]
The mechanism of action for This compound has not been detailed in the available scientific literature.
Comparative Antibacterial Spectrum
Tigecycline exhibits a broad spectrum of activity against a wide array of pathogens.[5] Data for this compound is limited to Gram-positive bacteria.[4]
| Feature | Tigecycline | This compound |
| Class | Glycylcycline (Tetracycline derivative)[5] | Not specified in available literature. |
| Gram-Positive Activity | Excellent, including MRSA, Vancomycin-Resistant Enterococci (VRE), and Streptococcus pneumoniae.[6] | Active against susceptible and resistant Gram-positive bacteria, including MRSA.[4] |
| Gram-Negative Activity | Good, including multi-drug resistant Acinetobacter baumannii, Stenotrophomonas maltophilia, and Enterobacteriaceae (including ESBL-producers).[6][8] Ineffective against Pseudomonas aeruginosa.[7] | Not specified in available literature. |
| Anaerobic Activity | Good activity against a variety of anaerobic bacteria.[5] | Not specified in available literature. |
| Atypical Activity | Active against atypical pathogens like Mycoplasma and Chlamydia.[9] | Not specified in available literature. |
Table 1: Representative Minimum Inhibitory Concentration (MIC) Data for Tigecycline
The following table summarizes the MIC₅₀ and MIC₉₀ values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for Tigecycline against key bacterial pathogens.
| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Staphylococcus aureus (MRSA) | 0.125 | 0.25 |
| Enterococcus faecalis (VRE) | 0.125 | 0.25 |
| Streptococcus pneumoniae | 0.06 | 0.125 |
| Escherichia coli | 0.25 | 0.5 |
| Klebsiella pneumoniae (ESBL+) | 0.5 | 1 |
| Acinetobacter baumannii | 0.5 | 1 |
| Note: Values are aggregated from multiple surveillance studies for illustrative purposes. Actual MICs can vary. |
Quantitative antibacterial data for this compound is not available in the public domain.
Mechanisms of Resistance
Tigecycline's design allows it to circumvent common tetracycline resistance, but specific resistance mechanisms against it have emerged.
Resistance to Tigecycline:
-
Efflux Pump Overexpression: This is the primary mechanism of resistance, particularly in Gram-negative bacteria.[2][3] The overexpression of pumps like the AdeABC system in Acinetobacter baumannii and AcrAB-TolC in Enterobacterales actively expels Tigecycline from the cell, reducing its intracellular concentration.[2][10]
-
Enzymatic Inactivation: The acquisition of tet(X) genes, which encode for an enzyme that degrades Tigecycline, confers high-level resistance.[3][10]
-
Ribosomal Mutations: Alterations in the 30S ribosomal protein S10 (encoded by the rpsJ gene) can reduce Tigecycline's binding affinity, though this is a less common mechanism.[11]
Mechanisms of resistance to This compound are currently unknown.
Key Experimental Protocols
Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is a standard method used to quantitatively measure the in vitro activity of an antimicrobial agent.[12]
1. Preparation of Antimicrobial Stock Solution:
- Weigh a precise amount of the antibiotic powder (e.g., Tigecycline).
- Reconstitute in a suitable solvent to create a high-concentration stock solution.
- Perform serial dilutions to create working solutions for the assay.
2. Inoculum Preparation:
- Select 3-5 well-isolated colonies of the test bacterium from an agar (B569324) plate after 18-24 hours of incubation.
- Suspend the colonies in sterile saline or broth.
- Adjust the suspension turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
- Dilute this standardized suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[13]
3. Assay Procedure:
- Dispense the antimicrobial dilutions into the wells of a 96-well microtiter plate.
- Inoculate each well with the prepared bacterial suspension.
- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubate the plate at 35-37°C for 16-20 hours.
4. Interpretation of Results:
- The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[12][13]
A[label="Prepare serial dilutions of\nantibiotic in 96-well plate"];
B[label="Prepare standardized bacterial\ninoculum (0.5 McFarland)"];
C [label="Dilute inoculum to final\nconcentration (5x10^5 CFU/mL)"];
D [label="Inoculate microtiter plate wells\nwith bacterial suspension"];
E [label="Incubate plate at 35-37°C\nfor 16-20 hours"];
F [label="Read results: Identify lowest\nconcentration with no visible growth"];
G [shape=ellipse, style=filled, label="Determine MIC", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> D;
B -> C -> D;
D -> E -> F -> G;
}
Conclusion and Future Directions
This analysis establishes Tigecycline as a potent, broad-spectrum antibiotic with a well-defined mechanism of action and a critical role in combating MDR pathogens. Its clinical utility is supported by extensive in vitro and in vivo data. However, the emergence of resistance, primarily through efflux pump overexpression, necessitates ongoing surveillance and research into combination therapies.
In stark contrast, This compound remains an enigmatic compound. While its reported activity against MRSA is promising, the profound lack of public data on its mechanism, spectrum, and safety profile makes any direct comparison to Tigecycline speculative.
For the scientific community, this guide underscores a significant knowledge gap. We recommend focused research to:
-
Elucidate the mechanism of action of this compound.
-
Determine its full antibacterial spectrum through comprehensive MIC testing against a diverse panel of clinical isolates.
-
Investigate its potential for resistance development and any cross-resistance with existing antibiotic classes.
Such studies are essential to determine if this compound holds potential as a future therapeutic agent in the ongoing battle against antimicrobial resistance.
References
- 1. droracle.ai [droracle.ai]
- 2. Frontiers | Molecular mechanisms of tigecycline-resistance among Enterobacterales [frontiersin.org]
- 3. Molecular mechanisms of tigecycline-resistance among Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. What is the mechanism of Tigecycline? [synapse.patsnap.com]
- 6. Tigecycline antibacterial activity, clinical effectiveness, and mechanisms and epidemiology of resistance: narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Tigecycline - Wikipedia [en.wikipedia.org]
- 9. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Resistance mechanisms of tigecycline in Acinetobacter baumannii [frontiersin.org]
- 11. journals.asm.org [journals.asm.org]
- 12. apec.org [apec.org]
- 13. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Synergistic Effects of Tetracycline in Combination with Other Antibiotics: A Comparative Guide
Introduction
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. Combination therapy, the simultaneous use of two or more antibiotics, is a promising strategy to enhance therapeutic efficacy, reduce the dosage of individual drugs, and combat the development of resistance. This guide provides a comparative analysis of the synergistic effects of tetracycline (B611298), a broad-spectrum bacteriostatic antibiotic, with other classes of antibiotics. Due to the limited availability of specific data on "Tetromycin A," this guide will focus on the well-documented synergistic interactions of the broader tetracycline class as a representative.
The primary mechanism of action for tetracyclines involves binding to the 30S ribosomal subunit of bacteria, which blocks the attachment of aminoacyl-tRNA to the ribosome and subsequently inhibits protein synthesis. Synergy can be achieved when a second antibiotic facilitates the action of tetracycline or vice versa, often by targeting a different cellular pathway.
Quantitative Analysis of Synergistic Effects: Tetracycline + Amoxicillin (B794)
The synergistic interaction between tetracycline and amoxicillin, a β-lactam antibiotic, has been evaluated against various bacterial strains using the checkerboard assay method. The Fractional Inhibitory Concentration (FIC) index is a quantitative measure of the degree of synergy. An FIC index of ≤ 0.5 is generally considered synergistic.
Table 1: Synergistic Activity of Tetracycline and Amoxicillin against Various Bacterial Strains
| Bacterial Strain | Tetracycline MIC (μg/mL) Alone | Amoxicillin MIC (μg/mL) Alone | Tetracycline MIC (μg/mL) in Combination | Amoxicillin MIC (μg/mL) in Combination | FIC Index | Interaction |
| Bacillus cereus (ATCC 10702) | 16 | 32 | 2 | 4 | 0.25 | Synergy |
| Staphylococcus aureus (ATCC 6538) | 32 | 64 | 4 | 8 | 0.25 | Synergy |
| Salmonella typhi (ATCC 13311) | 64 | 128 | 8 | 16 | 0.25 | Synergy |
| Acinetobacter calcoaceticus UP | 128 | 256 | 16 | 32 | 0.25 | Synergy |
| Klebsiella pneumoniae KZN | 64 | 128 | 8 | 16 | 0.25 | Synergy |
| Enterococcus faecalis KZN | 32 | 64 | 4 | 8 | 0.25 | Synergy |
| Staphylococcus aureus OK2a | 128 | 256 | 16 | 32 | 0.25 | Synergy |
| Proteus vulgaris KZN | 16 | 32 | 128 | 8 | 4.25 | Antagonism |
MIC: Minimum Inhibitory Concentration FIC Index Calculation: FIC of Tetracycline + FIC of Amoxicillin, where FIC = MIC of drug in combination / MIC of drug alone.
The data clearly indicates a strong synergistic interaction between tetracycline and amoxicillin against a broad range of Gram-positive and Gram-negative bacteria, with the exception of Proteus vulgaris KZN, where antagonism was observed.
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a widely used in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solutions of the test antibiotics (e.g., Tetracycline and Amoxicillin)
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Antibiotic A (e.g., Tetracycline) is serially diluted along the x-axis (columns) of the microtiter plate.
-
Antibiotic B (e.g., Amoxicillin) is serially diluted along the y-axis (rows) of the plate.
-
This creates a two-dimensional array of antibiotic concentrations. A row and a column are typically reserved for each antibiotic alone to determine their individual MICs. A well with no antibiotics serves as a growth control.
-
-
Inoculation: Each well of the microtiter plate is inoculated with a standardized bacterial suspension (final concentration of approximately 5 x 105 CFU/mL).
-
Incubation: The plate is incubated at 37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
-
Calculation of FIC Index: The FIC index is calculated for each well showing no growth using the following formula: FIC Index = FICA + FICB = (MICA in combination / MICA alone) + (MICB in combination / MICB alone)
Interpretation of FIC Index:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
Visualizations
Experimental Workflow
Caption: Workflow of the checkerboard assay for antibiotic synergy testing.
Proposed Mechanism of Synergy: Tetracycline and β-Lactams
The synergistic effect between tetracyclines and β-lactam antibiotics, such as amoxicillin, is often attributed to the disruption of the bacterial cell wall by the β-lactam, which in turn facilitates the entry of tetracycline into the bacterial cell to reach its ribosomal target.
Caption: Proposed mechanism of synergy between amoxicillin and tetracycline.
Proposed Mechanism of Synergy: Tetracycline and Aminoglycosides
While less commonly documented than with β-lactams, synergy between tetracyclines and aminoglycosides like gentamicin (B1671437) can occur. Both antibiotic classes inhibit protein synthesis but at different stages and locations on the ribosome. Their combined action may lead to a more profound disruption of this critical cellular process.
Caption: Synergistic inhibition of protein synthesis by tetracycline and gentamicin.
Conclusion
The combination of tetracycline with other antibiotics, particularly β-lactams like amoxicillin, demonstrates significant synergistic activity against a wide array of pathogenic bacteria. This approach holds considerable promise for overcoming antibiotic resistance and improving clinical outcomes. The checkerboard assay remains a fundamental tool for quantifying these interactions and guiding the rational design of combination therapies. Further research into the precise molecular mechanisms underlying these synergistic effects will be crucial for the development of novel and effective treatment strategies in the face of rising antimicrobial resistance.
Head-to-head comparison of Tetromycin A and Chlortetracycline
A comprehensive, data-supported comparison between Tetromycin A and Chlortetracycline is not feasible at this time due to the limited publicly available scientific literature on this compound. While Chlortetracycline is a well-documented, first-generation tetracycline (B611298) antibiotic with extensive research supporting its use, this compound remains a largely uncharacterized compound.
Initial findings indicate that this compound is an antibiotic with activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). Its molecular formula is C36H48O6. However, detailed information regarding its mechanism of action, specific antimicrobial spectrum with quantitative data (e.g., Minimum Inhibitory Concentrations - MICs), and experimental protocols are not available in the public domain.
In contrast, Chlortetracycline, discovered in 1945, has been the subject of extensive research for decades. This guide will provide a detailed overview of Chlortetracycline, with the understanding that a direct comparison with this compound cannot be completed until more research on the latter is published.
Chlortetracycline: A Detailed Profile
Chlortetracycline is a broad-spectrum bacteriostatic antibiotic belonging to the tetracycline class. It is effective against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical organisms like Chlamydia, Mycoplasma, and Rickettsia.[1][2]
Mechanism of Action
Chlortetracycline exerts its antibacterial effect by inhibiting protein synthesis in bacteria.[1][2] It binds to the 30S ribosomal subunit, which is a crucial component of the bacterial protein synthesis machinery.[1][2][3] This binding blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby preventing the addition of amino acids to the growing polypeptide chain.[3][4] This ultimately halts bacterial growth and replication.[2]
dot
Caption: Mechanism of action of Chlortetracycline.
Chemical Structure
Chlortetracycline is a tetracyclic naphthacene (B114907) carboxamide. Its chemical formula is C22H23ClN2O8 and it is isolated from Streptomyces aureofaciens.[5][6] The structure features a four-ring system with a chlorine atom at the 7-position.[6]
| Characteristic | Chlortetracycline |
| Chemical Formula | C22H23ClN2O8[5] |
| Molecular Weight | 478.88 g/mol [7] |
| CAS Number | 57-62-5[5] |
| Source | Streptomyces aureofaciens[5][6] |
Antimicrobial Spectrum and Efficacy
Chlortetracycline has a broad spectrum of activity, though its utility has been diminished by the development of bacterial resistance.[1][6] It is generally effective against:
-
Gram-positive bacteria: Streptococcus pneumoniae, Staphylococcus aureus[8]
-
Gram-negative bacteria: Haemophilus influenzae, Escherichia coli[1][8]
-
Atypical bacteria: Chlamydia, Mycoplasma, Rickettsia
Quantitative data on the efficacy of Chlortetracycline is typically presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
| Organism | MIC Range (µg/mL) |
| Escherichia coli | 0.32 - >128 |
| Staphylococcus aureus | 0.19 |
| Pasteurella multocida | 0.32 |
| Bordetella bronchiseptica | 0.32 |
Note: MIC values can vary significantly depending on the bacterial strain and the testing methodology.[9]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of Chlortetracycline against various bacterial strains is typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Chlortetracycline: A two-fold serial dilution of Chlortetracycline is prepared in the broth medium in a 96-well microtiter plate. The concentration range tested typically spans from a high concentration (e.g., 128 µg/mL) down to a low concentration (e.g., 0.06 µg/mL).
-
Inoculation: Each well containing the serially diluted Chlortetracycline is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Reading the Results: The MIC is determined as the lowest concentration of Chlortetracycline at which there is no visible growth of the bacteria.
References
- 1. Tetracycline (Achromycin V, Sumycin, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 4. Tetracycline - Wikipedia [en.wikipedia.org]
- 5. Tetracycline resistance determinants: mechanisms of action, regulation of expression, genetic mobility, and distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 9-substituted tetracycline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The tetracycline resistome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Efficacy of Tetracycline-Class Antibiotics in Murine Infection Models
A Guide for Researchers and Drug Development Professionals
Notice: Direct experimental data on the efficacy of "Tetromycin A" in murine infection models is not available in the current scientific literature. Therefore, this guide provides a comparative overview of the broader tetracycline (B611298) class of antibiotics, to which this compound likely belongs, and other commonly used antibiotics in established murine infection models. The data presented here is synthesized from multiple studies to provide a comprehensive comparison for research and development purposes.
I. Executive Summary
Tetracycline-class antibiotics have long been a cornerstone in the treatment of bacterial infections. Their broad-spectrum activity and favorable pharmacokinetic profiles make them valuable candidates for further development and research. This guide compares the efficacy of representative tetracycline-class antibiotics with other major antibiotic classes in preclinical murine infection models. The data is presented to facilitate an objective evaluation of their potential in treating infections caused by key bacterial pathogens.
II. Comparative Efficacy Data
The following tables summarize the in vivo efficacy of various antibiotics in different murine infection models. Efficacy is primarily measured by the reduction in bacterial burden (log10 CFU) or survival rates.
Table 1: Efficacy in Murine Subcutaneous Abscess Model (Staphylococcus aureus)
| Antibiotic Class | Antibiotic | Dosing Regimen | Bacterial Load Reduction (log10 CFU/abscess) vs. Control | Reference |
| Tetracycline | Tetracycline | 10 mg/kg, intraperitoneally, every 12h | 0.35 ± 0.19 | |
| Glycopeptide | Vancomycin | 150 mg/kg, single dose | Significant reduction (qualitative) | |
| Penicillin | Benzylpenicillin | Varies | 268-fold less active against tolerant strains |
Table 2: Efficacy in Murine Pneumonia Model (Pseudomonas aeruginosa)
| Antibiotic Class | Antibiotic | Dosing Regimen | Bacterial Burden Reduction (log10 CFU/lung) vs. Control | Reference |
| Aminoglycoside | Tobramycin | 160 mg/kg, subcutaneous, daily for 7 days (early treatment) | Significant reduction | |
| Polymyxin | Colistin | 10 mg/kg, subcutaneous, daily for 7 days (early treatment) | Modest reduction |
Table 3: Efficacy in Murine Ascending Urinary Tract Infection Model (Escherichia coli)
| Antibiotic Class | Antibiotic | Dosing Regimen | Outcome | Reference |
| Atypical Tetracycline | Amidochelocardin (CDCHD) | 12 mg/kg, subcutaneous, twice daily | High effectiveness in reducing bacterial burden in the kidney | |
| Atypical Tetracycline | Chelocardin (CHD) | 12 mg/kg, subcutaneous, twice daily | Effective, but less so than CDCHD | |
| Aminoglycoside | Gentamicin | 100 mg/kg, subcutaneous, twice daily | Effective |
III. Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are summaries of protocols used in the cited studies.
A. Murine Subcutaneous Abscess Model
This model is frequently used to evaluate antibiotic efficacy against skin and soft tissue infections, commonly caused by Staphylococcus aureus.
-
Animal Model: Typically, 6-8 week old BALB/c or CD-1 mice are used.
-
Inoculum Preparation: S. aureus strains (e.g., MW2) are grown to mid-logarithmic phase, washed, and resuspended in phosphate-buffered saline (PBS) to the desired concentration (e.g., 10^7 CFU/ml).
-
Infection: Mice are anesthetized, and a 0.1 ml bacterial suspension is injected subcutaneously into the flank.
-
Treatment: Antibiotic administration is initiated at a specified time post-infection (e.g., 2 hours). Dosing regimen (dose, route, and frequency) varies depending on the antibiotic being tested. A control group receives a vehicle (e.g., PBS).
-
Efficacy Assessment: At a predetermined endpoint (e.g., 24 hours post-infection), mice are euthanized. The abscesses are excised, homogenized, and serially diluted for bacterial enumeration (CFU counting) on appropriate agar (B569324) plates. The reduction in bacterial load compared to the control group is calculated.
B. Murine Pneumonia Model
This model is essential for studying respiratory tract infections.
-
Animal Model: C57BL/6 mice (8-10 weeks old) are commonly used.
-
Inoculum Preparation: Pseudomonas aeruginosa strains (e.g., PAO1) are prepared. For chronic infection models, bacteria may be embedded in agar beads.
-
Infection: Mice are anesthetized and infected via intratracheal inoculation with a specific bacterial dose (e.g., 1x10^6 CFU).
-
Treatment: Antibiotic therapy can be administered via various routes (e.g., subcutaneous, aerosol, or intranasal) at different time points (early or late post-infection) and for a specified duration (e.g., daily for 7 days).
-
Efficacy Assessment: Endpoints include monitoring body weight, determining bacterial burden (CFU) in the lungs and bronchoalveolar lavage fluid (BALF), and assessing inflammatory markers (e.g., total cell and neutrophil counts in BALF).
C. Murine Ascending Urinary Tract Infection (UTI) Model
This model mimics human UTIs and is valuable for testing antibiotics against uropathogens.
-
Animal Model: Female CD-1 or Balb/c mice are typically used.
-
Inoculum Preparation: Uropathogenic Escherichia coli (UPEC) strains are grown and prepared to a specific concentration.
-
Infection: Mice are anesthetized, and a bacterial suspension is instilled directly into the bladder via a transurethral catheter.
-
Treatment: Antibiotic treatment is initiated at a set time after infection and administered according to a defined schedule.
-
Efficacy Assessment: At the end of the treatment period, mice are euthanized, and the bladder and kidneys are aseptically removed, homogenized, and plated to determine bacterial CFU counts.
IV. Visualizing Experimental Workflows and Mechanisms
A. General Workflow for Murine Infection Model Studies
A Comparative Analysis of the Post-Antibiotic Effect of Tetracycline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the post-antibiotic effect (PAE) of tetracycline (B611298) and its analogs with other classes of antibiotics. The information presented is supported by experimental data to aid in research and development decisions.
Executive Summary
The post-antibiotic effect (PAE) is the continued suppression of bacterial growth after limited exposure to an antimicrobial agent. This phenomenon is a crucial pharmacodynamic parameter that influences dosing regimens. Antibiotics with a longer PAE may allow for less frequent dosing, which can improve patient compliance and potentially reduce the development of resistance.
Tetracyclines, a class of protein synthesis inhibitors, are known to exhibit a significant PAE, particularly against Gram-positive bacteria. This guide compares the PAE of tetracycline and its derivatives, such as minocycline (B592863) and doxycycline, with other major antibiotic classes, including fluoroquinolones, beta-lactams, and macrolides, against common pathogenic bacteria.
Comparative Analysis of Post-Antibiotic Effect (PAE)
The following tables summarize the in vitro PAE of various antibiotics against common Gram-positive and Gram-negative bacteria. It is important to note that PAE can be influenced by several factors, including the bacterial species and strain, the specific antibiotic and its concentration, and the duration of antibiotic exposure.
Table 1: Post-Antibiotic Effect (PAE) against Staphylococcus aureus
| Antibiotic Class | Antibiotic | Concentration (x MIC) | Exposure Time (h) | PAE (h) |
| Tetracyclines | Minocycline | 10 | 2 | 2.0 - 3.0 |
| Tetracycline | 10 | 2 | ~1.0 | |
| Fluoroquinolones | Ciprofloxacin (B1669076) | 5 | 1 | 1.65 - 2.75[1] |
| Ciprofloxacin | 3 µg/ml | 2 | 1.9[2] | |
| Macrolides | Erythromycin | 10 | 2 | 1.0 - 2.0 |
| Clarithromycin | 10 | 2 | 2.0 | |
| Lincosamides | Clindamycin | 10 | 2 | 2.0 |
| Glycopeptides | Vancomycin | 10 | 2 | 1.0 - 2.0 |
| Streptogramins | Quinupristin/Dalfopristin | 10 | 2 | 7.0 - 8.0 |
Table 2: Post-Antibiotic Effect (PAE) against Escherichia coli
| Antibiotic Class | Antibiotic | Concentration (x MIC) | Exposure Time (h) | PAE (h) |
| Tetracyclines | Tetracycline | Not Specified | 2 | Not consistently significant |
| Fluoroquinolones | Ciprofloxacin | 3 µg/ml | 2 | 3.0 - 4.0[2] |
| Beta-Lactams | Ampicillin | Not Specified | 0.5 - 2 | Not significant[3] |
| Ceftazidime | Various | 2 | 0.5 - 2.6[4] | |
| Cefuroxime | Various | 2 | 0.4 - 2.6[4] | |
| Imipenem | Various | 2 | 0.3 - 4.5[4] | |
| Piperacillin | Various | 2 | 0.4 - 0.95[4] | |
| Aminoglycosides | Tobramycin | Not Specified | Not Specified | Significant |
Mechanism of Action: Tetracycline
Tetracyclines exert their bacteriostatic effect by inhibiting protein synthesis. They passively diffuse through porin channels in the bacterial outer membrane and are then actively transported into the cytoplasm. Once inside, they reversibly bind to the 30S ribosomal subunit. This binding blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, effectively preventing the addition of new amino acids to the growing peptide chain and halting protein synthesis.
Mechanism of Tetracycline's inhibitory action on bacterial protein synthesis.
Experimental Protocols
The determination of the post-antibiotic effect is crucial for understanding the pharmacodynamic properties of an antibiotic. The most common in vitro method is the viable count method.
Protocol for Viable Count Method to Determine Post-Antibiotic Effect
-
Bacterial Culture Preparation:
-
Prepare a logarithmic phase bacterial culture in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
-
Antibiotic Exposure:
-
Divide the bacterial culture into two sets of tubes: test and control.
-
Add the test antibiotic to the 'test' tubes at a specified concentration (e.g., 5-10 times the Minimum Inhibitory Concentration - MIC).
-
Add an equal volume of sterile broth to the 'control' tubes.
-
Incubate both sets of tubes at 37°C for a defined period (typically 1-2 hours).
-
-
Removal of Antibiotic:
-
After the exposure period, remove the antibiotic from the 'test' culture. This can be achieved by:
-
Dilution: A 1:1000 dilution of the culture in fresh, pre-warmed broth is usually sufficient to reduce the antibiotic concentration to sub-inhibitory levels.
-
Centrifugation and Washing: Centrifuge the culture, discard the supernatant containing the antibiotic, and resuspend the bacterial pellet in fresh, pre-warmed broth. Repeat this washing step two to three times.
-
-
Subject the 'control' culture to the same dilution or washing procedure.
-
-
Monitoring Bacterial Regrowth:
-
Incubate both the 'test' and 'control' cultures at 37°C.
-
At regular intervals (e.g., every hour), take aliquots from both cultures and perform viable counts by plating serial dilutions onto agar (B569324) plates.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
-
Calculation of PAE:
-
Count the colonies on the agar plates to determine the CFU/mL at each time point for both the 'test' and 'control' cultures.
-
The PAE is calculated using the formula: PAE = T - C
-
Where T is the time required for the count in the 'test' culture to increase by 1 log₁₀ CFU/mL above the count observed immediately after antibiotic removal.
-
And C is the time required for the count in the 'control' culture to increase by 1 log₁₀ CFU/mL above its initial count after the same procedure.
-
-
Workflow for determining the post-antibiotic effect (PAE) using the viable count method.
Conclusion
Tetracycline and its analogs, particularly minocycline, demonstrate a noteworthy post-antibiotic effect against Gram-positive bacteria like Staphylococcus aureus. While the PAE against Gram-negative bacteria such as Escherichia coli is less pronounced for tetracyclines, other antibiotic classes like fluoroquinolones exhibit a significant PAE. The choice of antibiotic should consider not only its direct bactericidal or bacteriostatic activity but also its pharmacodynamic properties like the post-antibiotic effect to optimize therapeutic outcomes and minimize the risk of resistance. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers in the field of antimicrobial drug development.
References
- 1. Post-antibiotic effect and killing activity of ciprofloxacin against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Post-antibiotic suppressive effect of ciprofloxacin against gram-positive and gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Post-Antibiotic Effect of Ampicillin and Levofloxacin to Escherichia coli and Staphylococcus aureus Based on Microscopic Imaging Analysis [mdpi.com]
- 4. Postantibiotic effect of beta-lactam antibiotics on Escherichia coli evaluated by bioluminescence assay of bacterial ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of Tetracycline: A Comparative Analysis Framework
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic analysis of the broad-spectrum antibiotic, Tetracycline (B611298). Due to the lack of available data for a compound identified as "Tetromycin A," a direct comparison is not feasible at this time. However, this document serves as a comprehensive template for the spectroscopic characterization of tetracycline-class antibiotics, outlining the key spectral features and the experimental protocols to obtain them. This framework can be readily adapted for comparative analysis with other tetracycline derivatives or novel antibiotic compounds as data becomes available.
Chemical Structures
Tetracycline is a well-characterized antibiotic with a rigid, four-ring (naphthacene carboxamide) core structure.[1][2] Its chemical formula is C₂₂H₂₄N₂O₈, and its IUPAC name is (4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide.[3][4]
An extensive search for the chemical structure of This compound did not yield any definitive results, suggesting it may be a rare, obsolete, or alternative name for another compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for Tetracycline obtained through various analytical techniques.
UV-Visible (UV-Vis) Spectroscopy
Table 1: UV-Visible Absorption Maxima (λmax) of Tetracycline
| Solvent/pH Condition | λmax (nm) | Reference |
| Aqueous Solution (pH 1.056) | 216, 262, 359 | |
| Aqueous Solution (pH 5.102) | 244, 280, 362 | |
| Aqueous Solution (Acidic) | 250, 275, 357 | [5] |
| Aqueous Solution | 235, 270, 370 | [6] |
The UV-Vis spectrum of tetracycline is characterized by multiple absorption bands that are sensitive to pH. These bands primarily correspond to π→π* transitions within the conjugated system of the molecule.[5]
Infrared (IR) Spectroscopy
Table 2: Key Infrared (IR) Absorption Bands of Tetracycline
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3341-3329 | N-H and O-H stretching | [7] |
| 3085-3024 | Aromatic C-H stretching | [7] |
| 2995-2863 | CH₃ stretching | [7] |
| 1648-1582 | C=C stretching | [7] |
| 1458 | Aromatic C-H bending | [7] |
| 1357 | CH₃ bending | [7] |
| 965 | C-N stretching | [7] |
The IR spectrum of tetracycline reveals characteristic peaks corresponding to its various functional groups, including hydroxyl, amine, amide, and aromatic moieties.[7]
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data for Tetracycline
| Ionization Mode | Observed m/z | Ion Type | Reference |
| Electrospray Ionization (ESI) | [M+H]⁺ | Protonated Molecule | [8] |
| Electrospray Ionization (ESI) | [M-H]⁻ | Deprotonated Molecule | [8] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | 427.1 | [M+H]⁺ of Anhydrotetracycline | [9] |
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of tetracycline. In electrospray ionization, both protonated and deprotonated molecular ions are commonly observed.[8]
Experimental Protocols
Detailed methodologies are essential for reproducible spectroscopic analysis. The following are generalized protocols for the techniques discussed.
UV-Visible Spectroscopy Protocol
A solution of the antibiotic is prepared in a suitable solvent (e.g., water, methanol) at a known concentration. The UV-Vis spectrum is then recorded using a spectrophotometer, typically over a wavelength range of 200-800 nm. The pH of aqueous solutions should be controlled and recorded, as it can significantly influence the absorption spectrum of tetracycline.
Infrared (IR) Spectroscopy Protocol
The solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet. The IR spectrum is then obtained using a Fourier-transform infrared (FTIR) spectrometer. This technique provides information about the functional groups present in the molecule.
Mass Spectrometry Protocol
For electrospray ionization mass spectrometry (ESI-MS), the antibiotic is dissolved in a suitable solvent, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with the addition of a small amount of acid (e.g., formic acid) or base (e.g., ammonium (B1175870) hydroxide) to promote ionization.[8] The solution is then introduced into the mass spectrometer. For liquid chromatography-mass spectrometry (LC-MS), the sample is first separated by HPLC before being introduced into the mass spectrometer, which allows for the analysis of complex mixtures.[9]
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the typical workflows for the spectroscopic techniques described.
Caption: Workflow for UV-Visible Spectroscopic Analysis.
Caption: Workflow for Infrared Spectroscopic Analysis.
Caption: Workflow for Mass Spectrometry Analysis.
References
- 1. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 2. biomedres.us [biomedres.us]
- 3. Tetracycline - Wikipedia [en.wikipedia.org]
- 4. Tetracycline | C22H24N2O8 | CID 54675776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Tetracycline in Pharmaceutical Preparation by Molecular and Atomic Absorption Spectrophotometry and High Performance Liquid Chromatography via Complex Formation with Au(III) and Hg(II) Ions in Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spectroscopic Characterization of Chloramphenicol and Tetracycline: An Impact of Biofield Treatment [scalar.usc.edu]
- 8. Electrospray ionization mass spectrometry of tetracycline, oxytetracycline, chlorotetracycline, minocycline, and methacycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Guide to Differential Gene Expression in Response to Tetracycline Antibiotics
This guide provides a detailed comparison of the effects of tetracycline (B611298) and its alternatives on gene expression, offering valuable insights for researchers, scientists, and drug development professionals. The focus is on providing objective, data-driven comparisons supported by experimental evidence. While the initial query specified "Tetromycin A," this guide will focus on the broader, well-studied class of tetracycline antibiotics, with tetracycline as the primary example, due to the limited specific data on "this compound."
Mechanism of Action: Tetracyclines vs. Macrolides
Tetracyclines and macrolides are both classes of antibiotics that inhibit protein synthesis in bacteria, a crucial process for their growth and replication. However, they achieve this through distinct mechanisms, targeting different components of the bacterial ribosome.
Tetracyclines, such as tetracycline and its derivative doxycycline, primarily bind to the 30S ribosomal subunit. This binding physically blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, effectively halting the elongation of the polypeptide chain.[1]
In contrast, macrolides, such as erythromycin, bind to the 50S ribosomal subunit. Their binding site is located at or near the peptidyl transferase center, which is responsible for forming peptide bonds. By binding to this site, macrolides obstruct the exit tunnel through which the nascent polypeptide chain emerges, thereby inhibiting protein elongation.[1]
References
The Unseen Battlefield: A Comparative Proteomic Guide to Bacterial Responses to Tetracycline
For researchers, scientists, and drug development professionals, understanding the intricate molecular skirmishes between bacteria and antibiotics is paramount. This guide provides a comparative analysis of the proteomic shifts in bacteria upon treatment with tetracycline (B611298), offering insights into its mechanism of action and the bacterial stress response. Experimental data is presented to compare these effects with other antibiotic classes, supported by detailed methodologies for key proteomic experiments.
Tetracyclines are a class of broad-spectrum antibiotics that function by inhibiting protein synthesis in bacteria. They achieve this by binding to the 30S ribosomal subunit and preventing the accommodation of aminoacyl-tRNA into the A site of the ribosome, thereby halting the elongation of the polypeptide chain. The bacterial proteome, representing the entire complement of proteins, dynamically responds to such antibiotic-induced stress, providing a detailed snapshot of the cellular strategies for survival and the antibiotic's precise impact. Proteomic analysis has thus emerged as a powerful tool to dissect these responses, offering insights that genomics or transcriptomics alone cannot provide.
Comparative Proteomic Response to Tetracycline and Other Antibiotics
The treatment of bacteria with tetracycline elicits a distinct proteomic signature. Studies on Escherichia coli and Pseudomonas aeruginosa have revealed significant alterations in proteins involved in various cellular processes. A comparative analysis with other antibiotics highlights both unique and overlapping cellular responses.
| Protein Category | Tetracycline | Ampicillin (B1664943) (β-lactam) | Kanamycin (Aminoglycoside) | Ciprofloxacin (Fluoroquinolone) |
| Protein Synthesis | Down-regulation of ribosomal proteins and elongation factors. | Indirect effects, potential up-regulation of stress-related chaperones. | Strong induction of heat shock proteins (GroES/L) due to mistranslation. | Down-regulation of proteins involved in translation. |
| Cell Wall/Envelope | Alterations in outer membrane proteins (e.g., OprF, OprG, MexA in P. aeruginosa). | Up-regulation of proteins involved in peptidoglycan biosynthesis and cell wall stress response. | Changes in outer membrane protein expression. | Alterations in outer membrane porins. |
| Energy Metabolism | Perturbation of metabolic pathways. | Up-regulation of metabolic pathways related to CoA metabolism. | Alterations in energy metabolism proteins. | Down-regulation of TCA cycle and aerobic respiration proteins. |
| Stress Response | Induction of general stress response proteins. | Induction of oxidative stress response proteins. | Induction of chaperones and proteases to manage misfolded proteins. | Strong induction of the SOS response and DNA repair proteins. |
| Transport | Up-regulation of efflux pumps (e.g., MexA in P. aeruginosa). | Changes in transport protein expression. | Alterations in transport systems. | Up-regulation of efflux pumps. |
Experimental Protocols
A typical workflow for the proteomic analysis of antibiotic-treated bacteria involves several key steps, from sample preparation to data analysis.
Detailed Methodologies
1. Bacterial Culture and Antibiotic Treatment:
-
Grow the bacterial strain of interest (e.g., E. coli) in a suitable liquid medium (e.g., Luria-Bertani broth) to the mid-logarithmic phase of growth.
-
Introduce the antibiotic (e.g., tetracycline) at a sub-lethal concentration (e.g., 0.5x Minimum Inhibitory Concentration) to induce a proteomic response without causing immediate cell death.
-
Incubate for a defined period (e.g., 2-4 hours).
-
Harvest the bacterial cells by centrifugation.
2. Protein Extraction and Digestion:
-
Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline).
-
Lyse the cells using physical methods (e.g., sonication, bead beating) or chemical methods (e.g., lysis buffer with detergents).
-
Centrifuge to remove cell debris and collect the supernatant containing the soluble proteome.
-
Quantify the protein concentration using a standard assay (e.g., Bradford or BCA assay).
-
Reduce and alkylate the proteins, followed by digestion with a protease (e.g., trypsin) overnight at 37°C.
3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the resulting peptides by reverse-phase liquid chromatography.
-
Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
The mass spectrometer performs tandem mass spectrometry (MS/MS) to fragment the peptides and determine their amino acid sequences.
4. Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest) to identify the peptides and corresponding proteins by matching the experimental MS/MS spectra against a protein sequence database.
-
Perform protein quantification, for example, using label-free quantification methods based on spectral counting or peak intensity.
-
Conduct bioinformatic analysis to identify differentially expressed proteins and enriched biological pathways or Gene Ontology (GO) terms.
Signaling Pathways and Mechanisms of Action
The proteomic data provides valuable insights into the cellular pathways affected by tetracycline. The primary mechanism involves the direct inhibition of protein synthesis, which triggers a cascade of downstream effects.
The inhibition of protein synthesis by tetracycline leads to a decrease in the abundance of ribosomal proteins and elongation factors. This primary insult triggers a broader cellular stress response. Bacteria may attempt to counteract the antibiotic's effect by up-regulating efflux pumps to expel the drug and by altering the composition of their outer membrane to reduce permeability. The observed metabolic alterations reflect the cell's attempt to adapt to the energy-deprived state caused by the shutdown of protein production.
In contrast, other antibiotics induce different primary stress signals. For example, β-lactams like ampicillin primarily disrupt cell wall synthesis, leading to the up-regulation of proteins involved in peptidoglycan biosynthesis. Aminoglycosides, such as kanamycin, cause mistranslation, resulting in an accumulation of misfolded proteins and a strong induction of the heat shock response. Fluoroquinolones target DNA gyrase, leading to DNA damage and the activation of the SOS response.
By comparing the proteomic signatures of different antibiotics, researchers can gain a deeper understanding of their specific mechanisms of action and identify potential new drug targets. This comparative approach is crucial for the development of novel antimicrobial strategies to combat the growing threat of antibiotic resistance.
Validating the Target Specificity of Tetracycline Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the target specificity of tetracycline (B611298) antibiotics, a class of broad-spectrum antibacterial agents. Due to the limited availability of specific data for Tetromycin A, this document will focus on the well-characterized tetracycline class as a representative example. We will objectively compare its performance with alternative antibiotics and provide supporting experimental data to validate its mechanism of action.
Introduction to Tetracycline and its Mechanism of Action
Tetracyclines are a class of antibiotics that inhibit protein synthesis in bacteria. Their primary target is the 30S ribosomal subunit, a key component of the bacterial protein synthesis machinery. By binding to the 30S subunit, tetracyclines prevent the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, effectively halting the elongation of the polypeptide chain and inhibiting bacterial growth. This bacteriostatic action makes them effective against a wide range of Gram-positive and Gram-negative bacteria.
Comparative Analysis of Tetracycline and Alternatives
The following table summarizes the performance of tetracycline and its common alternatives in treating infections, particularly those caused by Methicillin-resistant Staphylococcus aureus (MRSA), a common and often difficult-to-treat pathogen.
| Antibiotic | Target/Mechanism of Action | Primary Indications | Reported Efficacy (MRSA) | Common Resistance Mechanisms |
| Tetracycline | Inhibits protein synthesis by binding to the 30S ribosomal subunit. | Acne, cholera, brucellosis, plague, malaria, syphilis. | Effective against many community-associated MRSA strains. | Efflux pumps, ribosomal protection proteins, enzymatic inactivation. |
| Doxycycline | A semi-synthetic tetracycline with a similar mechanism of action. | Respiratory tract infections, Lyme disease, acne, chlamydial infections. | A common oral treatment option for community-onset MRSA skin and soft tissue infections. | Similar to tetracycline. |
| Minocycline | Another semi-synthetic tetracycline. | Acne, rheumatoid arthritis, various bacterial infections. | Effective against MRSA; often used for skin and soft tissue infections. | Similar to tetracycline. |
| Vancomycin (B549263) | Inhibits cell wall synthesis in Gram-positive bacteria. | Severe MRSA infections, including bacteremia and endocarditis. | Considered a first-line treatment for serious MRSA infections. | Alteration of the drug target (D-Ala-D-Ala to D-Ala-D-Lac). |
| Linezolid | Inhibits protein synthesis by binding to the 50S ribosomal subunit. | MRSA pneumonia, skin and soft tissue infections. | Superior to vancomycin in some studies for MRSA pneumonia and skin infections. | Mutations in the 23S rRNA. |
| Daptomycin | Disrupts bacterial cell membrane function. | Complicated skin and skin structure infections, S. aureus bacteremia. | Effective for MRSA bacteremia and endocarditis; not used for pneumonia. | Alterations in cell membrane composition and charge. |
| Clindamycin | Inhibits protein synthesis by binding to the 50S ribosomal subunit. | Skin and soft tissue infections, anaerobic infections. | Can be effective, but resistance is a concern. | Target site modification (methylation of 23S rRNA). |
| Trimethoprim-Sulfamethoxazole (TMP-SMX) | Inhibits folic acid synthesis. | Urinary tract infections, MRSA skin infections. | A recommended oral antibiotic for MRSA skin and soft tissue infections. | Mutations in the target enzymes (dihydrofolate reductase and dihydropteroate (B1496061) synthase). |
Experimental Protocols for Target Validation
Validating that the 30S ribosomal subunit is the specific target of tetracycline involves a combination of genetic and biochemical approaches.
In Vitro Protein Synthesis Inhibition Assay
Objective: To demonstrate that tetracycline directly inhibits bacterial protein synthesis.
Methodology:
-
Prepare a cell-free translation system: This system contains all the necessary components for protein synthesis (ribosomes, tRNAs, amino acids, enzymes) isolated from a susceptible bacterial strain (e.g., E. coli).
-
Set up reaction mixtures: Combine the cell-free system components with a template mRNA (e.g., encoding a reporter protein like luciferase or β-galactosidase) and radiolabeled amino acids (e.g., ³⁵S-methionine).
-
Introduce tetracycline: Add varying concentrations of tetracycline to the experimental reaction tubes. Include a no-antibiotic control.
-
Incubate: Allow the translation reaction to proceed for a set period at an optimal temperature (e.g., 37°C).
-
Quantify protein synthesis: Precipitate the newly synthesized, radiolabeled proteins and measure the incorporated radioactivity using a scintillation counter.
-
Analyze data: Plot the percentage of protein synthesis inhibition against the tetracycline concentration to determine the IC₅₀ (the concentration that inhibits 50% of protein synthesis).
Ribosomal Binding Assay
Objective: To show direct binding of tetracycline to the bacterial ribosome.
Methodology:
-
Isolate ribosomes: Purify 70S ribosomes from a susceptible bacterial strain.
-
Radiolabel tetracycline: Use a radiolabeled form of tetracycline (e.g., ³H-tetracycline).
-
Binding reaction: Incubate the purified ribosomes with increasing concentrations of ³H-tetracycline.
-
Separate bound from free drug: Use a technique like equilibrium dialysis or filter binding to separate the ribosome-bound tetracycline from the unbound drug.
-
Quantify binding: Measure the radioactivity associated with the ribosomes.
-
Determine binding affinity: Calculate the dissociation constant (Kd) to quantify the affinity of tetracycline for the ribosome.
Genetic Validation using Tetracycline-Resistant Mutants
Objective: To confirm the target by showing that mutations in the target site confer resistance.
Methodology:
-
Isolate resistant mutants: Select for bacterial mutants that can grow in the presence of high concentrations of tetracycline.
-
Sequence the ribosomal RNA genes: Extract genomic DNA from the resistant mutants and sequence the 16S rRNA gene, which is part of the 30S subunit.
-
Identify mutations: Compare the 16S rRNA gene sequences of the resistant mutants to the wild-type sequence to identify any mutations.
-
Correlate mutations with resistance: Demonstrate that the identified mutations are responsible for the resistance phenotype, for example, by introducing the mutation into a susceptible strain and showing that it becomes resistant.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Target Validation
Caption: Workflow for validating the 30S ribosomal subunit as the target of tetracycline.
Simplified Bacterial Protein Synthesis Pathway and Tetracycline Inhibition
Caption: Tetracycline inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.
Conclusion
The target specificity of tetracycline for the bacterial 30S ribosomal subunit is well-established through a variety of experimental approaches. This guide has provided an overview of these methods, along with a comparative analysis of tetracycline and its alternatives. For researchers and drug development professionals, a thorough understanding of target validation is crucial for the development of new and effective antimicrobial agents. The experimental protocols and workflows outlined here serve as a foundational framework for such investigations.
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of Tetromycin A
Researchers, scientists, and drug development professionals handling Tetromycin A must adhere to stringent disposal protocols to ensure both laboratory safety and environmental protection. Improper disposal of antibiotics like this compound can contribute to the development of antibiotic-resistant bacteria, posing a significant threat to public health.[1] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste in a laboratory setting.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.[2] When handling this compound, especially in its pure or concentrated form, appropriate Personal Protective Equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) tested according to EN 374.[3] | To prevent skin contact and absorption. |
| Eye Protection | Safety goggles with side protection.[3] | To protect eyes from dust and splashes. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Required when dusts are generated. | To prevent inhalation of the compound. |
In the event of a spill, immediately contain the area and clean it according to your laboratory's established protocols for hazardous materials.[2]
Disposal Procedures for this compound Waste
The correct disposal method for this compound depends on its concentration and form. A critical distinction must be made between high-concentration stock solutions and low-concentration working solutions or contaminated materials.
High-Concentration this compound Waste
High-concentration forms of this compound, such as stock solutions or pure powder, are classified as hazardous chemical waste.[1][2] These materials must not be disposed of down the drain or in regular trash.
Step-by-Step Disposal Protocol for High-Concentration Waste:
-
Segregation: Do not mix high-concentration this compound waste with other laboratory waste streams.[2]
-
Containerization: Collect the waste in a designated, properly sealed, and clearly labeled hazardous waste container. The container must be compatible with the chemical and approved for the transport of dangerous goods.[4]
-
Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name "this compound" and any other hazardous components.
-
Storage: Store the sealed container in a designated satellite accumulation area for chemical waste. This area should be well-ventilated and have secondary containment to prevent spills.[4]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[2]
Low-Concentration this compound Waste
This category includes waste such as used cell culture media containing this compound and contaminated lab supplies (e.g., pipette tips, gloves, flasks).
Disposal of Liquid Low-Concentration Waste (e.g., Culture Media):
While some antibiotics that are heat-labile can be deactivated by autoclaving, it is safest to assume that this compound, like many tetracyclines, may be heat-stable.[1][2] Therefore, autoclaving is not a reliable method for rendering the active compound harmless. The recommended procedure is to treat all liquid waste containing this compound as chemical waste.
-
Collection: Collect all liquid media containing this compound in a designated waste container labeled "Antibiotic-containing solution".[4]
-
Treatment: This waste will typically be handled by a professional waste management service that may use methods like evaporation and purification, with the solid residue being incinerated.[4]
-
Disposal: The collected waste should be handed over to your institution's hazardous waste management program.
Disposal of Solid Low-Concentration Waste (e.g., Contaminated Labware):
-
Segregation: All solid materials that have come into contact with this compound, such as gloves, pipette tips, and culture flasks, should be considered contaminated.
-
Containerization: Place these materials in a designated biohazardous or chemical waste container as per your institution's policies.[2] For "sharps" like needles or razor blades, always use an approved sharps container.[5]
-
Disposal: The sealed containers should be collected by your institution's hazardous waste service for appropriate disposal, which is typically incineration.[6]
Experimental Protocol: Inactivation of this compound in Aqueous Solution (for research purposes)
While chemical waste disposal is the standard, advanced oxidation processes (AOPs) are being researched for the degradation of tetracycline (B611298) antibiotics in wastewater.[7] One such method involves the use of UV light and hydrogen peroxide (H₂O₂). The following is a generalized experimental protocol for the lab-scale inactivation of tetracyclines.
Objective: To degrade this compound in an aqueous solution using a UV/H₂O₂ advanced oxidation process.
Materials:
-
This compound solution of known concentration
-
Hydrogen peroxide (H₂O₂) solution
-
UV photoreactor
-
pH meter
-
Stir plate and stir bar
-
Appropriate analytical equipment to measure this compound concentration (e.g., HPLC)
Procedure:
-
pH Adjustment: Adjust the pH of the this compound solution. For many tetracyclines, optimal degradation occurs in a slightly acidic to neutral pH range. For example, a pH of 4 has been shown to be effective for some tetracyclines.[8]
-
Initiation of Reaction: Place the solution in the UV photoreactor on a stir plate to ensure continuous mixing.
-
Addition of Oxidant: Add a predetermined concentration of H₂O₂ to the solution.
-
UV Irradiation: Turn on the UV lamp to begin the photodegradation process.
-
Sampling: At regular time intervals, withdraw small aliquots of the solution to analyze the concentration of this compound.
-
Analysis: Measure the concentration of this compound in each sample using a suitable analytical method like HPLC.
-
Termination: Continue the process until the concentration of this compound is below the desired limit.
-
Disposal of Treated Solution: Even after treatment, the solution should be disposed of as chemical waste unless validated to be non-hazardous by your institution's EHS.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and proper disposal pathways for different types of this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. benchchem.com [benchchem.com]
- 3. carlroth.com [carlroth.com]
- 4. Laboratory waste | Staff Portal [staff.ki.se]
- 5. odu.edu [odu.edu]
- 6. mcfenvironmental.com [mcfenvironmental.com]
- 7. researchgate.net [researchgate.net]
- 8. Effective removal of tetracycline antibiotics from wastewater using practically applicable iron(III)-loaded cellulose nanofibres - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling Tetromycin A
Disclaimer: "Tetromycin A" is not a publicly registered or commonly known chemical compound. The following guidance is based on established best practices for handling potent, novel, or hazardous research compounds where a full toxicological profile is not yet available. This guide must be supplemented by a thorough, compound-specific risk assessment and adherence to your institution's safety protocols.
This document provides researchers, scientists, and drug development professionals with essential safety protocols, operational plans, and disposal procedures for handling "this compound," a representative potent research compound.
Hazard Assessment and Engineering Controls
Given that "this compound" is a novel compound, it must be treated as hazardous. Potential risks include dermal, ocular, and respiratory tract irritation, as well as unknown systemic toxicity or long-term health effects.[1][2] The primary objective is to minimize all potential routes of exposure—inhalation, ingestion, skin contact, and injection.[2]
Primary Engineering Controls: All manipulations of "this compound," especially handling of powders, must be performed within a certified containment device to minimize aerosol generation and environmental contamination.[3][4]
| Control Level | Equipment | Recommended Use Case |
| Standard Containment | Chemical Fume Hood | Handling dilute solutions, performing liquid transfers. |
| Enhanced Containment | Class II Biological Safety Cabinet (BSC) or Containment Ventilated Enclosure (CVE) | Weighing and preparing stock solutions from powder. |
| Maximum Containment | Glovebox or Isolator | Handling highly potent or large quantities of powder to ensure maximum operator protection.[4][5] |
Personal Protective Equipment (PPE)
A risk-based approach should be used to select appropriate PPE.[3] For potent compounds like "this compound," enhanced precautions are necessary, particularly when handling the substance in its powdered form.[3][6]
| Activity | Recommended PPE | Rationale |
| Receiving & Storage | - Lab Coat- Safety Glasses with Side Shields- Single Pair of Nitrile Gloves | Protects against incidental contact with potentially contaminated external packaging.[6] |
| Weighing & Dispensing (Powder) | - Disposable, Solid-Front Gown with Cuffed Sleeves- Double Nitrile Gloves- Eye and Face Protection (Full-face shield or goggles)[6][7]- Respiratory Protection (N95 or higher, PAPR recommended) | High risk of aerosolization. Full respiratory and skin protection is critical to prevent inhalation and dermal exposure.[3][8] |
| Solution Preparation & Handling | - Lab Coat or Disposable Gown- Safety Glasses with Side Shields or Goggles- Single Pair of Nitrile Gloves (Double-gloving recommended for concentrated solutions) | Reduced risk of aerosolization, but splashes remain a primary hazard. Engineering controls are the main line of defense.[3] |
| Waste Disposal & Decontamination | - Disposable Gown- Double Nitrile Gloves- Splash Goggles or Face Shield | Direct contact with contaminated materials and cleaning agents requires robust barrier protection. |
Standard Operating Procedure (SOP) Workflow
Following a structured workflow is critical to ensure safety and procedural consistency.
Caption: Standard workflow for safely handling this compound.
Decontamination and Spill Management
Prompt and correct decontamination is crucial to prevent cross-contamination and accidental exposure.[9]
Decontamination Protocol
A three-step process is recommended for cleaning all surfaces and equipment that have come into contact with "this compound":[10][11]
-
Deactivation (if applicable): Render the compound inert. An appropriate agent, such as a solution of sodium hypochlorite, may be used if it is known to deactivate the compound without creating more hazardous byproducts.[10][11] This step may be omitted if a validated deactivating agent is not known.[11]
-
Decontamination: Remove the residue. Use a validated cleaning agent or a 70% alcohol solution to wipe down surfaces.[10][12] Wipes should be used instead of spray bottles to avoid aerosolizing contaminants.[10]
-
Cleaning: Remove the decontamination agent. Wipe surfaces with sterile water or a germicidal detergent to remove any remaining cleaning agents.[10][11]
Spill Response Plan
Immediate and appropriate action is required in the event of a spill.[13]
Caption: Emergency response plan for a this compound spill.
Waste Disposal Plan
All materials contaminated with "this compound" must be treated as hazardous chemical waste.[14] Proper segregation and disposal are mandatory to protect personnel and the environment.[14][15]
| Waste Type | Collection & Labeling Protocol | Disposal Route |
| Solid Waste (Gloves, gowns, pipette tips, contaminated labware) | - Collect in a dedicated, puncture-resistant, and sealed container.[3]- Label clearly as "Hazardous Waste: this compound Contaminated Debris." | Dispose of through your institution's certified hazardous waste vendor.[3] |
| Aqueous/Liquid Waste (Unused solutions, rinsates) | - Collect in a sealed, leak-proof, and chemically compatible container.[3][16]- Label clearly with "Hazardous Waste," the chemical name ("this compound"), solvent, and approximate concentration.[3] | Dispose of through your institution's certified hazardous waste vendor. Do not dispose of down the drain.[3][17] |
| Unused/Expired Compound | - Keep in the original or a compatible, sealed container.- Label clearly as "Hazardous Waste: Unused this compound." | Dispose of through your institution's certified hazardous waste vendor.[3] |
Waste Segregation:
-
Do not mix "this compound" waste with other waste streams unless compatibility is confirmed.[3][18]
-
Keep halogenated and non-halogenated solvent wastes separate.[16]
-
Keep solid and liquid waste in separate containers.[15]
Emergency Exposure Procedures
In case of accidental exposure, immediate first aid is critical.[19]
| Exposure Route | Immediate Action Protocol |
| Skin Contact | - Immediately flush the affected area with copious amounts of water for at least 15 minutes.[19]- While rinsing, remove all contaminated clothing and jewelry.[19]- Seek immediate medical attention. |
| Eye Contact | - Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[19][20]- Rotate eyeballs to ensure all surfaces are rinsed.[19]- Seek immediate medical attention. |
| Inhalation | - Move the affected person to fresh air immediately.- If breathing is difficult, provide respiratory support.- Seek immediate medical attention. |
| Ingestion | - Do NOT induce vomiting.- If the person is conscious, rinse their mouth with water.- Seek immediate medical attention. |
After any exposure incident, report it to your supervisor and your institution's Environmental Health and Safety (EHS) department, regardless of the apparent severity.[19]
References
- 1. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 2. agnopharma.com [agnopharma.com]
- 3. benchchem.com [benchchem.com]
- 4. witpress.com [witpress.com]
- 5. Safety Containment And Analysis Of Highly Potent Compounds From Development To Commercialization [outsourcedpharma.com]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ipservices.care [ipservices.care]
- 8. gerpac.eu [gerpac.eu]
- 9. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 10. assets.ctfassets.net [assets.ctfassets.net]
- 11. ph.health.mil [ph.health.mil]
- 12. ashp.org [ashp.org]
- 13. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 14. danielshealth.com [danielshealth.com]
- 15. acewaste.com.au [acewaste.com.au]
- 16. - Division of Research Safety | Illinois [drs.illinois.edu]
- 17. vumc.org [vumc.org]
- 18. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. ehs.princeton.edu [ehs.princeton.edu]
- 20. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
